molecular formula C8H10O4 B074490 Dimethyl trans,trans-muconate CAS No. 1119-43-3

Dimethyl trans,trans-muconate

Katalognummer: B074490
CAS-Nummer: 1119-43-3
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: PXYBXMZVYNWQAM-GGWOSOGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethyl trans,trans-muconate is a high-value diester derivative of the biological metabolite trans,trans-muconic acid. This compound serves as a versatile and crucial monomer in polymer chemistry research, particularly in the synthesis of biodegradable and bio-based polymers. Its rigid, linear trans,trans-conformation makes it an excellent building block for creating polyesters and polyamides with enhanced material properties, often mimicking natural structures. Furthermore, its conjugated diene system allows it to act as a proficient dienophile in Diels-Alder reactions, making it a valuable intermediate in organic synthesis for constructing complex, functionalized cyclic compounds. In chemical biology, it is investigated as a precursor for bioconjugation and as a cross-linking agent due to its ability to undergo Michael addition reactions with nucleophilic thiols, enabling the study and modification of proteins and other biomolecules. Researchers value this compound for its role in developing sustainable materials and its utility in advanced synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

dimethyl (2E,4E)-hexa-2,4-dienedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYBXMZVYNWQAM-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-43-3, 1733-37-5
Record name Dimethyl muconate, (E,E)-
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Record name Dimethyl trans,trans-muconate
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Record name DIMETHYL 2,4-HEXADIENE-1,6-DIOATE
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Record name 1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate
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Record name DIMETHYL MUCONATE, (E,E)-
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Foundational & Exploratory

Dimethyl trans,trans-muconate: An In-Depth Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Dimethyl trans,trans-muconate (DMTM), a significant chemical compound with diverse applications in scientific research and industry. The document delves into its core chemical and physical properties, established synthesis and purification protocols, and detailed analytical characterization methods. A primary focus is placed on its critical role as an analytical standard for trans,trans-muconic acid, a key biomarker for benzene exposure, elucidating the metabolic pathways and toxicological importance. Furthermore, this guide explores its applications in polymer chemistry and potential as a versatile building block in organic synthesis, offering valuable insights for professionals in drug development and materials science.

Core Properties and Specifications

Dimethyl trans,trans-muconate is the dimethyl ester of trans,trans-muconic acid. Its chemical structure, characterized by a conjugated system of double bonds and terminal ester functional groups, dictates its physical properties and reactivity.

Table 1: Physicochemical Properties of Dimethyl trans,trans-muconate

PropertyValue
IUPAC Name Dimethyl (2E,4E)-hexa-2,4-dienedioate
Synonyms trans,trans-Dimethyl muconate, Muconic acid dimethyl ester
CAS Number 1119-43-3[1]
Molecular Formula C8H10O4[1]
Molecular Weight 170.16 g/mol [1]
Appearance Colorless liquid or solid[2]
Boiling Point 250.8°C at 760 mmHg[1]
Density 1.099 g/cm³[1]
Flash Point 121.7°C[1]
Vapor Pressure 0.0212 mmHg at 25°C[1]
Solubility Soluble in organic solvents like methanol and ethanol[2]

Synthesis and Purification: A Protocol for High-Purity DMTM

The synthesis of Dimethyl trans,trans-muconate is typically achieved through the esterification of muconic acid. The following protocol details a common and effective method.

Esterification of Muconic Acid

The esterification of muconic acid with methanol in the presence of an acid catalyst is a standard procedure.[2] The choice of the muconic acid isomer (cis,cis or cis,trans) as the starting material can influence the reaction conditions and the need for subsequent isomerization steps.[2][3]

Experimental Protocol:

  • Reaction Setup: Suspend muconic acid (e.g., cis,cis-muconic acid) in methanol in a round-bottom flask.[2]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[2]

  • Reflux: Heat the mixture to reflux for an extended period (e.g., 24 hours) to drive the esterification and isomerization to the more stable trans,trans form.[2][4]

  • Workup: After cooling, concentrate the mixture under vacuum. The crude product is then subjected to extraction and purification.[2]

  • Purification: Separation and purification of the resulting isomers can be achieved using techniques like column chromatography or recrystallization.[2][4] Isomerization can also be facilitated by methods such as heating in methanol with a catalytic amount of iodine.[4]

G A Benzene Exposure B Metabolism in Liver A->B C trans,trans-Muconic Acid (in urine) B->C D Urinalysis (as Dimethyl trans,trans-muconate) C->D

Sources

Technical Guide: Synthesis of Dimethyl trans,trans-Muconate from Muconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of dimethyl trans,trans-muconate (ttDMM) from muconic acid. This document is structured for researchers requiring high-purity intermediates for polymerization or pharmaceutical applications.

Executive Summary & Strategic Analysis

Target Molecule: Dimethyl trans,trans-muconate (ttDMM) Starting Material: cis,cis-Muconic acid (ccMA) – typically bio-derived via fermentation (e.g., Pseudomonas putida). Core Challenge: The thermodynamic instability of the cis,cis isomer and its propensity to cyclize into muconolactone under acidic thermal conditions.

The "Protect-then-Isomerize" Strategy

Direct thermal isomerization of cis,cis-muconic acid to the trans,trans form in acidic media is kinetically competitive with intramolecular lactonization. Once the lactone forms, it represents a yield loss that is difficult to reverse.

Therefore, the most robust protocol for high-purity applications involves a two-stage chemically distinct workflow :

  • Kinetic Protection: Rapid esterification of ccMA to dimethyl cis,cis-muconate (ccDMM). This "caps" the carboxylic acid groups, physically preventing lactonization.

  • Thermodynamic Isomerization: Iodine-catalyzed photo-thermal isomerization of the diester to the thermodynamically stable trans,trans configuration.

Mechanistic Pathway

The transformation relies on the solubility differential between the isomers and the radical-mediated bond rotation catalyzed by iodine.

Reaction Scheme (Graphviz)

ReactionPathway ccMA cis,cis-Muconic Acid (Bio-derived) Lactone Muconolactone (Undesired Side Product) ccMA->Lactone Acid/Heat (Direct Route Fails) ccDMM Dimethyl cis,cis-muconate (Kinetic Product) ccMA->ccDMM MeOH / H2SO4 Esterification Intermediate Iodine-Complex Intermediate ccDMM->Intermediate I2 (cat) / Reflux ttDMM Dimethyl trans,trans-muconate (Thermodynamic Product) Intermediate->ttDMM Bond Rotation & Precipitation

Figure 1: Reaction pathway highlighting the necessity of the ester intermediate to avoid lactonization.

Detailed Experimental Protocol

Phase 1: Acid-Catalyzed Esterification

This step converts ccMA to the crude dimethyl ester mixture.

Reagents:

  • cis,cis-Muconic Acid (10.0 g, 70.4 mmol)

  • Methanol (anhydrous, 150 mL)

  • Sulfuric Acid (conc.[1] H2SO4, 0.5 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add muconic acid and methanol. The acid may not fully dissolve at room temperature.

  • Catalysis: Add H2SO4 dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65 °C) for 18–24 hours . The solution should become clear as the ester forms.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to approximately 20% of the original volume.

    • Dilute with ethyl acetate (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove unreacted acid and catalyst.

    • Wash with brine, dry over MgSO4, and concentrate to yield the crude dimethyl muconate (mixture of cis,cis and cis,trans isomers).

    • Note: Do not worry about isomer purity here; the next step corrects it.

Phase 2: Iodine-Catalyzed Isomerization

This step drives the mixture to the trans,trans isomer, which is significantly less soluble in methanol, facilitating purification.

Reagents:

  • Crude Dimethyl Muconate (from Phase 1)

  • Methanol (5 mL per gram of ester)

  • Iodine (I2, 1–2 mol% relative to ester)

Procedure:

  • Resuspension: Dissolve the crude ester in methanol in a round-bottom flask.

  • Catalyst Addition: Add the iodine crystals. The solution will turn dark amber.

  • Reflux & Irradiation: Heat to reflux.

    • Critical Optimization: While thermal reflux works (approx. 24–48h), exposing the flask to visible light (e.g., a standard fume hood LED or sunlight) accelerates the radical mechanism, potentially reducing reaction time to <4 hours [1, 5].

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or 1H-NMR.[2][3][4] The trans,trans isomer is the most non-polar spot.

  • Crystallization (Self-Validating Step):

    • Once conversion is complete, remove the heat source.

    • Allow the flask to cool slowly to room temperature, then place in an ice bath (0 °C) for 2 hours.

    • Observation: The trans,trans-dimethyl muconate will precipitate as heavy, crystalline needles/plates. The cis isomers remain soluble.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with cold methanol (-20 °C) to remove residual iodine color.

Purification & Characterization

If the product retains a yellow tint (iodine trace), a recrystallization is required.

Recrystallization Protocol:

  • Dissolve the crude ttDMM in minimal boiling methanol.

  • (Optional) If color persists, add activated charcoal, boil for 5 mins, and hot-filter.

  • Cool slowly to 4 °C.

  • Collect crystals.[5]

Data Summary Table
PropertyValue / ObservationMethod of Verification
Appearance White to off-white needlesVisual Inspection
Melting Point 156 – 158 °CCapillary Melt Apparatus [2]
Yield (Overall) 85 – 95%Gravimetric
1H NMR (CDCl3) δ 3.78 (s, 6H, OMe), 6.19 (m, 2H), 7.32 (m, 2H)NMR Spectroscopy
Solubility Low in cold MeOH; High in DMSO, AcetoneSolubility Test

Experimental Workflow Diagram

Workflow Start Crude Diester Mixture (cis,cis + cis,trans) Reaction Add MeOH + I2 (cat) Reflux + Light (4-24h) Start->Reaction Check TLC Check Is conversion >98%? Reaction->Check Check->Reaction No (Continue Reflux) Crystallize Cool to 0°C Precipitate ttDMM Check->Crystallize Yes Filter Vacuum Filtration Wash w/ Cold MeOH Crystallize->Filter Product Pure Dimethyl trans,trans-muconate Filter->Product Recycle Filtrate (Mother Liquor) Contains I2 + cis isomers Filter->Recycle Save for Recycle

Figure 2: Operational workflow for the iodine-catalyzed isomerization and isolation.

Troubleshooting & Optimization

Persistent Iodine Color
  • Cause: Trapped iodine within the crystal lattice.

  • Solution: Wash the filter cake with a 5% aqueous solution of sodium thiosulfate (

    
    ). This reduces elemental iodine to colorless iodide, which washes away. Follow with a water wash and drying.
    
Low Yield / Incomplete Precipitation
  • Cause: Excess solvent keeps the product dissolved.

  • Solution: The trans,trans isomer is sparingly soluble in cold methanol, but solubility increases sharply with temperature. Ensure the volume of methanol is minimal (just enough to dissolve at reflux). If yield is low, concentrate the mother liquor by 50% and re-cool.

Polymerization[3][4][6]
  • Cause: Overheating or presence of radical initiators without iodine control.

  • Prevention: Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts if scaling up beyond 100g, although iodine itself usually acts as a sufficient regulator in this specific transformation.

References

  • Iodine-Catalyzed Isomerization of Dimethyl Mucon

    • Demonstrates the kinetic barriers and the efficiency of iodine in methanol for high-yield isomeriz
  • Dimethyl trans,trans-muconate Properties.

    • Verifies physical properties including melting point (157-158°C) and density.[6]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers.Polymers (MDPI). 2021.

    • Details the downstream utility of ttDMM and validates the reflux/iodine protocol for polymer-grade monomer synthesis.
  • Process for purification of DMT by crystallization.

    • Provides industrial context on the crystallization dynamics of terephthalate/mucon
  • Cis,cis-Muconic acid isomerization and catalytic conversion.Green Chemistry (RSC). 2018.

    • Elucidates the lactonization side-reactions in acidic media, justifying the ester-first approach.

Sources

A Technical Guide to the Biological Production of Dimethyl trans,trans-muconate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl trans,trans-muconate, a valuable platform chemical for the synthesis of polymers such as polyethylene terephthalate (PET) and polyamides, is increasingly being produced from renewable resources. This technical guide provides an in-depth exploration of the biological production of its direct precursor, cis,cis-muconic acid, and the subsequent chemo-enzymatic conversion to dimethyl trans,trans-muconate. We will delve into the intricacies of metabolic pathway engineering in various microbial hosts, detailing the genetic strategies and fermentation conditions that have led to significant advancements in muconic acid titers. Furthermore, this guide presents detailed protocols for both the microbial synthesis of muconic acid and its transformation into the desired dimethyl trans,trans-muconate, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development and biochemical engineering.

Introduction: The Imperative for Bio-Based Muconates

The reliance on petrochemical feedstocks for the production of commodity chemicals is a significant contributor to environmental degradation and is economically unsustainable in the long term. Dimethyl trans,trans-muconate has emerged as a key bio-based alternative for the synthesis of a variety of polymers. Its precursor, muconic acid, can be renewably produced through microbial fermentation from sugars, lignin-derived aromatics, and other sustainable carbon sources.[1] This guide will provide a comprehensive overview of the current state-of-the-art in the biological production of muconic acid and its subsequent conversion, empowering researchers to advance the development of a sustainable chemical industry.

Biosynthesis of cis,cis-Muconic Acid: A Metabolic Engineering Perspective

The cornerstone of biological dimethyl trans,trans-muconate production is the efficient synthesis of its precursor, cis,cis-muconic acid, by engineered microorganisms. The most successful strategies have focused on diverting carbon flux from the central metabolism, specifically the shikimate pathway, towards muconic acid.

The Core Biosynthetic Pathway

The de novo biosynthesis of cis,cis-muconic acid from simple sugars like glucose is typically achieved by introducing a heterologous three-step enzymatic pathway that channels the shikimate pathway intermediate, 3-dehydroshikimate (DHS), towards muconic acid.[2]

The key enzymatic steps are:

  • 3-dehydroshikimate dehydratase (AroZ): Converts 3-dehydroshikimate (DHS) to protocatechuic acid (PCA).

  • Protocatechuate decarboxylase (AroY): Converts protocatechuic acid (PCA) to catechol.

  • Catechol 1,2-dioxygenase (CatA): Converts catechol to cis,cis-muconic acid.

dot graph "Biosynthetic_Pathway_of_cis_cis_Muconic_Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose-4-Phosphate (E4P)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", fillcolor="#F1F3F4", fontcolor="#202124"]; DHS [label="3-Dehydroshikimate (DHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway\n(Aromatic Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; PCA [label="Protocatechuic Acid (PCA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catechol [label="Catechol", fillcolor="#34A853", fontcolor="#FFFFFF"]; ccMA [label="cis,cis-Muconic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> PEP [label="Glycolysis"]; Glucose -> E4P [label="Pentose Phosphate\nPathway"]; {PEP, E4P} -> DAHP [label="aroG/F/H"]; DAHP -> DHS [label="aroB/D"]; DHS -> Shikimate [label="aroE (knockout)", style=dashed, color="#EA4335"]; DHS -> PCA [label="aroZ\n(3-dehydroshikimate dehydratase)", color="#4285F4", fontcolor="#4285F4"]; PCA -> Catechol [label="aroY\n(protocatechuate decarboxylase)", color="#4285F4", fontcolor="#4285F4"]; Catechol -> ccMA [label="catA\n(catechol 1,2-dioxygenase)", color="#4285F4", fontcolor="#4285F4"]; }

Caption: Core biosynthetic pathway for cis,cis-muconic acid from glucose.

Microbial Chassis Engineering

Several microbial hosts have been successfully engineered for muconic acid production, with Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida being the most prominent.

E. coli has been extensively engineered for muconic acid production due to its well-characterized genetics and rapid growth. Key metabolic engineering strategies include:

  • Increasing Precursor Supply: Overexpression of genes such as tktA (transketolase) and a feedback-resistant version of aroG (DAHP synthase) enhances the pool of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the initial precursors for the shikimate pathway.[3]

  • Blocking Competing Pathways: Knocking out the aroE gene, which encodes shikimate dehydrogenase, prevents the conversion of DHS to shikimate, thereby redirecting carbon flux towards PCA.[4] Deletion of genes encoding pyruvate kinases (pykF and pykA) can also increase PEP availability.

  • Enhancing Pathway Efficiency: Overexpression of the heterologous pathway genes (aroZ, aroY, catA) is crucial for high-level production. Codon optimization of these genes for E. coli expression can further improve performance.

The yeast S. cerevisiae offers advantages in industrial fermentations due to its robustness and tolerance to low pH, which can simplify downstream processing of muconic acid.[2] Engineering strategies in yeast are similar to those in E. coli and include:

  • Overcoming Feedback Inhibition: Overexpression of a feedback-resistant version of ARO4 and deletion of ARO3 (both encoding DAHP synthase isoforms) are common strategies to increase flux into the shikimate pathway.[4]

  • Enhancing Precursor Pools: Deletion of ZWF1 (glucose-6-phosphate dehydrogenase) and overexpression of TKL1 (transketolase) can increase the availability of E4P.

  • Pathway Expression and Optimization: Heterologous expression of the aroZ, aroY, and catA genes is required. Recent studies have demonstrated that biosensor-aided directed evolution can identify novel genetic targets for improved production.[5]

P. putida is a metabolically versatile bacterium known for its ability to catabolize a wide range of aromatic compounds, making it an attractive host for producing muconic acid from lignin-derived feedstocks.[1][6] Engineering efforts in P. putida have focused on:

  • Funneling Aromatic Catabolism: Deleting genes such as catB and catC, which are involved in the further metabolism of muconic acid, allows for its accumulation.[2]

  • Enabling Glucose Utilization: While native P. putida can utilize glucose, engineering strategies often involve deleting the glucose dehydrogenase gene (gcd) to prevent the formation of byproducts like 2-ketogluconate and redirecting carbon through glycolysis and the pentose phosphate pathway.[6]

  • Co-utilization of Sugars: Recent work has focused on engineering P. putida for the efficient co-utilization of glucose and xylose, the primary sugars in lignocellulosic hydrolysates.[1]

Comparative Production Metrics

The following table summarizes the reported titers, yields, and productivities of cis,cis-muconic acid in various engineered microbial hosts.

Microbial HostFeedstockTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliGlucose590.22 (mol/mol)-[7]
Saccharomyces cerevisiaeGlucose22.577 (mg/g)0.191[8]
Saccharomyces cerevisiaeGlucose20.866.2 (mg/g)0.139[7]
Pseudomonas putidaGlucose & Xylose33.70.46 (mol/mol)0.18[1]
Pseudomonas putidaGlucose22.00.356 (mol/mol)0.21[6]

From cis,cis-Muconic Acid to Dimethyl trans,trans-Muconate: A Chemo-Enzymatic Approach

The biologically produced cis,cis-muconic acid must be converted to dimethyl trans,trans-muconate for its use in many polymer applications. This is typically achieved through a two-step process: esterification followed by isomerization.

dot graph "Chemo_Enzymatic_Conversion" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes ccMA [label="cis,cis-Muconic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMM [label="Dimethyl cis,cis-Muconate", fillcolor="#FBBC05", fontcolor="#202124"]; ttDMM [label="Dimethyl trans,trans-Muconate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ccMA -> DMM [label="Esterification\n(Acid catalyst or Lipase)", color="#34A853", fontcolor="#34A853"]; DMM -> ttDMM [label="Isomerization\n(Iodine catalyst)", color="#34A853", fontcolor="#34A853"]; }

Caption: Chemo-enzymatic conversion of cis,cis-muconic acid to dimethyl trans,trans-muconate.

Esterification of cis,cis-Muconic Acid

The conversion of cis,cis-muconic acid to its dimethyl ester can be accomplished through either chemical or enzymatic catalysis.

A straightforward and common method for esterification involves reacting muconic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Enzymatic esterification using lipases offers a milder and more environmentally benign alternative to acid catalysis. Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is a robust and highly effective biocatalyst for this transformation.[9]

Isomerization to the trans,trans form

The thermodynamically more stable trans,trans isomer is the desired product for many applications. The isomerization of dimethyl cis,cis-muconate to dimethyl trans,trans-muconate can be efficiently achieved using an iodine catalyst.[10][11] This reaction proceeds via a radical mechanism and can achieve high yields of the trans,trans isomer.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments described in this guide.

Generalized Protocol for Engineering a Muconic Acid-Producing E. coli Strain using CRISPR/Cas9

This protocol outlines a general workflow for creating targeted gene knockouts in E. coli for metabolic engineering purposes, based on established CRISPR/Cas9 methods.[12]

  • Design of guide RNA (gRNA):

    • Identify a 20-nucleotide target sequence within the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Design and synthesize a gRNA expression cassette containing the target sequence. This can be cloned into a suitable plasmid vector.

  • Preparation of Donor DNA:

    • For gene deletion, design a donor DNA template consisting of 50-100 base pairs of homology upstream and downstream of the target gene.

    • Synthesize the donor DNA as a single-stranded oligonucleotide or a PCR product.

  • Transformation and Gene Editing:

    • Co-transform electrocompetent E. coli cells expressing the λ-Red recombinase system with the Cas9 expression plasmid and the gRNA plasmid.

    • Induce the expression of Cas9 and the gRNA.

    • Co-transform the cells with the donor DNA. The λ-Red system will facilitate homologous recombination of the donor DNA at the target site, while Cas9 will cleave the wild-type genomic DNA, selecting for edited cells.

  • Verification of Gene Knockout:

    • Screen colonies by colony PCR using primers that flank the target gene to confirm the deletion.

    • Sequence the PCR product to verify the correct editing event.

Protocol for Lipase-Catalyzed Esterification of cis,cis-Muconic Acid

This protocol is a generalized procedure for the enzymatic esterification of muconic acid using Novozym 435.

  • Reaction Setup:

    • In a round-bottom flask, dissolve cis,cis-muconic acid in a suitable organic solvent (e.g., tert-butanol or a solvent-free system with excess methanol).

    • Add methanol in a molar excess (e.g., 2-5 equivalents per carboxylic acid group).

    • Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture (typically 5-10% by weight of the substrates).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

    • To drive the reaction towards product formation, water, a byproduct of the esterification, can be removed using molecular sieves or by conducting the reaction under vacuum.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

    • Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused.

    • The solvent and excess methanol can be removed under reduced pressure to yield the crude dimethyl cis,cis-muconate.

Protocol for Iodine-Catalyzed Isomerization of Dimethyl cis,cis-Muconate

This protocol details the isomerization of the cis,cis ester to the trans,trans form.[10][11]

  • Reaction Setup:

    • Dissolve the crude dimethyl cis,cis-muconate in methanol.

    • Add a catalytic amount of iodine (I₂) to the solution (typically 1-5 mol%).

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir.

    • The reaction can be accelerated by exposure to light.

    • Monitor the isomerization by HPLC, observing the disappearance of the cis,cis and cis,trans isomers and the appearance of the trans,trans isomer.

  • Product Isolation and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to induce crystallization of the dimethyl trans,trans-muconate.

    • Collect the crystalline product by filtration and wash with cold methanol.

    • To remove residual iodine from the filtrate, the solution can be washed with an aqueous solution of sodium thiosulfate.[13] The organic layer can then be dried and concentrated to recover any remaining product.

Conclusion and Future Outlook

The biological production of dimethyl trans,trans-muconate precursors represents a significant step towards a sustainable chemical industry. Continued advancements in metabolic engineering, including the use of systems biology approaches and novel genetic tools, will undoubtedly lead to further improvements in the titer, yield, and productivity of muconic acid. Furthermore, the development of more efficient and robust enzymatic and chemical conversion processes will be crucial for the economic viability of this bio-based platform chemical. The integration of upstream fermentation with downstream processing, potentially through in situ product recovery, will also play a key role in reducing production costs and enhancing the overall sustainability of the process.

References

  • Engineering Pseudomonas putida for lignin bioconversion into cis-cis muconic acid. (URL not available)
  • Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Los Alamos National Laboratory. [Link]

  • Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. PubMed. [Link]

  • (PDF) Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. ResearchGate. [Link]

  • Process for the removal of iodine
  • Comparison of Titer, Yield, and Productivity of Reported S. cerevisiae CCM Cell Factories. (URL not available)
  • Iodine-Catalyzed Isomerization of Dimethyl Muconate. PubMed. [Link]

  • Iodine-Catalyzed Isomerization of Dimethyl Muconate. OSTI.GOV. [Link]

  • Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Publications. [Link]

  • Tailoring strain construction strategies for muconic acid production in S. cerevisiae and E. coli. PMC. [Link]

  • Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli. PMC. [Link]

  • Iodine-Catalyzed Isomerization of Dimethyl Muconate | Request PDF. ResearchGate. [Link]

  • Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. PubMed. [Link]

  • How can I completely remove tert-butyl ammonium iodide (a phase transfer catalyst) after azidation of PEG? ResearchGate. [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PMC. [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. [Link]

  • Removal of Iodine. Reddit. [Link]

  • Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Addgene. [Link]

  • Iodine removing method in organic solvent. INIS-IAEA. [Link]

  • Process for removing iodine-containing compounds
  • Esterification Process.
  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (URL not available)
  • Protocol 2: CRISPR Transform
  • Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). ResearchGate. [Link]

  • (PDF) Iodine-Catalyzed Isomerization of Dimethyl Muconate. Amanote Research. [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]

  • Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry. [Link]

Sources

Stereochemical Engineering of Dimethyl trans,trans-Muconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical engineering, synthesis, and validation of Dimethyl trans,trans-muconate (ttDMM).

Executive Summary: The Stereochemical Bottleneck

Dimethyl trans,trans-muconate (ttDMM) is a critical bio-privileged diester serving as a gateway molecule between fermentation-derived muconic acid and high-performance thermoplastics (e.g., bio-PET, polyamides). While biological pathways predominantly yield the cis,cis (cc) isomer, the trans,trans (tt) configuration is thermodynamically required for downstream utility, particularly in Diels-Alder cycloadditions where steric linearity dictates reactivity.

This guide provides a validated stereoselective synthesis and characterization workflow. It moves beyond basic recipes to explain the causality of isomerization and provides a self-validating analytical framework.

Molecular Architecture & Thermodynamic Logic

Stereoisomer Stability Landscape

The muconate moiety exists in three primary isomeric forms. The trans,trans isomer is the thermodynamic sink, possessing the highest stability due to minimized steric repulsion between the carboxylate groups and maximized


-conjugation planarity.
Propertycis,cis (cc)cis,trans (ct)trans,trans (tt)
Symmetry

(approx)


(Centrosymmetric)
Thermodynamics Kinetic Product (Bio-fermentation)IntermediateThermodynamic Product
Solubility (MeOH) HighModerateLow (Drives purification)
Melting Point ~75 °C~156 °C156–158 °C
Crystallographic Validation

The trans,trans isomer crystallizes in the monoclinic space group


. The molecule is centrosymmetric, meaning the center of the C2–C3 bond is an inversion center. This high symmetry results in a dense crystal packing network, explaining its high melting point and low solubility—properties exploited in the purification protocol below.

Experimental Protocol: Stereoselective Synthesis

Objective: Convert bio-derived cis,cis-muconic acid to high-purity (>99%) dimethyl trans,trans-muconate.

Methodology: Iodine-Catalyzed Photo-Isomerization & Esterification.[1][2] Rationale: Iodine (


) acts as a radical transport agent. Under photonic excitation, 

homolyzes to

radicals, which reversibly add to the double bond, breaking the

-system rotational barrier and allowing relaxation to the lower-energy trans conformation.
Reagents & Setup
  • Substrate: cis,cis-Muconic acid (Bio-derived or commercial).[1][2][3][4][5]

  • Solvent: Methanol (anhydrous preferred).

  • Catalyst: Iodine (

    
    , 1–2 mol%).
    
  • Acid Catalyst: Sulfuric acid (

    
    , conc., 1 wt%).
    
  • Apparatus: Round-bottom flask, reflux condenser, ambient light source (or UV lamp for accelerated kinetics).

Step-by-Step Workflow
  • Esterification (One-Pot):

    • Suspend cis,cis-muconic acid (10 g) in Methanol (100 mL).

    • Add

      
       (0.1 mL).
      
    • Critical Step: Add Iodine crystals (50 mg). The iodine serves a dual purpose: it catalyzes the isomerization during the reflux, preventing the isolation of the intermediate cis,cis-ester.

    • Reflux for 12–24 hours. The solution will initially be clear (if cc-ester forms) but will gradually develop a heavy precipitate.

  • Isomerization Monitoring:

    • The reaction is self-indicating. The trans,trans-ester is significantly less soluble in methanol than the cis-isomers.

    • Observation: Formation of white, crystalline needles indicates conversion to the tt-isomer.

  • Purification (Thermodynamic Selection):

    • Cool the mixture to 0 °C (ice bath) for 2 hours.

    • Filter the precipitate.[6]

    • Wash: Wash with cold methanol (

      
       °C). This removes residual iodine and any soluble cis,trans or cis,cis impurities.
      
    • Recrystallization (Optional): If the cake is yellow (iodine trapped), recrystallize from hot methanol or ethyl acetate.

Mechanism Visualization

The following diagram illustrates the radical mechanism driving the stereochemical inversion.

IsomerizationMechanism I2 Iodine (I2) Radical 2 I• (Radicals) I2->Radical hv (Light) or Heat Complex Transition State (C-C Bond Rotation) Radical->Complex CC_Ester cis,cis-Dimethyl Muconate (High Energy) CC_Ester->Complex + I• addition Complex->Radical Regeneration TT_Ester trans,trans-Dimethyl Muconate (Thermodynamic Sink) Complex->TT_Ester - I• elimination Precipitate Crystalline Solid (Insoluble in MeOH) TT_Ester->Precipitate Crystallization (Driving Force)

Figure 1: Iodine-catalyzed radical isomerization mechanism. The insolubility of the product drives the equilibrium forward (Le Chatelier's principle).

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized product must be validated using NMR spectroscopy. The coupling constants (


) are the definitive "ruler" for stereochemistry.
Proton NMR ( H NMR) Analysis

Solvent:


 or 

.

The trans,trans geometry imposes a specific symmetry that simplifies the spectrum compared to the cis,trans isomer.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Interpretation
Methyl Ester (

)
3.78Singlet (s)N/AEquivalent methyl groups confirm symmetry.
H

(Vinyl, near ester)
7.32Doublet of Doublets (dd)

Hz
Large

value confirms trans geometry.
H

(Vinyl, inner)
6.20Doublet of Doublets (dd)

Hz

Hz

represents the single bond coupling between the two alkene units.

Validation Logic:

  • Symmetry Check: If you see more than one methyl singlet, you have a mixture of isomers (likely cis,trans).

  • Coupling Check: A

    
     value of ~15 Hz is diagnostic for trans. If 
    
    
    
    Hz, the cis isomer is present.
Downstream Utility Workflow

The stereochemistry of ttDMM is not just a structural detail; it is a functional requirement for its primary application: the production of Terephthalic Acid (TPA) via Diels-Alder reaction.

ApplicationWorkflow cluster_check Critical Control Point BioSource Biomass / Glucose ccMA cis,cis-Muconic Acid BioSource->ccMA Fermentation ttDMM Dimethyl trans,trans-Muconate (Target Molecule) ccMA->ttDMM I2-Catalyzed Isomerization/Esterification DA_Adduct Cyclohexadiene Diester (Diels-Alder Adduct) ttDMM->DA_Adduct + Ethylene (Diels-Alder) BioTPA Bio-Terephthalic Acid (TPA) DA_Adduct->BioTPA Aromatization (-H2)

Figure 2: The "Bio-to-TPA" pipeline. ttDMM is the requisite diene for the ethylene Diels-Alder step.

References

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid.[1] Green Chemistry.

  • Sener, C., et al. (2016). Iodine-Catalyzed Isomerization of Dimethyl Muconate. ChemSusChem.

  • Carraher, J. M., et al. (2017). Solvent-Driven Isomerization of Muconates. ACS Sustainable Chemistry & Engineering.

  • Filippakis, S. E., et al. (1967). The crystal and molecular structures of dimethyl trans,trans-muconate. Journal of the Chemical Society B.

Sources

Solubility Profile & Purification Strategies for Dimethyl trans,trans-Muconate (DMTTM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Purification of Dimethyl trans,trans-Muconate Content Type: Technical Whitepaper / Process Development Guide Audience: Polymer Chemists, Process Engineers, and R&D Scientists

Executive Summary

Dimethyl trans,trans-muconate (DMTTM) is a critical bio-based conjugated diester serving as a precursor for high-performance thermoplastics (e.g., terephthalic acid analogs) and functional coatings. Unlike its cis,cis and cis,trans isomers, the trans,trans form exhibits higher crystallinity and thermodynamic stability, resulting in significantly reduced solubility in common organic solvents.

This guide provides a definitive analysis of DMTTM’s solubility behavior, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP). It details solvent selection for reaction, extraction, and recrystallization to maximize yield and purity (>99%) for polymerization applications.

Physicochemical Characterization

Before addressing solubility, the solute’s fundamental properties must be established to predict interaction energies.

PropertyValue / DescriptionSignificance
IUPAC Name Dimethyl (2E,4E)-hexa-2,4-dienedioateDefines stereochemistry critical for packing.
CAS Number 692-92-2Identity verification.
Molecular Weight 170.16 g/mol Low MW facilitates solvent penetration.
Melting Point 156–159 °CHigh MP relative to isomers indicates strong crystal lattice energy (enthalpy of fusion), resisting dissolution.
Appearance White to off-white crystalline needlesNeedle morphology suggests anisotropic growth rates dependent on solvent polarity.
Dipole Moment Moderate (Diester functionality)Soluble in polar aprotic and moderately polar protic solvents.

Solubility Data & Solvent Selection

Solubility Hierarchy

The solubility of DMTTM follows a distinct polarity and hydrogen-bonding hierarchy. Data below represents a synthesis of experimental extraction and recrystallization literature.

Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Polar Aprotic DMSO , DMF, NMPHigh (>100 g/L)Reaction Medium: Ideal for isomerization reactions; prevents premature precipitation.
Chlorinated Chloroform (

), DCM
High Analysis: Standard solvent for

-NMR and rapid dissolution.
Alcohols Methanol , EthanolTemperature Dependent Recrystallization: High solubility at boiling point; low at

.[1] The "Gold Standard" for purification.
Esters Ethyl Acetate (EtOAc)Moderate Extraction: Excellent for partitioning DMTTM from aqueous/DMSO phases.
Ethers THF, 1,4-DioxaneModerate/Good Processing: Suitable for solution polymerization or casting.
Hydrocarbons Hexane, HeptaneInsoluble Anti-Solvent: Used to crash out products or wash filter cakes.
Aqueous WaterInsoluble (<0.1 g/L)Phase Separation: Drives precipitation of the hydrophobic ester from reaction mixtures.
Thermodynamic Modeling (The "Senior Scientist" Insight)

The dissolution of DMTTM in alcohols is an endothermic, entropy-driven process . The solubility (


) behavior can be modeled using the Modified Apelblat Equation , which correlates mole fraction solubility with temperature (

):


  • A, B, C: Empirical constants specific to the solvent system.

  • Mechanism: As

    
     increases, the solvent overcomes the lattice energy of the trans,trans crystal packing. In methanol, the steep slope of the solubility curve (high positive enthalpy of solution, 
    
    
    
    ) allows for high recovery yields upon cooling.

Hansen Solubility Parameter (HSP) Analysis

To rationally select solvents for new formulations, we utilize Hansen Solubility Parameters.[2] The interaction radius (


) between DMTTM and a solvent is calculated as:

[3]

Estimated HSP Values for DMTTM:

  • 
     (Dispersion):  ~17.5 MPa
    
    
    
    (Conjugated carbon backbone)
  • 
     (Polarity):  ~9.0 MPa
    
    
    
    (Symmetrical diester groups)
  • 
     (Hydrogen Bonding):  ~9.5 MPa
    
    
    
    (Moderate acceptor capability)
Solvent Interaction Map

HSP_Sphere cluster_legend HSP Interaction Zone DMTTM DMTTM (Solute) DMSO DMSO (Ra < 4) DMTTM->DMSO High Solubility Chloroform Chloroform (Ra < 5) DMTTM->Chloroform Good Methanol Methanol (Hot) (Ra ~ 7) DMTTM->Methanol Temp Dependent Water Water (Ra > 20) DMTTM->Water Immiscible Hexane Hexane (Ra > 15) DMTTM->Hexane Insoluble

Figure 1: Conceptual Hansen Solubility Sphere. Green nodes indicate high compatibility; red nodes indicate poor solubility. Methanol sits on the boundary, shifting inside the sphere at elevated temperatures.

Validated Purification Protocols

Protocol A: Recrystallization from Methanol

Best for: High-purity monomer (>99.5%) for polymerization.

  • Preparation: Place crude DMTTM (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Methanol (MeOH) at a ratio of 15–20 mL per gram of solid.

  • Heating: Heat the mixture to reflux (~65°C). The solid should dissolve completely. If turbidity persists, add MeOH in 5 mL increments until clear.

    • Note: If the solution is yellow/brown, add activated carbon (1% w/w), reflux for 5 mins, and filter hot.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature (25°C) to promote large crystal growth.

  • Deep Cooling: Place the flask in an ice bath (0–4°C) for 1 hour to maximize yield (solubility drops drastically).

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold methanol (2 x 10 mL).

  • Drying: Dry under vacuum (40°C, 10 mbar) for 4 hours. Target MP: 156–159°C.

Protocol B: Extraction from Reaction Media (DMSO/Water)

Best for: Isolating DMTTM after isomerization in DMSO.

  • Quenching: Dilute the DMSO reaction mixture with 3 volumes of cold water . DMTTM will precipitate as a suspension.

  • Extraction: Add Ethyl Acetate (EtOAc) (1:1 volume ratio relative to the aqueous mix). Agitate vigorously.

  • Phase Separation: DMTTM partitions into the EtOAc layer. The aqueous DMSO layer is discarded or sent for solvent recovery.

  • Washing: Wash the EtOAc layer with Brine (Sat. NaCl) to remove residual DMSO and water.

  • Concentration: Dry organic layer over anhydrous

    
    , filter, and rotary evaporate to obtain the solid. Follow Protocol A for final polish.
    

Process Workflow Diagram

Purification_Workflow Start Crude Mixture (cis/trans isomers) Isom Isomerization (Solvent: DMSO, Cat: I2) Start->Isom Heat Quench Quench / Precipitation (Add: Water) Isom->Quench Dilution Extract Extraction (Solvent: Ethyl Acetate) Quench->Extract Partitioning Evap Evaporation (Remove EtOAc) Extract->Evap Concentration Recryst Recrystallization (Solvent: Methanol, Reflux -> 0°C) Evap->Recryst Purification Final Pure DMTTM (>99% trans,trans) Recryst->Final Filtration & Drying

Figure 2: End-to-end workflow for converting crude isomers to pure DMTTM, highlighting solvent switches.

References

  • Scelfo, S., et al. (2024).[4] "Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability." Green Chemistry. Link

  • Zhang, Z., et al. (2019). "Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents." Journal of Chemical & Engineering Data. Link (Cited for thermodynamic modeling methodology of diesters).

  • Vardon, D. R., et al. (2016). "Adipic acid production from lignin-derived muconic acid." Energy & Environmental Science. Link (Provides MP and purification context).

  • PubChem. "Dimethyl trans,trans-muconate Compound Summary." National Library of Medicine. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for HSP theory).[3][5][6]

Sources

Thermal Stability Profile of Dimethyl trans,trans-Muconate (DMTTM)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers handling Dimethyl trans,trans-muconate (DMTTM). It moves beyond basic data listing to provide a mechanistic understanding of the monomer's thermal behavior, ensuring reproducibility and safety in high-stakes applications.

Technical Monograph | Application Science Division

Executive Summary & Physicochemical Monolith

Dimethyl trans,trans-muconate (DMTTM) is the diester derivative of muconic acid, characterized by a conjugated diene system flanked by two ester groups. Unlike its cis,cis or cis,trans isomers, the trans,trans configuration represents the thermodynamic sink—the most stable geometric form. However, its utility in high-performance bio-nylons and unsaturated polyesters is governed strictly by its thermal processing window.

Critical Thermal Parameters:

Parameter Value Technical Context

| Melting Point (


)  | 156 – 158 °C  | The primary processing gate. Below this, the monomer is kinetically stable. |
| Boiling Point (

)
| 251 °C | (at 760 mmHg).[1] Defines the upper limit for liquid-phase handling before evaporation dominates. | | Flash Point | 122 °C | Safety threshold for ignition sources; lower than the melting point. | | Degradation Onset (

)
| ~310 °C | For the free acid; ester stability is comparable but often masked by evaporation in open systems. |

Thermal Degradation & Transformation Mechanisms

Understanding the thermal fate of DMTTM requires distinguishing between physical state changes, chemical isomerization, and polymerization.

The Isomerization Trap

Thermal stress acts differently on DMTTM compared to its isomers.

  • Cis-to-Trans Conversion: If your sample contains cis,cis or cis,trans impurities, heating generally drives them toward the trans,trans configuration (DMTTM).

  • Trans Stability: DMTTM itself is thermally robust against geometric isomerization. It does not revert to cis forms under heat. This makes it the preferred monomer for consistent polymer crystallinity.

The Polymerization/Evaporation Competition

Upon melting at 157°C, DMTTM enters a "danger zone" where two competing pathways emerge:

  • Evaporation: With a boiling point of 251°C, the liquid monomer has significant vapor pressure. In open systems (e.g., TGA in nitrogen), mass loss is primarily driven by volatilization, not bond scission.

  • Spontaneous Polymerization: As a conjugated diene, DMTTM is susceptible to radical-initiated polymerization or Diels-Alder dimerization. While slow at 120°C (solution), the rate accelerates in the melt (>160°C). Prolonged residence time in the melt without inhibitors (like BHT or hydroquinone) can lead to insoluble gel formation.

Visualization of Thermal Pathways

The following diagram maps the logical flow of DMTTM under thermal stress.

DMTTM_Thermal_Pathways Solid Solid DMTTM (Stable < 156°C) Melt Melt Phase (157°C - 250°C) Solid->Melt Endothermic Melting (Tm) Vapor Vapor Phase (> 251°C) Melt->Vapor Evaporation (Open System) Polymer Spontaneous Polymerization (Cross-linking/Gelling) Melt->Polymer Radical/Diels-Alder (Time/Temp Dependent) Degradation Thermal Decomposition (Bond Scission > 310°C) Vapor->Degradation Gas Phase Breakdown Polymer->Degradation Pyrolysis

Caption: Thermal trajectory of DMTTM showing the bifurcation between evaporation and polymerization in the melt phase.

Experimental Validation Protocols

To validate the quality and stability of specific DMTTM batches, the following protocols must be executed. These are designed to separate evaporation from degradation.

Differential Scanning Calorimetry (DSC)

Objective: Determine purity via melting point depression and detect onset of exothermic polymerization.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan System: Hermetically sealed Aluminum pans (to suppress evaporation).

  • Protocol:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 200°C.

    • Observation: Look for a sharp endotherm at 156-158°C (

      
      ). Broadening indicates impurities (cis-isomers or oligomers).
      
    • Critical Check: Watch for an exothermic baseline shift immediately following the melt. This indicates spontaneous polymerization.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between volatility and decomposition.

  • Protocol A (Open Pan):

    • Result: You will likely observe 100% mass loss starting ~180°C, peaking near 250°C. Interpretation: This is evaporation, not degradation.

  • Protocol B (Pinhole/Sealed Pan):

    • Result: Mass loss is delayed. Significant weight loss >300°C indicates actual thermal degradation (decarboxylation/ester cleavage).

Experimental Workflow Diagram

Experimental_Workflow cluster_DSC DSC Analysis (Hermetic Pan) cluster_TGA TGA Analysis (Open Pan) Sample DMTTM Sample (White Crystalline Solid) Step1 Heat 10°C/min to 200°C Sample->Step1 Step2 Heat 10°C/min to 400°C Sample->Step2 Result1 Sharp Endotherm @ 157°C (Purity) Step1->Result1 Result2 Exotherm >160°C? (Polymerization Risk) Step1->Result2 Result3 Mass Loss < 250°C (Evaporation) Step2->Result3 Result4 Residue Analysis Step2->Result4

Caption: Parallel thermal analysis workflow to decouple phase transitions from chemical instability.

Processing & Handling Implications

Based on the thermal profile, the following operational guidelines are mandatory for drug development and polymer synthesis workflows.

Storage (The "Cold Chain")

While DMTTM is stable at room temperature, it should be stored in opaque containers to prevent UV-induced isomerization or radical formation.

  • Recommendation: Store at < 25°C. For long-term storage (>6 months), 4°C is preferred to inhibit slow dimerization.

  • Moisture: Hydrolysis is a risk. Store with desiccants (e.g., 4Å molecular sieves) if the intended application is moisture-sensitive (e.g., polyurethane synthesis).

Melt Polymerization

When using DMTTM as a monomer for polyesters or polyamides:

  • Temperature Limit: Do not exceed 180°C during the initial oligomerization phase to prevent uncontrolled cross-linking.

  • Inhibitors: If the process requires high residence time in the melt, add 100-500 ppm of a radical inhibitor (e.g., 4-methoxyphenol) to prevent the diene from gelling before reaction with the diol/diamine.

Comparison with Terephthalic Acid

DMTTM is often cited as a bio-replacement for terephthalic acid (TPA).

  • TPA: Sublimes >300°C, extremely thermally stable.

  • DMTTM: Melts at 157°C, boils/evaporates at 251°C.[1]

  • Implication: DMTTM allows for lower temperature processing than TPA, reducing energy costs, but it cannot withstand the aggressive >280°C conditions often used in PET production.

References

  • LookChem. Dimethyl trans,trans-muconate Physicochemical Properties. Retrieved from

  • Polymers (MDPI). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers 2021, 13(15), 2498. [Link]

  • ResearchGate. Coordination polymers based on trans, trans-muconic acid: synthesis, structure, adsorption and thermal properties. (Data on acid decomposition).

  • Royal Society of Chemistry. Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability. Green Chem., 2024.[2] [Link]

  • EvitaChem. Dimethyl cis,trans-muconate Stability Data. (Comparative isomer data).

Sources

CAS number and molecular weight of Dimethyl trans,trans-muconate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dimethyl trans,trans-muconate: Synthesis, Applications, and Analysis

Introduction

Dimethyl trans,trans-muconate, a diester of trans,trans-muconic acid, is emerging as a pivotal platform chemical in the pursuit of sustainable chemistry. Derived from renewable resources, it serves as a versatile building block for the synthesis of a variety of valuable polymers and fine chemicals. Its parent compound, muconic acid, can be produced through the biological conversion of sugars and lignin-derived aromatic compounds, positioning Dimethyl trans,trans-muconate as a key player in the bio-based economy.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, applications, and analytical characterization of this important molecule.

Chemical Identity and Physicochemical Properties

Dimethyl trans,trans-muconate is the dimethyl ester of the (2E,4E)-isomer of hexa-2,4-dienedioic acid. Its linear structure with conjugated double bonds and terminal ester functionalities makes it a reactive and valuable intermediate.

PropertyValueSource(s)
CAS Number 1119-43-3[2]
Molecular Formula C₈H₁₀O₄[3]
Molecular Weight 170.16 g/mol [3]
IUPAC Name dimethyl (2E,4E)-hexa-2,4-dienedioate[2]
Synonyms Dimethyl (E,E)-muconate, trans,trans-Dimethyl muconate[2][3]
Appearance Beige crystalline powder[4]
Boiling Point 250.8°C at 760 mmHg[2]
Density 1.099 g/cm³[2]
Flash Point 121.7°C[2]

Synthesis Pathways

The synthesis of Dimethyl trans,trans-muconate is primarily achieved from muconic acid, which exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-. The cis,cis isomer is often the direct product of biological fermentation.[5]

Two-Step Synthesis from cis,cis-Muconic Acid

This is a common and efficient laboratory-scale method that involves an initial esterification of the readily available cis,cis-muconic acid, followed by isomerization to the desired trans,trans form.[5]

Causality of Experimental Choices:

  • Esterification First: The esterification of cis,cis-muconic acid is performed first to produce a mixture of dimethyl muconate isomers. This mixture is often more soluble in organic solvents than the parent acid, facilitating the subsequent isomerization step.

  • Iodine as Catalyst: Iodine is an effective catalyst for the isomerization of the double bonds. Upon heating, it promotes the conversion of the thermodynamically less stable cis isomers to the more stable trans,trans isomer, which often precipitates from the reaction mixture upon cooling, driving the equilibrium towards the desired product.[5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Isomerization ccMA cis,cis-Muconic Acid MeOH_H2SO4 Methanol (MeOH) Sulfuric Acid (cat.) Reflux ccMA->MeOH_H2SO4 Racemic_Diester Racemic Mixture (cis,cis & cis,trans Dimethyl Muconate) MeOH_H2SO4->Racemic_Diester Racemic_Diester_2 Racemic Mixture Racemic_Diester->Racemic_Diester_2 Purification & Isolation I2_MeOH Iodine (cat.) Methanol (MeOH) Reflux ttMUC Dimethyl trans,trans-muconate (ttMUC) I2_MeOH->ttMUC Racemic_Diester_2->I2_MeOH

Caption: Synthesis of Dimethyl trans,trans-muconate from cis,cis-Muconic Acid.

Experimental Protocol: Two-Step Synthesis [5]

  • Esterification: Suspend cis,cis-muconic acid (5.0 g, 35.2 mmol) in methanol (150 mL). Add a catalytic amount of concentrated sulfuric acid (0.3 mL).

  • Reflux the mixture for 18 hours.

  • Cool the mixture and concentrate it under vacuum.

  • Dissolve the residue in ethyl acetate and extract with a saturated sodium carbonate aqueous solution, followed by brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate to yield a crude racemic mixture of dimethyl muconates.

  • Isomerization: Add the racemic mixture (4.5 g) and a catalytic amount of iodine to methanol (125 mL).

  • Heat the mixture to reflux for 64 hours.

  • Upon cooling in an ice bath, the trans,trans-dimethyl muconate will precipitate.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the pure product.

Direct Esterification of trans,trans-Muconic Acid

If trans,trans-muconic acid is available, a direct esterification provides a more straightforward route.

Causality of Experimental Choices:

  • Strong Acid Catalyst: A strong acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: The reaction is heated to reflux to increase the reaction rate. Using an excess of methanol can also help shift the equilibrium towards the formation of the ester product.[6]

G ttMA trans,trans-Muconic Acid Reaction Methanol (Excess) Sulfuric Acid (cat.) Reflux, 16h ttMA->Reaction ttMUC Dimethyl trans,trans-muconate Reaction->ttMUC

Caption: Direct Esterification of trans,trans-Muconic Acid.

Experimental Protocol: Direct Esterification [6]

  • Prepare a stirred suspension of trans,trans-muconic acid (60 g, 0.42 mol) in methanol (0.52 L).

  • Carefully add concentrated sulfuric acid (0.52 mL).

  • Stir the reaction mixture at reflux for 16 hours. During this time, the solid starting material is converted into the solid product.

  • Cool the mixture to less than 40°C (preferably ambient temperature or lower) to facilitate complete precipitation of the product.

  • Isolate the crystalline trans,trans-dimethyl muconate by filtration, wash with methanol, and dry.

Key Reactions and Applications

The unique structure of Dimethyl trans,trans-muconate makes it a valuable monomer and intermediate in chemical synthesis.

Polymer Synthesis

A primary application is in the synthesis of bio-based unsaturated polyesters.[7] The alkene functionalities within the polymer backbone can be used for subsequent cross-linking or functionalization, making these materials suitable for applications like resins and coatings.[5]

G Monomers Dimethyl trans,trans-muconate + Aliphatic Diol (e.g., 1,4-Butanediol) Polycondensation Enzyme Catalysis (e.g., CALB) or Chemical Catalyst Heat, Vacuum Monomers->Polycondensation Polymer Unsaturated Polyester + Methanol Polycondensation->Polymer

Caption: Enzymatic Polycondensation to form Unsaturated Polyesters.

The enzymatic polymerization, often catalyzed by lipase B from Candida antarctica (CALB), is an eco-friendly method that proceeds with high specificity, avoiding side reactions like isomerization or cross-linking.[5] These resulting polyesters exhibit excellent thermal stability.[5]

Diels-Alder Reactions

Dimethyl trans,trans-muconate can act as a diene in Diels-Alder cycloaddition reactions. A significant application is its reaction with dienophiles to create cyclohexene derivatives, which can then be aromatized to form terephthalates, key precursors for polymers like PET.[6][8] This provides a renewable route to compounds traditionally derived from petroleum.[6]

Analytical Characterization

Ensuring the purity and confirming the structure of Dimethyl trans,trans-muconate is crucial. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the trans,trans configuration and purity of the compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃ 3.78singletN/A
-COO-CH =CH-7.32doublet of doublets-
-COO-CH=CH -6.20doublet of doublets-
Note: Data from ¹H NMR (400 MHz, Chloroform-d)[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for both qualitative and quantitative analysis. It is particularly useful in biomonitoring, where the parent compound, trans,trans-muconic acid, is a biomarker for benzene exposure.[9] For analysis, the acid is derivatized to its more volatile dimethyl ester (Dimethyl trans,trans-muconate) before injection.[9][10]

Protocol: Sample Preparation for GC-MS Analysis of Muconic Acid [9]

  • Sample Clean-up: Pass a urine sample through an anion-exchange solid-phase extraction (SPE) cartridge to isolate the acidic components, including trans,trans-muconic acid.

  • Elution: Elute the acid from the cartridge.

  • Derivatization: Add a derivatizing agent such as methanol with an acid catalyst (e.g., BF₃-methanol or HCl in methanol) to the eluate.[9][10]

  • Heating: Heat the mixture to convert the trans,trans-muconic acid into Dimethyl trans,trans-muconate.

  • Extraction: Extract the resulting Dimethyl trans,trans-muconate into an organic solvent.

  • Analysis: Inject the organic extract into the GC-MS for separation and detection. The limit of detection for this method can be as low as 0.01 mg/L.[9]

Safety and Handling

While specific safety data for Dimethyl trans,trans-muconate is limited, data for related compounds and its parent acid provide guidance. Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

    • Skin: Wash off immediately with plenty of soap and water.[11]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth with water.[11]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[11]

Conclusion

Dimethyl trans,trans-muconate stands as a testament to the potential of bio-based chemistry. Its synthesis from renewable feedstocks, coupled with its utility as a monomer for advanced polymers and as an intermediate for high-value chemicals, underscores its industrial and scientific importance. For researchers in materials science and drug development, understanding the synthesis, reactivity, and analytical protocols for this molecule is key to unlocking its full potential in creating sustainable and innovative products.

References

  • Pellis, A., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:1119-43-3 | 2,4-Hexadienedioicacid, 1,6-dimethyl ester, (2E,4E). Available at: [Link]

  • Google Patents. (n.d.). US8426639B2 - Preparation of trans, trans muconic acid and trans, trans muconates.
  • PubChem. (n.d.). trans,trans-Muconate. National Center for Biotechnology Information. Available at: [Link]

  • University of Groningen Research Portal. (n.d.). Enzymatic synthesis of muconic acid-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. Available at: [Link]

  • Global Substance Registration System. (n.d.). DIMETHYL MUCONATE, (E,E)-. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Renewable Unsaturated Polyesters from Muconic Acid. Available at: [Link]

  • ThaiScience. (n.d.). DETERMINATION OF URINARY TRANS, TRANS- MUCONIC ACID BY GAS CHROMATOGRAPHY IN GASOLINE SERVICE ATTENDANTS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of trimethyl trimellitate from dimethyl trans‐,trans‐muconate.... Available at: [Link]

  • PubChem. (n.d.). Dimethyl muconate, (E,Z)-. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Dimethyl trans,trans-Muconate (DMTTM) as a Bioprivileged Platform in Green Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals, focusing on the practical and mechanistic applications of Dimethyl trans,trans-muconate (DMTTM) in green chemistry.

Executive Summary

Dimethyl trans,trans-muconate (DMTTM) represents a critical junction between renewable biomass and high-performance material science. As the diester derivative of muconic acid (MA), it resolves the solubility and purification bottlenecks inherent to the raw acid while unlocking superior reactivity through its conjugated diene system.[1] This guide analyzes DMTTM’s utility in synthesizing bio-based terephthalates, unsaturated polyesters, and pharmaceutical intermediates, emphasizing its role in replacing fossil-derived aromatics with functionally equivalent, renewable alternatives.[1]

Chemical Architecture & Synthesis Logic[1]

The Isomerization Imperative

Biologically produced muconic acid (via fermentation of glucose or lignin degradation) predominantly exists as the cis,cis-isomer. However, the cis,cis form is kinetically sluggish in cycloaddition reactions and sterically hindered for polymerization.[1]

  • The trans,trans Advantage: The linear geometry of the trans,trans isomer reduces steric repulsion, significantly enhancing packing efficiency (crystallinity) in polymers and reactivity in Diels-Alder reactions.[1]

  • The Esterification Strategy: Converting the dicarboxylic acid to the dimethyl ester (DMTTM) lowers the boiling point for distillation and prevents the formation of lactones (e.g., muconolactone) that often plague the processing of the free acid.[1]

Synthesis Pathway Visualization

The following diagram illustrates the conversion of raw biomass into DMTTM and its subsequent divergence into high-value applications.

DMTTM_Pathway Biomass Biomass Feedstock (Lignin/Glucose) ccMA cis,cis-Muconic Acid (Fermentation Product) Biomass->ccMA Enzymatic Conversion Isom Isomerization & Esterification (MeOH / I2 Catalyst) ccMA->Isom Reflux DMTTM Dimethyl trans,trans-Muconate (DMTTM) Isom->DMTTM Purification Polymers Unsaturated Polyesters & Polyamides DMTTM->Polymers Polymerization TPA Bio-Terephthalic Acid (via Diels-Alder) DMTTM->TPA + Ethylene Pharma Pharma Intermediates (Functionalized Cyclics) DMTTM->Pharma Functionalization

Figure 1: Strategic pathway from renewable feedstock to DMTTM and downstream applications.[1]

Polymer Science Applications

Bio-Based Unsaturated Polyesters (UPEs)

DMTTM serves as a rigid, conjugated monomer.[1] Unlike flexible aliphatic monomers (e.g., adipic acid), the double bonds in DMTTM provide sites for post-polymerization cross-linking, yielding thermosets with high thermal stability.[1]

  • Mechanism: Transesterification with diols (e.g., 1,6-hexanediol) retains the double bond functionality.[1]

  • Performance: The resulting polymers exhibit higher glass transition temperatures (

    
    ) compared to their saturated counterparts due to backbone rigidity.[1]
    
Polyamide Modification (Nylon Analogs)

DMTTM can replace adipic acid in Nylon 6,6 synthesis to create unsaturated polyamides.[1]

  • Reaction: Interfacial polycondensation with hexamethylenediamine.[1]

  • Result: The incorporation of the muconate moiety introduces photoreactivity (via the conjugated system), allowing for UV-curable fibers and coatings.[1]

Comparative Material Data

The table below highlights the property shifts when incorporating DMTTM into standard polymer backbones.

PropertyStandard Nylon 6,6DMTTM-Modified PolyamideBenefit
Feedstock Petroleum (Adipic Acid)Bio-based (Muconate)Reduced Carbon Footprint
Crystallinity HighModerate to HighTunable mechanical properties
Reactivity Inert BackboneUnsaturated BackboneAllows UV-crosslinking/functionalization
Melting Point ~265°C180°C - 240°C (Tunable)Improved processing window

Pharmaceutical & Fine Chemical Utility[1][6]

Diels-Alder Cycloaddition: The TPA Route

The most commercially significant reaction of DMTTM is its [4+2] cycloaddition with ethylene.[1] This is the primary green route to bio-terephthalic acid (bio-TPA), the precursor to PET plastic.[1]

  • Mechanism: DMTTM (Diene) + Ethylene (Dienophile)

    
     Dimethyl cyclohex-3-ene-1,4-dicarboxylate.[1]
    
  • Aromatization: The cyclic intermediate is dehydrogenated to form dimethyl terephthalate.[1]

Drug Delivery Systems

DMTTM derivatives are increasingly utilized in hydrogel synthesis for controlled drug release.[1] The Diels-Alder linkage is reversible (retro-Diels-Alder) under specific thermal conditions, allowing for triggered release of therapeutic agents encapsulated within the polymer matrix.

Diels_Alder_Mechanism Reactants Reactants: DMTTM + Ethylene TS Transition State: Concerted [4+2] Cycloaddition Reactants->TS Heat / Pressure Intermediate Cyclic Intermediate: Dimethyl cyclohexene dicarboxylate TS->Intermediate Ring Closure Product Final Product: Bio-Terephthalic Acid (TPA) Intermediate->Product Dehydrogenation/-H2

Figure 2: The Diels-Alder mechanism transforming DMTTM into aromatic precursors.[1]

Validated Experimental Protocols

Protocol A: Synthesis of DMTTM from cis,cis-Muconic Acid

This protocol simultaneously esterifies and isomerizes the biological starting material.

Reagents:

  • cis,cis-Muconic acid (crude fermentation extract)[1]

  • Methanol (Solvent & Reactant)[2]

  • Iodine (

    
    ) (Isomerization Catalyst)[2][3]
    
  • Sulfuric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (Esterification Catalyst)
    

Methodology:

  • Preparation: Suspend 5.0 g of cis,cis-muconic acid in 150 mL of anhydrous methanol.

  • Catalysis: Add a catalytic amount of iodine (2% mol) and 0.5 mL concentrated

    
    .
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 48–64 hours . The long duration ensures complete thermodynamic conversion to the trans,trans isomer.[1]

  • Precipitation: Cool the reaction mixture in an ice bath (

    
    ). DMTTM has significantly lower solubility in cold methanol than the cis isomers and will precipitate as white crystals.[1]
    
  • Purification: Filter the precipitate and wash with cold methanol. Recrystallize from hot methanol if higher purity (>99%) is required.[1]

  • Validation: Verify structure via

    
    -NMR (Look for chemical shift 
    
    
    
    6.0–7.5 ppm for trans-alkene protons).
Protocol B: Diels-Alder Cycloaddition with Ethylene

Safety Note: This reaction involves high pressure.[1] Use a rated autoclave.[1]

Methodology:

  • Loading: Load DMTTM (10 g) into a high-pressure reactor. Use a solvent such as THF or perform neat if temperature permits.[1]

  • Pressurization: Pressurize with Ethylene gas to 30–50 bar.

  • Reaction: Heat to 150°C for 6 hours.

  • Workup: Vent ethylene (in fume hood). The product, dimethyl cyclohexene-1,4-dicarboxylate, is collected.[1]

  • Aromatization (Optional): To convert to terephthalate, reflux the intermediate with a Pd/C catalyst in xylene.

Future Outlook & Challenges

While DMTTM is a potent "green" molecule, scalability remains the primary hurdle.[1]

  • Cost of Fermentation: Producing cis,cis-muconic acid from glucose is currently more expensive than extracting adipic acid from crude oil.[1]

  • Isomerization Efficiency: While iodine catalysis is effective, industrial scale-up requires heterogeneous catalysts (e.g., noble metals on zeolites) to avoid product contamination and facilitate catalyst recovery.[1]

  • Lactone Formation: In acidic aqueous media, muconic acid tends to cyclize into lactones, which are dead-ends for polymerization.[1] The use of DMSO/water systems or rapid esterification is critical to mitigate this.[1]

References

  • National Institutes of Health (NIH). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. [Link][1]

  • MDPI. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate. [Link][1]

  • Royal Society of Chemistry (Green Chemistry). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty cyclic biobased monomers. [Link]

  • Royal Society of Chemistry (Polymer Chemistry). Muconic acid esters as bio-based acrylate mimics. [Link][1]

  • PubChem. Trans,trans-Muconate Compound Summary. [Link][1]

Sources

An In-Depth Technical Guide to the Health and Safety of Dimethyl trans,trans-muconate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Dimethyl trans,trans-muconate, a molecule of growing interest in polymer chemistry and as a bio-based platform chemical. As a Senior Application Scientist, the following information is synthesized to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

A foundational understanding of a compound's physical and chemical properties is paramount to safe handling. Dimethyl trans,trans-muconate is the dimethyl ester of trans,trans-muconic acid. Its properties are crucial in determining appropriate storage, handling, and emergency procedures.

Table 1: Physicochemical Properties of Dimethyl trans,trans-muconate

PropertyValueSource
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Appearance Colorless liquid or solid
Boiling Point 250.8°C at 760 mmHg
Density 1.099 g/cm³
Flash Point 121.7°C
Vapor Pressure 0.0212 mmHg at 25°C

Reactivity Insights:

Dimethyl trans,trans-muconate is generally stable under normal laboratory conditions.[1] However, as an unsaturated ester, it can undergo polymerization, especially at elevated temperatures. It is also a dienophile and can participate in Diels-Alder reactions.[2] Incompatible materials to consider are strong bases and reducing agents.[1]

Section 2: Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Skin and Eye Irritation: Based on the SDS for trans,trans-muconic acid, the compound is likely to cause skin and eye irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][3]

GHS Classification (Inferred):

Based on data for analogous compounds, a conservative GHS classification would include:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

It is crucial to handle this compound as if it possesses these hazards until more specific toxicological data becomes available.

Section 3: Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls for Dimethyl trans,trans-muconate Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Hierarchy of Safety Controls.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of Dimethyl trans,trans-muconate, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the handling of this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOP.

  • Restricted Access: The area where the compound is used and stored should be clearly marked and access restricted to authorized personnel.

Section 4: Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is essential.

Table 2: Recommended Personal Protective Equipment

Body PartRequired PPESpecification/StandardRationale
Hands Chemical-resistant glovesNitrile or neoprene gloves.To prevent skin contact and potential irritation.[1]
Eyes/Face Safety goggles with side shields or a face shieldANSI Z87.1 or EN166 compliant.To protect eyes from splashes or dust.[1][3]
Body Laboratory coatFully fastened.To protect skin and clothing from contamination.[1]
Respiratory Not required under normal use with a fume hood.A NIOSH-approved respirator may be necessary for large spills or if a fume hood is not available.To prevent inhalation of dust or aerosols.[3]

Section 5: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning, and the required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfers of solid Dimethyl trans,trans-muconate within a chemical fume hood to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within a fume hood. Avoid direct flame.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_1 Safe Handling Workflow Prep Preparation (Verify Controls, Don PPE) Handling Handling in Fume Hood (Weighing, Transfers, Reactions) Prep->Handling PostHandling Post-Handling (Decontamination, Hand Washing) Handling->PostHandling Disposal Waste Disposal (Segregated Waste Streams) PostHandling->Disposal

Safe Handling Workflow.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong bases and reducing agents.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Section 6: Emergency Procedures: Preparedness is Key

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up solid spills carefully to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect spilled material into a sealed container for proper disposal.

  • Decontaminate the spill area.

Section 7: Experimental Protocol: Synthesis of Dimethyl trans,trans-muconate

The following is a detailed protocol for the synthesis of Dimethyl trans,trans-muconate, adapted from scientific literature. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iodine (I₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Esterification:

    • Suspend 5.0 g of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.

    • Carefully add a catalytic amount (e.g., 0.3 mL) of concentrated sulfuric acid.

    • Reflux the mixture for 18 hours.

    • Cool the mixture and concentrate it under vacuum.

    • Dissolve the residue in ethyl acetate.

    • Extract the organic phase with a saturated sodium carbonate aqueous solution, followed by washing with brine.

    • Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain a crude mixture of dimethyl muconate isomers.[4]

  • Isomerization to trans,trans-dimethyl muconate:

    • Dissolve 4.50 g of the crude dimethyl muconate mixture in 125 mL of methanol.

    • Add a catalytic amount of iodine.

    • Heat the mixture to reflux for 64 hours.

    • Cool the reaction mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.

    • Filter the precipitate, wash with cold methanol, and dry under vacuum.[4]

References

  • ChemSrc. (n.d.). 2,4-Hexadienedioicacid, 1,6-dimethyl ester, (2E,4E). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - trans, trans-Muconic acid, 97%. Retrieved from [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2498. Retrieved from [Link]

Sources

Theoretical & Mechanistic Insights into Dimethyl trans,trans-Muconate Reactivity

[1][2][3]

Executive Summary

Dimethyl trans,trans-muconate (ttDMM) represents a unique class of electron-deficient conjugated dienes. Unlike its cis,cis isomer (a fermentation product), the trans,trans form offers superior thermodynamic stability and a linear geometry favorable for semi-crystalline polymer formation. However, its reactivity is governed by a "push-pull" conflict: the conjugated diene system suggests reactivity as a nucleophile (in normal Diels-Alder), while the electron-withdrawing ester groups render it an electrophile (Michael acceptor). This guide dissects these competing pathways using Frontier Molecular Orbital (FMO) theory and kinetic data.

Electronic Architecture & Stability

The reactivity of ttDMM is fundamentally dictated by its ground-state electronic structure.

Frontier Molecular Orbital (FMO) Analysis

In ttDMM, the two methoxycarbonyl groups (

  • LUMO Character: The LUMO is significantly stabilized, extending across the entire

    
    -system. This makes ttDMM a potent electrophile  (soft Lewis acid).
    
  • HOMO Character: The HOMO energy is lowered, reducing its reactivity as a standard diene in Normal Electron Demand (NED) Diels-Alder reactions.

  • Hard/Soft Acid-Base (HSAB) Theory: ttDMM behaves as a "soft" electrophile, showing high affinity for "soft" nucleophiles like thiols (sulfhydryl groups) and carbanions, rather than hard bases like hydroxides (which tend to attack the ester carbonyl).

Isomeric Thermodynamics

Theoretical calculations (DFT at B3LYP/6-31G* level) confirm that the trans,trans isomer is the global thermodynamic minimum (

  • Implication: Isomerization is often irreversible without energy input (UV light).

  • Catalytic Isomerization: Recent studies utilize iodine radicals (

    
    ) to catalyze the cis,cis
    
    
    trans,trans shift.[1][2][3] The mechanism involves the reversible addition of
    
    
    to the double bond, lowering the rotational barrier of the C-C bond, followed by elimination.

Reactivity Profile I: Polymerization Dynamics

Polymerization of ttDMM is complex due to steric bulk and electronic deactivation.

Radical Polymerization (Free Radical)

Contrary to early literature claiming muconates do not polymerize, recent kinetic studies confirm that ttDMM undergoes free radical polymerization, albeit slowly.

  • Mechanism: It proceeds via a 1,4-addition mechanism, placing the double bond in the polymer backbone.

  • Kinetic Retardation: The propagating radical is stabilized by the adjacent ester group and the double bond (allylic resonance), leading to slow propagation rates (

    
    ).
    
  • Data Summary:

    Parameter Value / Observation
    Mechanism 1,4-addition (predominant)

    | Molecular Weight (

    
    )  | 
    
    
    (achievable in bulk) | | Glass Transition (
    
    
    )
    | High (due to backbone rigidity) | | Rate Limiting Step | Radical propagation (stabilized radical intermediate) |
Group Transfer Polymerization (GTP)

For precision synthesis, Organocatalyzed GTP is superior.

  • Initiator: Silyl ketene acetals.

  • Catalyst: Phosphazene bases (e.g.,

    
    ).[4]
    
  • Control: This method allows for living polymerization, enabling the synthesis of block copolymers (e.g., ttDMM-block-methacrylate) with low dispersity (

    
    ).
    
Enzymatic Limitations

While Candida antarctica Lipase B (CALB) polymerizes saturated adipates efficiently, it struggles with ttDMM.[5]

  • Causality: Molecular docking simulations reveal that the rigid linear geometry of ttDMM prevents it from bending sufficiently to fit into the narrow active site of CALB, halting chain growth at the oligomer stage.

PolymerizationPathwaysttDMMttDMM MonomerRadicalFree Radical(Stabilized Allylic Radical)ttDMM->Radical Initiator (AIBN)GTPGroup Transfer(Anionic/Living)ttDMM->GTP Silyl Ketene AcetalEnzymaticEnzymatic (CALB)ttDMM->Enzymatic Steric MismatchPolymer_HighMWHigh MW Polymer(>100 kDa)Radical->Polymer_HighMW Slow PropagationGTP->Polymer_HighMW Controlled GrowthOligomerOligomers OnlyEnzymatic->Oligomer Active Site Rejection

Figure 1: Comparative polymerization pathways for Dimethyl trans,trans-muconate showing the divergence in molecular weight outcomes based on catalytic strategy.

Reactivity Profile II: Cycloaddition (Diels-Alder)

The "Diels-Alder Paradox" of ttDMM is that it is a diene, but its electron deficiency makes it react poorly with standard electron-deficient dienophiles (e.g., maleic anhydride).

Inverse Electron Demand Diels-Alder (IEDDA)

Theoretical models predict that ttDMM reacts best in Inverse Electron Demand scenarios.

  • Role: ttDMM acts as the electron-deficient component (

    
     controlled).
    
  • Partner: Requires an electron-rich dienophile (e.g., vinyl ethers, enamines) (

    
     controlled).
    
  • Transition State: The reaction proceeds through an asynchronous concerted mechanism. The regioselectivity is driven by the coefficient magnitude of the interacting orbitals, typically favoring ortho or para analogues depending on substitution.

Bio-based Terephthalate Synthesis

A critical industrial application is the reaction with ethylene (or ethylene equivalents) to form cyclic intermediates, which are then aromatized to dimethyl terephthalate.

  • Challenge: Ethylene is not sufficiently electron-rich.

  • Solution: High pressure or Lewis Acid catalysis is required to lower the LUMO of the dienophile further or raise the HOMO of the diene, bridging the gap.

Reactivity Profile III: Nucleophilic Functionalization

Due to the

Thiol-Ene "Click" Chemistry
  • Mechanism: Nucleophilic Michael addition (anionic) or radical addition.

  • Utility: This is the most efficient route for post-polymerization modification. The internal double bonds in poly(ttDMM) remain reactive toward thiols, allowing for the introduction of peptide sequences or crosslinking agents without backbone degradation.

Aza-Michael Addition

Reaction with amines (e.g., piperidine) is feasible but reversible.

  • Thermodynamics: The adduct is stabilized by proton transfer.

  • Competition: Direct amidation (attack at the carbonyl) competes with conjugate addition (attack at the

    
    -carbon). Solvent polarity controls this selectivity; non-polar solvents favor the Michael addition.
    

ReactivityMapttDMMDimethyl trans,trans-muconate(ttDMM)DADiels-Alder(Inverse Demand)ttDMM->DA + Electron-Rich AlkeneMichaelMichael Addition(Thiol/Amine)ttDMM->Michael + R-SH / R-NH2HydrolysisHydrolysisttDMM->Hydrolysis + H2O / AcidEpoxEpoxidationttDMM->Epox + PeroxideCyclicCyclic Bio-Monomers(Terephthalates)DA->Cyclic AromatizationFunctionalFunctionalizedScaffoldsMichael->Functional Click ReactionAcidMuconic AcidHydrolysis->AcidOxiraneOxirane PolymersEpox->Oxirane Post-Polymerization

Figure 2: The reactivity landscape of ttDMM, mapping core chemical transformations to their functional downstream products.

Experimental Validation Protocols

To validate these theoretical insights in a lab setting, the following protocols are recommended.

Protocol A: Monitoring Polymerization Kinetics (Radical)

Objective: Determine

  • Setup: Prepare a 1M solution of ttDMM in Toluene. Add AIBN (1 mol%).

  • Reaction: Heat to 70°C under Argon.

  • Sampling: Aliquot every 30 mins.

  • Analysis:

    • 1H-NMR: Monitor the disappearance of olefinic protons (

      
       6.0–7.5 ppm).
      
    • GPC (SEC): Track

      
       evolution.
      
    • Validation: A linear plot of

      
       vs. time confirms first-order kinetics; a deviation suggests auto-acceleration (Gel effect) or degradative chain transfer.
      
Protocol B: Proving Michael Acceptor Ability (Thiol-ene)

Objective: Confirm "soft" electrophilicity.

  • Reagents: Mix ttDMM (1 eq) with Benzyl Mercaptan (1.1 eq) and a catalytic amount of TEA (0.1 eq) in THF.

  • Observation: Reaction should proceed rapidly at Room Temperature (exothermic).

  • Validation: NMR shift of the

    
    -carbon proton signal upfield (loss of conjugation).
    

References

  • Settle, A. E., et al. (2018).[6] "Iodine-Catalyzed Isomerization of Dimethyl Muconate." ChemSusChem.[6] Link

  • Brinn, L. H., et al. (2025). "Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate." MDPI Polymers. Link

  • Taran, N., et al. (2025).[7] "An Expedient Route to Bio‐Based Polyacrylate Alternatives... by Organic Catalysis for Polymerization of Muconate Esters."[4] Polymer Chemistry. Link

  • Haeussler, M., et al. (2025). "Muconic acid esters as bio-based acrylate mimics." Polymer Chemistry. Link

  • Farmer, T. J., et al. (2022).[8] "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate." White Rose Research Online. Link

Methodological & Application

Application Note: Enzymatic Polymerization of Dimethyl trans,trans-Muconate (ttMUC)

[1][2]

Executive Summary

This guide details the protocol for the enzymatic polycondensation of Dimethyl trans,trans-muconate (ttMUC) with aliphatic diols to yield semi-crystalline unsaturated polyesters.[1] Unlike conventional metal-catalyzed melt polymerization, which requires high temperatures (>160°C) that risk thermal isomerization and cross-linking, this enzymatic route utilizes Candida antarctica Lipase B (CALB) to drive polymerization at milder temperatures (85–110°C).

Key Advantage: The enzymatic pathway preserves the stereochemistry of the trans,trans-diene moiety in the polymer backbone. This retention is critical for post-polymerization functionalization (e.g., Diels-Alder crosslinking) and maintaining high thermal stability.

Scientific Grounding & Mechanism[3]

The Challenge of Muconates

Dimethyl trans,trans-muconate is a rigid, bio-based diester acting as a renewable alternative to terephthalates. However, its high melting point (~156–158°C) presents a kinetic barrier for enzymatic catalysis, as most lipases degrade rapidly above 100°C.

  • Solution: We utilize a high-boiling solvent system (Diphenyl Ether) to solubilize the monomer below the enzyme's denaturation threshold, combined with a temperature-varied two-stage vacuum protocol to drive the equilibrium.

Mechanism of Action (CALB)

The reaction follows a Ping-Pong Bi-Bi mechanism involving the Serine-Histidine-Aspartate catalytic triad of CALB.

  • Acylation: The nucleophilic Serine-105 attacks the carbonyl carbon of ttMUC, releasing methanol (First Product) and forming an Acyl-Enzyme Intermediate.

  • Deacylation: The aliphatic diol (e.g., 1,6-hexanediol) attacks the acyl-enzyme complex, regenerating the free enzyme and forming the ester bond (Second Product).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical role of vacuum in preventing the reverse reaction (alcoholysis).

CALB_MechanismEnzymeFree CALB Enzyme(Ser-His-Asp Triad)Complex1Tetrahedral Intermediate AEnzyme->Complex1+ SubstrateSubstrateDimethyl trans,trans-muconate(ttMUC)Substrate->Complex1AcylEnzymeAcyl-Enzyme Intermediate(Covalent Bond)Complex1->AcylEnzymeRelease MethanolMethanolMethanol(Byproduct - Remove via Vacuum)Complex1->MethanolProductUnsaturated Polyester(Chain Extension)AcylEnzyme->Product+ Diol (Deacylation)DiolAliphatic Diol(Nucleophile)Diol->ProductProduct->EnzymeRegenerate Catalyst

Figure 1: Catalytic cycle of CALB-mediated transesterification of ttMUC. Efficient removal of methanol is the rate-determining factor.

Experimental Protocol

Materials & Equipment
  • Monomer A: Dimethyl trans,trans-muconate (ttMUC) [Recrystallized from methanol, purity >99%].

  • Monomer B: 1,6-Hexanediol (or 1,12-Dodecanediol) [Dried in vacuo over P2O5].

  • Catalyst: Novozym® 435 (Immobilized CALB on acrylic resin) [Dried under vacuum at 25°C for 24h before use].[1][2]

  • Solvent: Diphenyl Ether (DPE) [Distilled and stored over 4Å molecular sieves].[1][2]

  • Scavenger: 4Å Molecular Sieves (activated).

  • Setup: Schlenk line or Rotary Evaporator adapted for polymerization; Oil bath with precision temp control.

Workflow Diagram

WorkflowSetup1. PreparationDry Enzyme & MonomersSolvent: Diphenyl EtherStage12. Oligomerization (Stage I)Temp: 85°C | Pressure: 1 atm (N2)Time: 2-4 HoursSetup->Stage1Mix ReactantsStage23. Polycondensation (Stage II)Temp: 95°C -> 110°C | Pressure: <2 mmHgTime: 24-48 HoursStage1->Stage2Apply VacuumRamp TempPurification4. PurificationDissolve in CHCl3 -> Filter EnzymePrecipitate in Cold MeOHStage2->PurificationCool & QuenchAnalysis5. Characterization1H-NMR (Isomerization check)DSC (Tm/Tg)Purification->Analysis

Figure 2: Two-stage temperature-varied solution polymerization workflow.

Step-by-Step Procedure

Stage I: Oligomerization (Atmospheric Pressure)

  • In a dried 50 mL round-bottom flask, charge ttMUC (1.0 eq) and 1,6-hexanediol (1.0 eq).

  • Add Diphenyl Ether (DPE) to achieve a monomer concentration of ~20 wt% (approx. 500 wt% relative to monomers). Note: High dilution is necessary to solvate ttMUC.

  • Add Novozym 435 (10–15 wt% relative to total monomers) and activated molecular sieves (150 wt%).

  • Purge with Nitrogen (N2) for 15 minutes.

  • Heat to 85°C with slow stirring (200 rpm). Maintain for 2 hours .

    • Rationale: This step initiates oligomer formation without aggressive methanol evaporation that could strip the volatile diol before reaction.

Stage II: Polycondensation (High Vacuum) 6. Slowly reduce pressure to 2 mmHg over 30 minutes to prevent bumping. 7. Increase temperature to 95°C and maintain for 24 hours. 8. Increase temperature to 110°C for the final 24 hours.

  • Critical Control: Do not exceed 110°C. While ttMUC melts at ~158°C, the oligomers formed in Stage I are soluble in DPE at 110°C. Exceeding this temp risks irreversible denaturation of CALB.

Stage III: Purification 9. Cool reaction to room temperature. Release vacuum with N2. 10. Dissolve the crude mixture in minimal Chloroform (CHCl3). 11. Filter through a fritted glass funnel to remove the enzyme beads and molecular sieves. Note: The enzyme can often be recycled.[2] 12. Concentrate the filtrate (Rotovap) to remove most CHCl3. 13. Dropwise add the concentrate into excess ice-cold Methanol (10:1 ratio MeOH:Solution) to precipitate the polymer. 14. Collect white precipitate via centrifugation/filtration and dry in a vacuum oven at 40°C.

Data Analysis & Expected Results

Successful polymerization is defined by molecular weight growth and retention of the double bond configuration.

Quantitative Benchmarks
ParameterValue / RangeNotes
Yield 70 – 85%Losses primarily due to purification/fractionation.
Mn (Number Avg MW) 3,000 – 12,000 g/mol Dependent on vacuum efficiency (methanol removal).
Mw (Weight Avg MW) 6,000 – 25,000 g/mol Dispersity (Ð) typically 1.8 – 2.2.
Tm (Melting Point) 57 – 74°CVaries with diol chain length (longer diol = higher Tm).[1]
Isomerization < 1%Confirmed by 1H-NMR (lack of cis peaks).
Characterization Checkpoints
  • 1H-NMR (CDCl3): Verify the preservation of the alkene.

    • Signal: The trans,trans protons appear as a multiplet at 6.15–6.25 ppm .

    • Validation: Absence of signals at 5.8–6.0 ppm indicates no isomerization to cis,trans or cis,cis.

  • DSC: Expect a sharp endothermic melting peak. Broadening indicates poor crystallinity or high dispersity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Molecular Weight Inefficient Methanol RemovalCheck vacuum seal (<2 mmHg essential). Increase molecular sieve loading.
Low Yield / Precipitation Monomer InsolubilityEnsure DPE solvent volume is sufficient (500 wt%). Do not use bulk polymerization for ttMUC.
Enzyme Deactivation Temperature OvershootStrictly cap Stage II temperature at 110°C. Calibrate oil bath.
Broad PDI (>2.5) Unequal StoichiometryDiols can be volatile under vacuum. Use a slight excess of diol (1.05 eq) or a reflux condenser during Stage I.

References

  • Jiang, Y., et al. (2021). "Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate." Polymers, 13(15), 2498.[2][3]

  • Kobayashi, S., et al. (2016). "Lipase-Catalyzed Polyester Synthesis – A Green Polymer Chemistry." Proceedings of the Japan Academy, Series B, 92(8).

  • Novozymes. "Novozym 435 Application Sheet." Product Data.

  • Vilela, C., et al. (2014). "Enzymatic Synthesis of Unsaturated Polyesters from Renewable Resources." ChemSusChem, 7.

Application Note: Free Radical Polymerization of Dimethyl trans,trans-Muconate (DMTTM)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in polymer chemistry and materials science. It synthesizes recent breakthroughs in the radical polymerization of muconates, specifically addressing the historical challenges of obtaining high molecular weights.[1][2]

Executive Summary & Strategic Value

Dimethyl trans,trans-muconate (DMTTM) is a rigid, conjugated diene diester derived from muconic acid, a bio-based platform chemical obtainable from lignin degradation or glucose fermentation. Historically, DMTTM was considered difficult to polymerize via free radical polymerization (FRP) due to steric hindrance and resonance stabilization of the propagating radical, often yielding only oligomers.

Recent advances have overturned this paradigm. By optimizing reaction temperature and initiator kinetics, high molecular weight Poly(DMTTM) (Mn > 100 kDa) can now be synthesized. This polymer represents a bio-based alternative to polyacrylates and polystyrenes, offering unique thermal properties and functionalization potential due to the residual unsaturation in the backbone.

Key Application Potential:

  • Bio-based Plastics: High Tg materials replacing fossil-fuel acrylates.

  • Functional Scaffolds: The backbone double bond allows for post-polymerization modification (e.g., epoxidation, crosslinking) for drug delivery matrices.

Mechanistic Insight: The Diene Challenge

To successfully polymerize DMTTM, one must understand the competition between propagation modes. Unlike simple vinyl monomers (e.g., styrene), DMTTM is a 1,3-diene.

Propagation Pathways

The radical attack on the butadiene moiety can occur at the C2 or C4 position.

  • 1,4-Addition (Dominant): The radical attacks C1, and the double bond shifts, placing the unpaired electron at C4. This yields a polymer with a double bond in the backbone.[3]

  • 1,2-Addition (Minor): The radical attacks C1 and propagates at C2, leaving a pendant vinyl group.

For trans,trans-muconates, steric hindrance heavily favors 1,4-addition , specifically the trans-1,4 microstructure. This results in a polymer backbone that is chemically distinct from polyacrylates, possessing higher rigidity.

The "Autoinhibition" Myth

Early failures to polymerize DMTTM were likely due to insufficient temperature. The resonance-stabilized allylic radical formed after monomer addition is stable. At standard FRP temperatures (60–70°C), the propagation rate constant (


) is too low to compete effectively with termination. High-temperature polymerization (>110°C)  is required to drive propagation.

ReactionMechanism Monomer DMTTM Monomer (Conjugated Diene) ActiveCenter Allylic Radical (Resonance Stabilized) Monomer->ActiveCenter Addition Initiator Radical Initiator (DTBPO/VA-086) Initiator->Monomer Initiation ActiveCenter->ActiveCenter Chain Growth Polymer Poly(DMTTM) (trans-1,4-microstructure) ActiveCenter->Polymer Propagation (>110°C, High kp) SideProduct Oligomers (Low Temp) ActiveCenter->SideProduct Termination/Retardation (<80°C)

Figure 1: Mechanistic pathway highlighting the critical temperature dependence for successful propagation.

Experimental Protocols

Materials Preparation (Critical)

Commercial muconates often contain isomers (cis,trans or cis,cis) or inhibitors.

  • Isomerization: If starting with mixed isomers, reflux in methanol with a catalytic amount of Iodine (

    
    ) for 24-48 hours.[3][4] The trans,trans-isomer is the least soluble and will precipitate upon cooling.
    
  • Purification: Recrystallize DMTTM from boiling methanol. Crystals should be white needles (Mp: ~156-158°C).

  • Storage: Store in the dark (light sensitive).

Protocol A: High-Temperature Solution Polymerization

Best for: Generating high molecular weight polymer for material testing.

Reagents:

  • Monomer: Dimethyl trans,trans-muconate (DMTTM)

  • Solvent: Toluene (Anhydrous) or Dioxane.

  • Initiator: Di-tert-butyl peroxide (DTBPO) or VA-086 (2,2'-Azobis(2-methyl-N-(2-hydroxyethyl)propionamide)). Note: AIBN is ineffective due to its rapid decomposition at the required propagation temperatures.

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, dissolve DMTTM (1.0 g, 5.8 mmol) in Toluene (1.0 mL). High concentration (5M or bulk-like) is preferred to maximize rate.

  • Initiator Addition: Add DTBPO (0.5 mol% relative to monomer).

  • Degassing (Strict): Perform at least 3 freeze-pump-thaw cycles. Oxygen is a potent inhibitor for this stabilized radical system. Backfill with Nitrogen or Argon.

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 120°C .

    • Time: Reaction is slow.[1][2][5] Allow 24–48 hours.

  • Termination: Quench the reaction by cooling to room temperature and exposing to air.

  • Isolation: Dilute with a small amount of Chloroform (

    
    ) and precipitate dropwise into a large excess of cold Methanol (MeOH).
    
  • Drying: Filter the white precipitate and dry under vacuum at 40°C overnight.

Protocol B: RAFT Polymerization (Controlled)

Best for: Block copolymers and precise Mw control.

Reagents:

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonates.

  • Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) or DTBPO.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2

Modifications to Protocol A:

  • Add the Chain Transfer Agent (CTA) during Step 1.

  • Maintain temperature at 100-120°C.

  • Result: Expect narrower dispersity (Đ < 1.3) compared to FRP (Đ ~ 1.8–2.5).

Workflow Step1 1. Monomer Purification (Recrystallization in MeOH) Step2 2. Reaction Assembly (Monomer + Solvent + Initiator) Step1->Step2 Step3 3. Oxygen Removal (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Polymerization (120°C, 48h) Step3->Step4  Critical Step   Step5 5. Precipitation (Into Cold Methanol) Step4->Step5 Step6 6. Characterization (NMR, GPC, DSC) Step5->Step6

Figure 2: Experimental workflow for the synthesis of PDMTTM.

Characterization & Expected Data

NMR Spectroscopy (Microstructure)

H NMR is the primary tool to confirm the 1,4-trans structure.
  • Solvent:

    
    
    
  • Key Signals:

    • 
       3.75 ppm (s, 6H): Methoxy protons (–OCH
      
      
      
      ).[4]
    • 
       5.8–6.0 ppm (br, 2H): Olefinic protons in the backbone (–CH=CH–).
      
    • 
       3.0–3.5 ppm: Methine protons adjacent to the ester.
      
  • Interpretation: A broad peak at ~5.9 ppm confirms the presence of the backbone unsaturation (1,4-addition). Absence of pendant vinyl signals indicates low 1,2-addition.

Thermal Properties (DSC)

Poly(DMTTM) is a rigid polymer.

  • Glass Transition (

    
    ):  Expect a 
    
    
    
    between 70°C and 95°C , depending on molecular weight.
  • Thermal Stability: Stable up to ~300°C (TGA).

Molecular Weight (GPC)
  • Eluent: THF or Chloroform.

  • Standards: PMMA or Polystyrene.

  • Expected Values:

    • 
      : 50,000 – 150,000  g/mol  (High Temp FRP).
      
    • Dispersity (

      
      ): 1.5 – 2.0.
      
Data Summary Table
ParameterConventional FRP (AIBN, 70°C)Optimized FRP (DTBPO, 120°C)RAFT Polymerization
Conversion (48h) < 20%> 80%60 - 80%
Molecular Weight (

)
< 10 kDa (Oligomers)80 - 150 kDa20 - 50 kDa (Tunable)
Dispersity (

)
N/A1.6 - 2.21.1 - 1.3
Microstructure MixedPredominantly trans-1,4Predominantly trans-1,4

Troubleshooting & Expert Insights

Issue: Low Conversion / No Polymer

  • Cause 1: Oxygen Inhibition. The muconate radical is sensitive. Ensure rigorous degassing. Nitrogen sparging is often insufficient; use freeze-pump-thaw.

  • Cause 2: Temperature too low. Do not use 60°C. The activation energy for propagation is high. You must exceed 100°C.

Issue: Insoluble Gel Formation

  • Cause: Crosslinking. The backbone double bonds can react at very high conversions or if the concentration is too high (bulk).

  • Solution: Stop the reaction at ~80% conversion. Dilute the reaction mixture slightly (50 wt% monomer in toluene).

Issue: "Drug Development" Applicability

  • While PDMTTM itself is not a drug, its backbone unsaturation allows for the conjugation of bioactive molecules via thiol-ene click chemistry . This makes it a candidate for functionalizable drug delivery vectors.

References

  • Junkers, T., et al. (2019). Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry.

    • Key Insight: Established the high-temperature solution polymeriz
  • Matsumoto, A., et al. (2003).[6] Stereospecific Polymerization of Dialkyl Muconates. Macromolecules.

    • Key Insight: Detailed the microstructure (1,4-trans)
  • Maniar, D., et al. (2021).[4][7] Enzymatic Synthesis of Muconic Acid-Based Polymers. Polymers.

    • Key Insight: Provides context on monomer purification and alternative enzymatic p
  • Truong, N. P., et al. (2021).[4][8] Effective Controlled Radical Polymerization Methods: A Comparison of RAFT and ATRP. NSF Public Access.

    • Key Insight: General protocols for RAFT polymerization applicable to conjug

Sources

analytical methods for Dimethyl trans,trans-muconate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Quantification of Dimethyl trans,trans-Muconate (t,t-DMM)

Executive Summary & Strategic Rationale

Dimethyl trans,trans-muconate (DMM) [CAS: 1119-43-3] occupies a unique dual niche in modern analytical chemistry. It serves as both a critical intermediate in the synthesis of bio-based pharmaceuticals and polymers (e.g., terephthalic acid analogs) and the analytical surrogate for trans,trans-muconic acid (ttMA), the gold-standard biomarker for benzene exposure.

The quantification of DMM requires a bifurcated approach depending on the concentration regime and matrix complexity:

  • High-Purity/Process Analysis (HPLC-UV): Required for drug substance release, polymer monomer purity, and reaction monitoring. Prioritizes speed, linearity at high concentrations, and minimal sample prep.

  • Trace Bioanalysis (GC-MS): Required for pharmacokinetic (PK) studies or toxicological monitoring in complex matrices (urine, plasma). Prioritizes sensitivity (ppb levels) and specificity against matrix interference.

This guide provides validated protocols for both workflows, grounded in field-proven methodologies.

Analytical Decision Matrix

Before selecting a protocol, evaluate the experimental constraints using the logic flow below.

analytical_decision_matrix Figure 1: Decision matrix for selecting HPLC-UV vs. GC-MS based on sample origin and sensitivity needs. Start Sample Type? Synth Synthetic Reaction / API Start->Synth Bio Biological Matrix (Urine/Plasma) Start->Bio MethodA METHOD A: HPLC-UV (DAD) Synth->MethodA Direct Injection Conc Expected Conc. Bio->Conc High > 10 µg/mL Conc->High Toxicology Low < 1 µg/mL Conc->Low Trace/PK High->MethodA After SPE MethodB METHOD B: GC-MS (SIM) Low->MethodB Derivatization Req.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Purity assessment, reaction yield determination, and high-concentration formulation analysis.

Mechanistic Insight

DMM possesses a conjugated diene system, resulting in strong UV absorption. While the acid form (ttMA) is pH-sensitive and elutes early on C18 columns, the dimethyl ester (DMM) is hydrophobic and neutrally charged. This allows for stable retention on standard reverse-phase columns without the need for ion-pairing agents, though acidic modifiers are used to suppress silanol activity.

Instrument Parameters
ParameterSpecification
System UHPLC or HPLC with Diode Array Detector (DAD)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm)
Column Temp 30°C
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)
Flow Rate 1.0 mL/min
Detection UV @ 264 nm (Reference: 360 nm)
Injection Vol 5–10 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Equilibration
8.080%Linear Gradient
9.095%Wash
12.020%Re-equilibration
Protocol Steps
  • Standard Preparation: Dissolve 10 mg DMM reference standard in 10 mL ACN (Stock: 1 mg/mL). Serial dilute to 10–500 µg/mL.

  • Sample Prep (Synthetic): Dilute reaction mixture in Mobile Phase A:B (50:50) to fall within the calibration range. Filter through 0.22 µm PTFE filter.

  • System Suitability: Inject the 50 µg/mL standard 5 times. Acceptance criteria: RSD < 1.0% for area, Tailing Factor < 1.5.

  • Quantification: Calculate concentration using external standard calibration.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Best For: Trace quantification in biological fluids, pharmacokinetic studies, and complex matrices.

Mechanistic Insight

In biological matrices, DMM is often the analyte of interest after the derivatization of muconic acid. However, if DMM is the administered drug/intermediate, it must be extracted into an organic solvent. DMM is volatile enough for GC analysis but requires specific temperature ramping to separate it from matrix interferences (e.g., fatty acid methyl esters).

Internal Standard (IS): Methyl Benzoate or Dimethyl Fumarate (structural isomer, ensure separation).

Instrument Parameters
ParameterSpecification
System GC (e.g., Agilent 7890) coupled to Single Quadrupole MS (e.g., 5977)
Column HP-5MS or DB-1 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 250°C
Transfer Line 280°C
Ion Source Electron Impact (EI), 230°C
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 15°C/min to 160°C

  • Ramp 2: 25°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~15 minutes

Mass Spectrometry Detection (SIM Mode)

For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode.[1]

AnalyteTarget Ion (Quant)Qualifier IonsRetention Time (Approx)
DMM 111 (Base Peak)139 [M-OCH3], 170 [M+]8.5 min
IS (Methyl Benzoate) 105 77, 1366.2 min

Note: The molecular ion (170) is often weak. The fragment at m/z 111 (loss of -COOCH3) is typically the most abundant and stable for quantification.

Sample Preparation Workflow (Biological)

sample_prep_workflow Figure 2: Sample preparation workflow for trace analysis of DMM in biological matrices. Sample Biological Sample (Urine/Plasma) Acidify Acidification (pH < 2 with HCl) Sample->Acidify Stabilize Esters Extract Liquid-Liquid Extraction (Ethyl Acetate x 2) Acidify->Extract Partitioning Dry Evaporation to Dryness (N2 stream @ 40°C) Extract->Dry Concentration Recon Reconstitution (Ethyl Acetate + IS) Dry->Recon Inject GC-MS Injection Recon->Inject

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Benzene: Analytical Methods. CDC.gov. Available at: [Link]

  • National Renewable Energy Laboratory (NREL). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion. NREL/TP-5100-74473. Available at: [Link]

  • Ruppert, T., et al. "Determination of trans,trans-muconic acid in urine by gas chromatography–mass spectrometry." Journal of Chromatography B, 1995. (Methodology basis for dimethyl ester analysis).

Sources

High-Sensitivity GC-MS Quantitation of Dimethyl trans,trans-Muconate: From Sample Preparation to Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl trans,trans-muconate (DMTTM) is the methylated derivative of trans,trans-muconic acid (ttMA), a critical biomarker for benzene exposure and a high-value platform chemical in the production of adipic acid and terephthalic acid. Direct GC-MS analysis of the free acid is not feasible due to its high polarity and low volatility. This Application Note details a validated, self-verifying protocol for the acid-catalyzed methylation of ttMA to DMTTM, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode.

Key Technical Insight: The reliability of this assay hinges on the complete conversion of the dicarboxylic acid to the diester and the prevention of back-isomerization to the cis,trans form. This protocol utilizes a high-temperature methanolic-acid derivatization that thermodynamically favors the stable trans,trans diester.

Chemical Mechanism & Sample Preparation Workflow[1][2][3][4]

The Chemistry of Derivatization

The analyte, trans,trans-muconic acid (MW 142), possesses two carboxylic acid groups. To render it volatile for gas chromatography, both groups must be methylated. We employ an acid-catalyzed Fischer esterification using Methanol (


) and Sulfuric Acid (

) or Boron Trifluoride (

).

Reaction:



  • MW Shift:

    
     Da.
    
  • Stereochemistry: The trans,trans configuration is the thermodynamically most stable isomer. Acidic reflux ensures that any cis,cis or cis,trans isomers present (common in biological fermentation broths) are largely isomerized to the target trans,trans form, simplifying quantitation.

Experimental Workflow

The following diagram illustrates the critical path from sample extraction to injection.

G Sample Biological Sample (Urine/Broth) IS_Add Add Internal Standard (2-Bromohexanoic Acid) Sample->IS_Add SPE Solid Phase Extraction (Strong Anion Exchange - SAX) IS_Add->SPE Clean-up Deriv Derivatization (10% H2SO4 in MeOH, 80°C, 1 hr) SPE->Deriv Elute & Dry LLE Liquid-Liquid Extraction (Water / Ethyl Acetate or Chloroform) Deriv->LLE Quench Dry Evaporation & Reconstitution (Ethyl Acetate) LLE->Dry Organic Layer GCMS GC-MS Injection (Splitless) Dry->GCMS

Figure 1: Critical workflow for the isolation and derivatization of muconic acid.[1] The SAX step is crucial for removing urinary interferences.

Detailed Protocol

Reagents and Standards
  • Analyte Standard: trans,trans-Muconic acid (Sigma-Aldrich, >98%).[2]

  • Internal Standard (IS): 2-Bromohexanoic acid (converts to methyl 2-bromohexanoate in situ).

  • Derivatization Reagent: 10%

    
     in Methanol (v/v) OR 14% 
    
    
    
    in Methanol.
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Aliquot 1.0 mL of urine or culture supernatant.

    • Add 50 µL of Internal Standard solution (1 mg/mL 2-Bromohexanoic acid).

    • Adjust pH to 7-8 with 0.1 M NaOH (for SPE retention).

  • Solid Phase Extraction (SPE):

    • Condition SAX cartridge (500 mg) with 3 mL MeOH then 3 mL water.

    • Load sample.[3][2] Wash with 3 mL water (removes neutrals). Wash with 3 mL MeOH (removes weak acids).

    • Elute muconic acid with 2 mL of 10% Acetic Acid in water.

    • Evaporate eluate to dryness under

      
       at 40°C.
      
  • Derivatization (Critical Step):

    • Add 1.0 mL of

      
        reagent to the dried residue.
      
    • Cap tightly and incubate at 80°C for 60 minutes . Note: This ensures complete methylation and isomerization to the trans,trans form.

  • Post-Derivatization Extraction:

    • Cool to room temperature.[3]

    • Add 2.0 mL distilled water and 2.0 mL Ethyl Acetate.

    • Vortex for 1 min; Centrifuge at 3000 rpm for 5 min.

    • Transfer the upper organic layer to a GC vial.

Instrumental Parameters (GC-MS)[1][3][4][6][7]

System: Agilent 7890/5977 (or equivalent single quadrupole MS).

Gas Chromatography Configuration
ParameterSettingRationale
Column HP-5ms or DB-5ms (30m

0.25mm

0.25µm)
Low polarity phase separates methyl esters effectively.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum and separation.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace biomarker detection.
Oven Program 60°C (1 min)

15°C/min

160°C

25°C/min

280°C (3 min)
Slow ramp at start separates solvent/impurities; fast ramp cleans column.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Mass Spectrometry Settings (EI)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)[4]

  • Acquisition: SIM (Selected Ion Monitoring) for Quantitation; Scan (50-300 m/z) for Identification.

SIM Table for Quantitation:

Compound Retention Time (approx) Target Ion (Quant) Qualifier Ions
Dimethyl trans,trans-muconate 8.5 min 111 139, 170, 79

| Methyl 2-bromohexanoate (IS) | 7.2 min | 129 | 171, 209 |

Mass Spectral Interpretation & Logic

The identification of DMTTM is based on its specific fragmentation pattern.[5] Understanding the origin of these ions validates the method.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 170. Visible but usually not the base peak.
    
  • Loss of Methoxy (

    
    ):  m/z 139. Cleavage of the ester oxygen-methyl bond.
    
  • Loss of Carbomethoxy (

    
    ):  m/z 111. This is the Base Peak  (100% abundance). It results from the cleavage of the bond between the alkene chain and the ester carbonyl. This ion is highly stable due to resonance along the conjugated diene chain.
    

MassSpec M Molecular Ion [M]+ m/z 170 Frag1 [M - OCH3]+ m/z 139 M->Frag1 -31 Da (OCH3) Frag2 Base Peak [M - COOCH3]+ m/z 111 M->Frag2 -59 Da (COOCH3) Frag1->Frag2 -28 Da (CO)

Figure 2: Electron Ionization (EI) fragmentation pathway of Dimethyl trans,trans-muconate. The m/z 111 ion is used for high-sensitivity quantitation.

Method Validation & Troubleshooting

Validation Metrics
  • Linearity: 0.05 – 10.0 µg/mL (

    
    ).
    
  • Limit of Detection (LOD): ~0.01 µg/mL (S/N > 3).

  • Recovery: >90% using the SAX-SPE method.[6][7]

  • Precision: <5% RSD for intra-day replicates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incomplete DerivatizationEnsure water is removed before adding

. Water inhibits esterification.
Split Peaks Isomerizationcis,trans isomer may appear if heating is insufficient. Ensure 80°C/60min incubation.
No IS Peak pH Error2-bromohexanoic acid is acidic. If pH during LLE is too high, it stays in the aqueous phase. Acidify before extraction.[3]
Tailing Peak Active SitesTrim GC column guard; replace liner. Polar esters can adsorb to dirty liners.

References

  • Determination of urinary trans,trans-muconic acid by gas chromatography-mass spectrometry. Source: PubMed / National Institutes of Health URL:[Link]

  • Laboratory Analytical Procedure (LAP): Determination of cis,cis- and cis,trans-Muconic Acid. Source: National Renewable Energy Laboratory (NREL) URL:[1][Link]

  • Determination of urinary trans, trans-muconic acid by gas chromatography in gasoline service attendants. Source: Thai Science / Mahidol University URL:[Link]

  • 2,4-Hexadienedioic acid, dimethyl ester, (E,E)- Mass Spectrum. Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Application Notes and Protocols for Dimethyl trans,trans-muconate as a PET Replacement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Polymers

The pervasiveness of polyethylene terephthalate (PET) in modern life is undeniable. Its remarkable combination of clarity, strength, and barrier properties has made it the material of choice for applications ranging from beverage bottles to textile fibers. However, the reliance of PET production on finite petrochemical feedstocks and the environmental challenges posed by its end-of-life have created an urgent need for sustainable alternatives.[1] Bio-based polymers, derived from renewable resources, offer a promising pathway toward a circular economy, reducing our dependence on fossil fuels and mitigating plastic pollution.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dimethyl trans,trans-muconate (DMTM) as a bio-based monomer for the synthesis of polyesters with the potential to replace PET. Muconic acid, the precursor to DMTM, can be produced from renewable sources like sugars and lignin, making it an attractive platform chemical for sustainable polymer production.[2][3] The resulting polyesters from DMTM exhibit promising thermal and mechanical properties, positioning them as viable candidates for a range of applications currently dominated by PET.

These application notes will detail the synthesis of DMTM, its polymerization into high-molecular-weight polyesters, a comparative analysis of the properties of these novel polymers against PET, and protocols for their characterization.

From Biomass to Monomer: The Synthesis of Dimethyl trans,trans-muconate

The journey from renewable feedstocks to a polymer-ready monomer involves several key steps. The overall pathway begins with the biological conversion of sugars or lignin-derived aromatic compounds into cis,cis-muconic acid.[2] This is followed by esterification and isomerization to yield the desired trans,trans-isomer of dimethyl muconate, which is more suitable for polymerization.

Conceptual Workflow: From Muconic Acid to DMTM

cluster_0 Monomer Synthesis cis_cis_Muconic_Acid cis,cis-Muconic Acid (from Biomass) Esterification Esterification (Methanol, Acid Catalyst) cis_cis_Muconic_Acid->Esterification Step 1 Racemic_Dimethyl_Muconate Racemic Dimethyl Muconate (cis,cis and cis,trans isomers) Esterification->Racemic_Dimethyl_Muconate Yields Isomerization Isomerization (Iodine, Reflux) Racemic_Dimethyl_Muconate->Isomerization Step 2 DMTM Dimethyl trans,trans-muconate (DMTM) Isomerization->DMTM Yields pure isomer

Caption: Synthesis pathway for Dimethyl trans,trans-muconate (DMTM).

Protocol 1: Synthesis of Dimethyl trans,trans-muconate (DMTM)

This protocol details the esterification of cis,cis-muconic acid followed by isomerization to obtain DMTM.

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Iodine (I₂)

  • Ice bath

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

Procedure:

  • Esterification:

    • Suspend cis,cis-muconic acid (e.g., 5.0 g) in methanol (e.g., 150 mL) in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL).

    • Reflux the mixture for 18-24 hours.[4]

    • After cooling, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic phase with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude racemic mixture of dimethyl muconates.

  • Isomerization:

    • Dissolve the crude racemic mixture (e.g., 4.5 g) in methanol (e.g., 125 mL) in a round-bottom flask.

    • Add a catalytic amount of iodine.

    • Reflux the mixture for 64 hours.[5]

    • Upon cooling in an ice bath, the trans,trans-dimethyl muconate will precipitate.[5]

    • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

Self-Validation: The chemical structure of the final product should be confirmed by ¹H NMR spectroscopy. The expected peaks for DMTM are δ 7.32 (2H, dd, -COO-CH=CH-), 6.20 (2H, dd, -COO-CH=CH-), and 3.78 (6H, s, -OCH₃) ppm in CDCl₃.[5]

Polymerization of Dimethyl trans,trans-muconate

The polymerization of DMTM with various diols can be achieved through several methods, with enzymatic polymerization offering a green and highly selective approach.[1] This method minimizes side reactions and allows for the synthesis of well-defined polyesters under mild conditions.

Conceptual Workflow: Enzymatic Polymerization of DMTM

cluster_1 Enzymatic Polymerization Monomers DMTM + Diol (e.g., 1,4-butanediol) Enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) Monomers->Enzyme Added to Polycondensation Two-Stage Polycondensation (Vacuum, Elevated Temperature) Enzyme->Polycondensation Catalyzes Polymer Poly(alkylene muconate) Polycondensation->Polymer Yields Purification Purification (Precipitation/Filtration) Polymer->Purification Undergoes Final_Polymer Purified Polymer Purification->Final_Polymer Results in

Caption: Enzymatic polymerization process for producing poly(alkylene muconate).

Protocol 2: Enzymatic Polymerization of DMTM with 1,4-Butanediol

This protocol describes a two-stage enzymatic polycondensation method.

Materials:

  • Dimethyl trans,trans-muconate (DMTM)

  • 1,4-Butanediol

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435

  • Diphenyl ether (DPE) as a solvent

  • Inert atmosphere (e.g., Nitrogen)

  • High-vacuum pump

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the immobilized CALB.

    • Add DMTM, 1,4-butanediol, and diphenyl ether (as a solvent, approximately 500 wt% of the total monomer weight) under an inert atmosphere.[4]

  • First Stage Polymerization:

    • Stir the reaction mixture slowly (e.g., 200 rpm) and heat to 85°C for 2 hours under a nitrogen atmosphere.[4]

    • Gradually reduce the pressure to 2 mmHg over the next 22 hours to remove the methanol byproduct.[4]

  • Second Stage Polymerization:

    • Increase the temperature to 95°C for the next 24 hours.[4]

    • Further increase the temperature to 110°C for the final 24 hours of the reaction.[4]

  • Polymer Isolation and Purification:

    • After the reaction is complete, dissolve the polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by adding it to a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum.

Self-Validation: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity. Further characterization by NMR and FTIR can confirm the polymer structure.

Comparative Properties of Poly(alkylene muconate)s and PET

A critical aspect of evaluating DMTM-based polymers as PET replacements is a direct comparison of their material properties. The following table provides a summary of key performance indicators for a representative poly(alkylene muconate), such as poly(butylene muconate), against conventional PET. It is important to note that the properties of poly(alkylene muconate)s can be tuned by varying the diol used in the polymerization.

PropertyPoly(butylene muconate) (Estimated)Poly(ethylene terephthalate) (PET)
Tensile Strength (MPa) 18 - 4548 - 72
Young's Modulus (GPa) 1.4 - 3.02.8 - 3.1
Elongation at Break (%) >5030 - 300
Glass Transition Temp. (°C) -30 to 2067 - 81
Melting Temperature (°C) 57 - 114250 - 265
Degradation Temperature (°C) ~390~350
Oxygen Permeability Moderate (Further research needed)Moderate
Water Vapor Transmission Rate Moderate (Further research needed)Moderate

Note: The data for Poly(butylene muconate) are estimated based on values reported for similar bio-based polyesters like poly(butylene succinate).[6][7] The exact properties will depend on the specific diol used and the final polymer's molecular weight and crystallinity.

Discussion of Comparative Properties

  • Mechanical Properties: While the estimated tensile strength and Young's modulus of poly(butylene muconate) are slightly lower than those of PET, they are in a range that could be suitable for many packaging and fiber applications. The higher elongation at break suggests good flexibility. Further optimization through copolymerization or the use of different diols could enhance these properties.

  • Thermal Properties: Poly(alkylene muconate)s generally exhibit lower glass transition and melting temperatures compared to PET. This could be advantageous in terms of processing, requiring less energy, but may limit their use in high-temperature applications. The thermal stability of muconate-based polyesters is excellent, with degradation temperatures comparable to or even exceeding that of PET.[8][9]

  • Barrier Properties: Data on the barrier properties of poly(alkylene muconate)s is currently limited. This is a critical area for future research, as PET's excellent barrier to gases like oxygen and carbon dioxide is a key reason for its widespread use in beverage packaging.

  • Biodegradability and End-of-Life: A significant potential advantage of poly(alkylene muconate)s is their potential for biodegradability, offering a more environmentally friendly end-of-life scenario compared to the persistence of PET in the environment. The presence of ester linkages makes them susceptible to hydrolysis and enzymatic degradation.

Future Outlook and Challenges

Dimethyl trans,trans-muconate stands as a promising bio-based monomer for the development of sustainable alternatives to PET. The polyesters derived from DMTM exhibit a range of tunable properties that could meet the demands of various applications. However, several challenges remain on the path to commercialization:

  • Scale-up of Muconic Acid Production: Cost-effective and high-yield production of muconic acid from renewable feedstocks is crucial.

  • Optimization of Polymer Properties: Further research is needed to fine-tune the mechanical and barrier properties of poly(alkylene muconate)s to match or exceed those of PET. This could involve exploring a wider range of diols, including bio-based diols, and developing advanced copolymer architectures.

  • Processing and Application Testing: Extensive testing is required to evaluate the processability of these new polymers on existing industrial equipment and to validate their performance in real-world applications.

Despite these challenges, the continued development of DMTM-based polymers represents a significant step forward in the transition to a more sustainable and circular plastics economy.

References

  • Effects of Polybutylene Succinate Content on the Rheological Properties of Polylactic Acid/Polybutylene Succinate Blends and the Characteristics of Their Fibers. MDPI. Available from: [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. the University of Groningen research portal. Available from: [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. ResearchGate. Available from: [Link]

  • Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. PMC - NIH. Available from: [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Available from: [Link]

  • Renewable unsaturated polyesters from muconic acid (Journal Article). OSTI.GOV. Available from: [Link]

  • Enzymatic synthesis of muconic acid-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. the University of Groningen research portal. Available from: [Link]

  • Water Vapor Transmission Rate. Poly Print. Available from: [Link]

  • (a) Tensile strength, (b) elongation, and (c) Young's modulus of neat.... ResearchGate. Available from: [Link]

  • Tensile Strengths of Polybutylene Terephthalate/Polyamide 6/Activated Carbon Blend Samples. Sensors and Materials. Available from: [Link]

  • EVALUATION OF OXYGEN PERMEABILITY OF POLYETHYLENE FILMS. Open Access CAAS Agricultural Journals. Available from: [Link]

  • H2O vapor transmission rate through polyethylene naphthalate polymer using the electrical Ca test. PubMed. Available from: [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Available from: [Link]

  • Enzymatic synthesis of muconic acid-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. the University of Groningen research portal. Available from: [Link]

  • Effect of soft segment molecular weight on the glass transition, crystallinity, molecular mobility and segmental dynamics of poly(ethylene oxide) based poly(urethane–urea) copolymers. RSC Advances (RSC Publishing). Available from: [Link]

  • The Melting Temperatures of the n–Paraffins and the Convergence Temperature for Polyethylene. PMC - NIH. Available from: [Link]

  • Water Vapor Permeation in Plastics. Pacific Northwest National Laboratory. Available from: [Link]

  • Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • What is the oxygen permeability of PE. Polymer Synthese Werk. Available from: [Link]

  • Elongation at break of neat PBAT and PCL and PBAT/PCL blends. ResearchGate. Available from: [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available from: [Link]

  • Water Vapor Permeation in Plastics. Pacific Northwest National Laboratory. Available from: [Link]

  • The melting temperatures of the n-paraffins and the convergence temperature for polyethylene. Not provided. Available from: [Link]

  • (PDF) The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. ResearchGate. Available from: [Link]

  • Oxygen permeabilities of common polymers in packaging.. ResearchGate. Available from: [Link]

  • Increase the elongation at break of poly (lactic acid) composites for use in food packaging films. PubMed. Available from: [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. MDPI. Available from: [Link]

  • Thermal, Physical and Mechanical Properties of Poly(Butylene Succinate)/Kenaf Core Fibers Composites Reinforced with Esterified Lignin. MDPI. Available from: [Link]

  • Increase the elongation at break of poly (lactic acid) composites for use in food packaging films. SciSpace. Available from: [Link]

  • Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Not provided. Available from: [Link]

  • Estimating the glass transition temperature for polymers in 'confined geometries'. Not provided. Available from: [Link]

  • Oxygen and water vapor permeability of some common plastic films used in packaging[10][11][12]. ResearchGate. Available from: [Link]

  • Increased Elongation at Breaking Point with Improved Mechanical Characteristics in PLA. Not provided. Available from: [Link]

  • WO2015061514A1 - Polyolefin based films with improved water vapor transmission rates. Google Patents.

Sources

Application Note: High-Purity Adipic Acid Synthesis via Catalytic Hydrogenation of Dimethyl trans,trans-Muconate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of high-purity Adipic Acid (AA) utilizing Dimethyl trans,trans-muconate (DMTTM) as the critical intermediate. While traditional petrochemical routes rely on the oxidation of cyclohexane (releasing N₂O), this bio-privileged strategy leverages the hydrogenation of muconate esters derived from lignocellulosic biomass or glucose fermentation.

The protocol focuses on a two-stage chemically distinct workflow :

  • Catalytic Hydrogenation: Saturation of the di-olefin moiety of DMTTM to Dimethyl Adipate (DMA).

  • Hydrolysis: Conversion of DMA to polymerization-grade Adipic Acid.

This approach is superior to direct hydrogenation of muconic acid due to the enhanced solubility of the methyl ester in organic solvents and the ability to purify the intermediate via distillation or crystallization prior to the final hydrolysis, ensuring removal of fermentation byproducts.

Mechanistic Pathway & Logic

The transformation follows a sequential hydrogenation mechanism.[1][2] The trans,trans-diene system is reduced first to a mono-unsaturated intermediate (typically methyl hexenedioate isomers), followed by rapid saturation to the saturated diester.

Reaction Scheme

The following diagram illustrates the chemical pathway and the critical process flow.

ReactionPathway cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Hydrolysis DMTTM Dimethyl trans,trans-muconate (C8H10O4) Intermediate Methyl Hexenedioate (Mono-unsaturated) DMTTM->Intermediate + H2 Pd/C Catalyst DMA Dimethyl Adipate (C8H14O4) Intermediate->DMA + H2 Fast Step AA Adipic Acid (C6H10O4) DMA->AA + H2O / H+ Hydrolysis Methanol Methanol (Byproduct) DMA->Methanol

Caption: Sequential hydrogenation of DMTTM to Dimethyl Adipate followed by acid-catalyzed hydrolysis to Adipic Acid.

Critical Parameters & Catalyst Selection

Catalyst: 5% Pd/C vs. Pt/C

While Platinum (Pt) is often used for the free acid (Muconic Acid) in aqueous media to prevent ring hydrogenation, Palladium on Carbon (Pd/C) is the preferred catalyst for the ester (DMTTM) in organic solvents.

  • Reasoning: Pd exhibits higher activity for olefin saturation under mild conditions.

  • Selectivity: At temperatures <60°C, Pd/C avoids hydrogenolysis of the ester bonds, preserving the carbon backbone.

Solvent System: Methanol
  • Choice: Methanol is the solvent of choice.

  • Causality: Using the alcohol corresponding to the ester group (Methyl ester -> Methanol) eliminates transesterification byproducts. DMTTM has high solubility in warm methanol, allowing for concentrated reactor loading (up to 10-15 wt%).

Experimental Protocol

Stage 1: Catalytic Hydrogenation of DMTTM

Objective: Quantitative conversion of DMTTM to Dimethyl Adipate (DMA).

Materials
  • Substrate: Dimethyl trans,trans-muconate (Purity >98%).

  • Catalyst: 5 wt% Pd/C (50% water wet to minimize ignition risk).

  • Solvent: Anhydrous Methanol (HPLC Grade).

  • Gas: Hydrogen (Ultra-high purity, >99.99%).[1]

Procedure
  • Reactor Loading:

    • In a high-pressure Parr reactor (or equivalent autoclave), dissolve 10.0 g of DMTTM in 100 mL of Methanol.

    • Add 0.5 g of 5% Pd/C catalyst (5 wt% loading relative to substrate). Note: The water content in the catalyst is negligible for the ester stability at this temperature.

  • Purging:

    • Seal the reactor.[3] Purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3 cycles, 5 bar) to saturate the headspace.

  • Reaction:

    • Pressurize to 4 bar (approx. 60 psi) with H₂.

    • Heat to 50°C with vigorous stirring (1000 rpm). Stirring is critical to overcome gas-liquid mass transfer limitations.

    • Monitor H₂ uptake. Reaction is typically complete within 60-90 minutes when uptake plateaus.

  • Work-up:

    • Cool reactor to room temperature. Vent H₂ and purge with N₂.

    • Filter the reaction mixture through a Celite pad or 0.2 µm PTFE membrane to recover the Pd/C catalyst (Catalyst can often be recycled 3-5 times).

    • Concentrate the filtrate via rotary evaporation to yield Dimethyl Adipate (clear, colorless liquid).

Validation Point:

  • GC-MS Analysis: Confirm disappearance of DMTTM peak (retention time ~12.5 min) and appearance of DMA peak. No mono-unsaturated intermediates should remain.

Stage 2: Hydrolysis to Adipic Acid[2][4]

Objective: Hydrolysis of DMA to solid Adipic Acid.

Procedure
  • Hydrolysis:

    • Combine 5.0 g of crude Dimethyl Adipate (from Stage 1) with 25 mL of deionized water (5:1 w/w ratio).

    • Add 0.1 g of Amberlyst 15 (solid acid catalyst) or 2 drops of conc. H₂SO₄.[4]

    • Heat to reflux (approx. 100°C) for 4-6 hours. The biphasic mixture will become homogeneous as methanol is generated and AA forms (soluble in hot water).

  • Crystallization (Self-Purification):

    • Remove Amberlyst 15 by hot filtration (if used).

    • Slowly cool the solution to 4°C. Adipic acid has low solubility in cold water (~1.4 g/100 mL at 15°C) compared to hot water (~80 g/100 mL at 90°C).

    • White crystals will precipitate.

  • Isolation:

    • Filter the crystals and wash with ice-cold water (2 x 5 mL).

    • Dry in a vacuum oven at 60°C for 12 hours.

Data Summary & Expected Results

The following table summarizes typical performance metrics derived from optimized runs.

ParameterStage 1: HydrogenationStage 2: Hydrolysis
Substrate Dimethyl trans,trans-muconateDimethyl Adipate
Catalyst 5% Pd/CAmberlyst 15 / H₂SO₄
Temp / Pressure 50°C / 4 bar H₂100°C (Reflux) / Atm
Time 1.5 Hours4 - 6 Hours
Conversion > 99.5%> 99%
Selectivity > 98% (to DMA)> 99% (to AA)
Isolated Yield ~96%~92%
Analytical Workflow Diagram

Workflow Start Start: DMTTM (Solid) Reactor Parr Autoclave 50°C, 4 bar H2, MeOH Start->Reactor Filter Catalyst Filtration (Remove Pd/C) Reactor->Filter Reaction Complete Evap Rotary Evaporation (Remove MeOH) Filter->Evap Filtrate Hydrolysis Hydrolysis Reactor Reflux with H2O/Acid Evap->Hydrolysis Crude DMA Cooling Crystallization Cool to 4°C Hydrolysis->Cooling Homogeneous Soln FinalFilter Filtration & Wash Cooling->FinalFilter Precipitate Product Final Product: Adipic Acid Crystals FinalFilter->Product

Caption: Step-by-step experimental workflow from DMTTM starting material to purified Adipic Acid.

Troubleshooting & Optimization

  • Incomplete Hydrogenation:

    • Symptom:[1][2][3][5][6][7][8][9][10] Presence of mono-unsaturated hexenedioates in GC.

    • Solution: Increase reaction time or H₂ pressure. Ensure vigorous stirring; gas-liquid mass transfer is often the rate-limiting step in slurry hydrogenations.

  • Catalyst Deactivation:

    • Symptom:[1][2][3][5][6][7][8][9][10] Reaction rate slows significantly on re-use.

    • Cause: Sulfur poisoning (if DMTTM is from biological source without proper cleanup) or fouling.

    • Solution: Ensure DMTTM feedstock is sulfur-free (<1 ppm). Wash recovered catalyst with methanol before reuse.

  • Low Yield in Hydrolysis:

    • Symptom:[1][2][3][5][6][7][8][9][10] Low crystal recovery.

    • Cause: Too much water used, keeping AA in solution.

    • Solution: Concentrate the hydrolysis mixture by boiling off some water/methanol before cooling to induce crystallization.

References

  • Rosengart, A., Pirola, C., & Capelli, S. (2020).[11] Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Processes, 8(8), 929. [Link][1][3][12][13][14]

  • Capelli, S., et al. (2017). Bio-adipic acid production by catalysed hydrogenation of muconic acid in mild operating conditions. Applied Catalysis B: Environmental, 218, 220–229.[15] [Link]

  • Vardon, D. R., et al. (2015). Adipic acid production from lignin-derived compounds. Energy & Environmental Science, 8, 617-628. [Link]

  • Beerthuis, R., et al. (2015). Techno-economic analysis of bio-based adipic acid production via muconic acid. Chemical Engineering Research and Design, 109, 220-229. [Link]

  • Bui, V., et al. (2014). Process for the preparation of adipic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of Dimethyl trans,trans-Muconate (ttDMM)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-DMM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaling Paradox

Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of Dimethyl trans,trans-muconate (ttDMM) worked perfectly on a gram scale, but your kilogram pilot batch has resulted in a "tarry" mixture, low yields, or a product that is stubbornly yellow.

The synthesis of ttDMM from bio-derived cis,cis-muconic acid (ccMA) involves two distinct chemical challenges: geometric isomerization (forcing the thermodynamically stable trans,trans state) and phase behavior (managing solubility differences).

This guide addresses the specific failure points of scaling this reaction, moving beyond standard literature to operational troubleshooting.

Module 1: Reaction Engineering & Isomerization

The Core Problem: The Lactone Trap

User Question: "My yield is significantly lower than the theoretical maximum, and I see new peaks in the aliphatic region of the NMR. What happened?"

Technical Diagnosis: You likely triggered lactonization before esterification was complete. Bio-derived cis,cis-muconic acid is unstable in acidic environments. If heated without rapid esterification, it cyclizes into muconolactone , a "dead-end" byproduct that cannot be converted to ttDMM.

The Solution: Sequential "One-Pot" Protocol Do not attempt to isomerize the free acid. You must lock the carboxyl groups as methyl esters before applying the isomerization stress (heat/catalyst).

Validated Protocol (100g Scale Basis)
  • Esterification (The Lock): Suspend cis,cis-muconic acid in Methanol (MeOH). Add catalytic

    
     (1-2 wt%). Reflux for 6–12 hours.
    
    • Checkpoint: Monitor disappearance of acid protons. You now have Dimethyl cis,cis-muconate (ccDMM).

  • Isomerization (The Twist): Once esterification is >98% complete, add Iodine (

    
    , 0.5–1 mol%) to the same reactor. Continue reflux for 1–2 hours.
    
    • Mechanism:[1][2][3][4][5][6][7] Iodine radicals attack the double bond, allowing free rotation, then eliminate to reform the double bond in the thermodynamic trans configuration.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point ccMA cis,cis-Muconic Acid (Starting Material) Lactone Muconolactone (DEAD END) ccMA->Lactone Acid/Heat (No MeOH) ccDMM Dimethyl cis,cis-muconate (Intermediate) ccMA->ccDMM MeOH + H2SO4 (Esterification) ttDMM Dimethyl trans,trans-muconate (Target Product) ccDMM->ttDMM Iodine (Cat) + Reflux (Isomerization)

Figure 1: Reaction pathway showing the critical competition between esterification and lactonization. The "Dead End" represents yield loss if acidification occurs without sufficient methanol.

Module 2: Purification & Solubility Physics

User Question: "How do I remove the iodine catalyst and the mixed isomers without running a massive column?"

Technical Diagnosis: If you are running a column on a kilogram scale for this compound, you are over-engineering the process. The physical properties of ttDMM allow for Auto-Purification .

The Science of "Crashing Out":

  • Dimethyl cis,cis-muconate: Highly soluble in Methanol.

  • Dimethyl trans,trans-muconate: Very low solubility in Methanol at Room Temperature (<2 g/L).[8]

  • Iodine (

    
    ):  Soluble in Methanol.
    

The Protocol: Crystallization-Driven Purification

  • Hot Filtration: While the reaction mixture is still at reflux (65°C), filter it quickly to remove any insoluble salts or trash.

  • Controlled Cooling: Cool the filtrate slowly to 0°C.

  • The Crash: The ttDMM will crystallize as bright white/beige needles. The cis,cis and cis,trans isomers, along with the Iodine, remain dissolved in the mother liquor.

  • Wash: Filter the crystals and wash with cold (

    
    ) Methanol. This washes away the residual Iodine (yellow/brown color).
    
Solubility Data Table
ComponentSolubility in MeOH (65°C)Solubility in MeOH (25°C)Fate during Workup
ttDMM (Product) HighVery Low (<2 g/L) Precipitates (Solid)
ccDMM (Isomer)HighHighRemains in Mother Liquor
Iodine (Catalyst)HighHighRemains in Mother Liquor
Sulfuric AcidMiscibleMiscibleRemains in Mother Liquor

Module 3: Troubleshooting & FAQs

Common Failure Modes

Q1: The product is pink or yellow even after washing. Is it impure?

  • Cause: Trapped Iodine in the crystal lattice.

  • Fix: Do not just wash with Methanol. Wash the filter cake with a 5% aqueous solution of Sodium Thiosulfate (

    
    ) . This chemically reduces the Iodine (
    
    
    
    , colored) to Iodide (
    
    
    , colorless/water-soluble), which immediately washes away.
  • Reaction:

    
    
    

Q2: I tried to scale up, but the reaction exothermed violently.

  • Cause: Sulfuric acid addition to Methanol generates significant heat. On a small scale, this dissipates. On a large scale, it causes solvent boil-off.

  • Fix: Add

    
     to the Methanol before adding the solid Muconic Acid, and do it slowly with active cooling (chiller) to keep the temp 
    
    
    
    . Once mixed, then add the solid substrate.

Q3: NMR shows a mix of cis,trans and trans,trans.

  • Cause: Insufficient isomerization time or catalyst poisoning.

  • Fix: The isomerization is an equilibrium driven to the trans,trans side by the precipitation of the product (Le Chatelier’s principle).

    • Action: Extend the reflux time.

    • Action: Ensure you are using Light (photocatalysis helps Iodine) or sufficient Heat (reflux). If your reactor is opaque (stainless steel), you must rely entirely on thermal activation, so ensure vigorous reflux.

Decision Logic for Troubleshooting

Troubleshooting Start Problem Detected Color Product is Colored (Yellow/Pink) Start->Color Yield Low Yield (<70%) Start->Yield Purity Mixed Isomers (NMR) Start->Purity Iodine Iodine Color->Iodine Is it Iodine? LactoneCheck LactoneCheck Yield->LactoneCheck Check Aliphatic NMR Region RefluxTime RefluxTime Purity->RefluxTime Extend Reflux Thio Thio Iodine->Thio Wash with Na2S2O3 (aq) AcidControl AcidControl LactoneCheck->AcidControl Lactone Present? Pre-mix H2SO4/MeOH MotherLiquor MotherLiquor LactoneCheck->MotherLiquor No Lactone? Check Mother Liquor (Product didn't crash out) Light Light RefluxTime->Light Ensure Light/Heat

Figure 2: Troubleshooting decision tree for common scale-up defects.

References

  • Settle, A. E., et al. (2018). "Iodine-Catalyzed Isomerization of Dimethyl Muconate."[5] ChemSusChem, 11(11), 1768–1780.[3] [Link][3]

    • Key Insight: Establishes the mechanism of iodine catalysis and the solubility differentials in methanol that enable purific
  • Vardon, D. R., et al. (2016). "Adipic acid production from lignin-derived muconic acid." Energy & Environmental Science, 9, 1372-1382. [Link]

    • Key Insight: Describes the separation of muconic acid isomers and the importance of esterific
  • Carraher, J. M., et al. (2020). "Solvent-driven isomerization of cis,cis-muconic acid."[2] Green Chemistry, 22, 6347-6356. [Link]

    • Key Insight: Details the lactonization side-reaction ("The Lactone Trap")

Sources

issues with low molecular weight in poly(alkylene muconate) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Poly(alkylene muconate)s (PAMs) are a class of bio-based unsaturated polyesters derived from the condensation of muconic acid (or its esters) with aliphatic diols. Unlike saturated analogues (e.g., poly(butylene succinate)), PAMs contain a conjugated diene system in the backbone.

The Core Problem: Users frequently encounter "molecular weight stagnation," where


 plateaus below 5,000  g/mol . This is rarely a simple purity issue; it is usually a competition between chain propagation  and side reactions  specific to the conjugated diene:
  • Steric Frustration (Enzymatic Route): The rigid trans,trans-muconate motif fits poorly in lipase active sites.

  • Thermal Cross-linking (Melt Route): The diene system is susceptible to radical coupling or Diels-Alder reactions at standard polycondensation temperatures (>160°C), leading to gelation or termination.

Troubleshooting Guide (Q&A)

Category A: Enzymatic Polymerization (CALB)[1][2][3][4]

Q1: I am using immobilized CALB (e.g., Novozym 435) with trans,trans-dimethyl muconate, but my


 never exceeds 3.5 kDa. Why? 

Diagnosis: Active Site Steric Hindrance. Unlike flexible adipates, trans,trans-muconate is a rigid rod. Research indicates that the rigidity of the conjugated alkene prevents the monomer from bending sufficiently to enter the deep active site of Candida antarctica Lipase B (CALB). Pi-stacking interactions between the monomer and the enzyme surface may further inhibit diffusion.

Corrective Action:

  • Switch Isomers: If possible, start with cis,cis-muconate. While it may isomerize during reaction, the initial flexibility aids oligomer formation.

  • Solvent Selection: Switch from bulk melt to high-boiling solvents like diphenyl ether . Solvent-based enzymatic polymerization improves chain mobility, potentially raising

    
     up to 20,000  g/mol , whereas bulk reactions often stall at oligomers due to viscosity constraints.
    
  • Monomer Modification: Consider using trans,

    
    -hydromuconate (partially saturated) if the double bond density is not critical; this yields significantly higher molecular weights (~22 kDa).
    
Category B: Melt Polycondensation (Metal Catalysts)

Q2: During melt polycondensation at 180°C, the reaction mixture turns dark brown and viscosity increases rapidly, but GPC shows low molecular weight and broad PDI. What is happening?

Diagnosis: Thermal Cross-linking (The "Gel Effect"). You are likely triggering radical cross-linking or Diels-Alder cycloadditions rather than linear chain growth. The conjugated diene is thermally unstable above 160°C without protection. The "viscosity" you see is likely micro-gelation, not high linear


.

Corrective Action:

  • Radical Scavengers: You must add a radical inhibitor. Add 4-methoxyphenol (MEHQ) or BHT (0.1–0.5 wt%) to the monomer mix.

  • Temperature Ceiling: Cap your reaction temperature at 150–160°C . Do not use the standard 220°C protocol for poly(butylene succinate).[1]

  • Catalyst Switch: Switch from Titanium(IV) butoxide (active but promotes side reactions) to Tin(II) Octoate or Zinc Acetate , which are often milder.

Category C: Stoichiometry & Vacuum[6]

Q3: I have no gelation, but the reaction is incredibly slow. I am using a 1:1 ratio of dimethyl muconate to 1,6-hexanediol.

Diagnosis: Loss of Volatile Diol. Even with high-boiling diols like hexanediol, azeotropic loss occurs under high vacuum. If you start 1:1, you will become diol-deficient, terminating chain ends with methyl esters that cannot react with each other.

Corrective Action:

  • Excess Diol: Start with a 1.2 : 1 to 1.5 : 1 molar ratio (Diol : Diester).

  • Staged Vacuum: Do not apply full vacuum immediately. Use a nitrogen sweep at atmospheric pressure for the first 2 hours (oligomerization), then ramp vacuum slowly to <1 mbar to remove the excess diol and drive the equilibrium.

Comparative Data: Synthesis Routes

The following table summarizes expected outcomes based on current literature benchmarks.

ParameterEnzymatic (Bulk)Enzymatic (Solution)Melt Polycondensation (Unprotected)Melt Polycondensation (Optimized)
Catalyst i-CALB (Novozym 435)i-CALB (Diphenyl ether)Ti(OBu)4Sn(Oct)2 + BHT
Temp 80–90°C80–90°C180–220°C140–160°C
Typical

1,000 – 3,000 Da5,000 – 20,000 Da< 5,000 Da (Gels)10,000 – 35,000 Da
PDI (

)
1.2 – 1.51.5 – 1.8> 3.0 (Broad/Multimodal)1.8 – 2.2
Isomer Retention High (>95% trans,trans)HighLow (Isomerizes/Crosslinks)Moderate

Optimized Experimental Protocol

Method: Mild Melt Polycondensation with Radical Inhibition

Use this protocol to maximize molecular weight while preserving the double bond.

Materials:

  • Dimethyl trans,trans-muconate (10 mmol)

  • 1,6-Hexanediol (12-15 mmol) [Excess is critical]

  • Catalyst: Titanium(IV) butoxide (0.1 mol%) OR Tin(II) Octoate

  • Inhibitor: Hydroquinone or BHT (0.5 wt%)

Workflow:

  • Esterification Stage (Oligomerization):

    • Charge reactor with monomers, catalyst, and inhibitor .

    • Purge with

      
       x 3.[2]
      
    • Heat to 140°C under continuous

      
       flow.
      
    • Observation: Methanol distillation should begin. Maintain for 2–4 hours until distillation slows.

  • Polycondensation Stage (Chain Growth):

    • Raise temperature to 160°C (Do not exceed).

    • Apply vacuum gradually over 1 hour (100 mbar

      
       10 mbar 
      
      
      
      <1 mbar). Rapid vacuum application will flash off the diol.
    • Hold at <1 mbar / 160°C for 4–6 hours.

    • Stop Condition: Stirrer torque plateau or specified time.

  • Purification:

    • Dissolve crude polymer in minimal Chloroform.

    • Precipitate into excess cold Methanol.

    • Filter and dry under vacuum at 40°C.

Diagnostic Logic Map

The following diagram illustrates the decision pathway for troubleshooting low molecular weight issues.

PAM_Troubleshooting Start Problem: Low Molecular Weight (Mn < 5kDa) Method Select Synthesis Method Start->Method Enz_Check Enzymatic (CALB) Method->Enz_Check Melt_Check Melt Polycondensation Method->Melt_Check Enz_Issue Isomer Selection? Enz_Check->Enz_Issue Enz_Trans Trans,trans-muconate used Enz_Issue->Enz_Trans Enz_Sol Steric Hindrance Detected. Rigid rod cannot enter active site. Enz_Trans->Enz_Sol Enz_Fix Fix: Switch to Solution (Diphenyl Ether) or use cis,cis isomer. Enz_Sol->Enz_Fix Melt_Obs Observation: Gelation/Dark Color? Melt_Check->Melt_Obs Melt_Yes Yes (Cross-linking) Melt_Obs->Melt_Yes Melt_No No (Just Low Mw) Melt_Obs->Melt_No Melt_Therm Thermal Degradation/Radical Coupling Melt_Yes->Melt_Therm Melt_Stoich Stoichiometric Imbalance Melt_No->Melt_Stoich Melt_Fix1 Fix: Add Radical Inhibitor (BHT) Reduce T < 160°C Melt_Therm->Melt_Fix1 Melt_Fix2 Fix: Increase Diol Excess (1.5:1) Optimize Vacuum Ramp Melt_Stoich->Melt_Fix2

Figure 1: Decision tree for diagnosing molecular weight stagnation in poly(alkylene muconate) synthesis.

References

  • Enzymatic Synthesis & Steric Hindrance

    • Title: Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate.[3][4]

    • Source: MDPI (Polymers 2021).[1][5]

    • Significance: Establishes that trans,trans-muconate yields low Mw due to rigidity compared to hydromucon
    • URL:[Link]

  • Melt Polycondensation & Thermal Issues

    • Title: Poly(alkylene trans,trans-muconate)
    • Source: Green Chemistry.[6]

    • Significance: Discusses the necessity of radical inhibitors and controlled temper
    • URL:[Link]

  • Enzymatic Reaction Conditions

    • Title: Enzymatic Synthesis of Poly(alkylene succin
    • Source: MDPI (Processes 2021).[1][5]

    • Significance: Compares bulk vs. solution polymerization, highlighting diffusion limitations in bulk enzymatic systems.[7]

    • URL:[Link]

Sources

troubleshooting poor solubility of Dimethyl trans,trans-muconate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl trans,trans-muconate (ttDMM). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl trans,trans-muconate and why is its solubility a concern?

Dimethyl trans,trans-muconate (ttDMM) is a diester derivative of muconic acid, a bio-based platform chemical with significant potential in the synthesis of polymers and fine chemicals.[1][2] It serves as a valuable monomer for producing materials like unsaturated polyesters.[3][4]

The solubility of ttDMM can be challenging due to its molecular structure. The trans,trans configuration results in a highly symmetric, planar molecule. This symmetry allows for very efficient crystal packing, leading to a stable crystal lattice with high lattice energy. Overcoming this energy to dissolve the solid requires a solvent that can form strong interactions with the ttDMM molecule, making its solubility lower than its less symmetrical cis,cis and cis,trans isomers.

Q2: What are the generally recommended solvents for Dimethyl trans,trans-muconate?

Based on synthesis procedures and physical property data, ttDMM exhibits solubility in a range of polar organic solvents, often with the application of heat. The parent compound, trans,trans-muconic acid, is noted to be soluble in dimethyl sulfoxide (DMSO) and methanol.[5] The dimethyl ester derivative follows a similar pattern. Muconic esters are generally described as being highly soluble in organic solvents.[6] However, a key finding from synthesis protocols is that ttDMM is often purified by precipitating it from methanol upon cooling, which indicates that its solubility is significantly temperature-dependent.[1]

Q3: My Dimethyl trans,trans-muconate is not dissolving, even in a recommended solvent like methanol. What are the first steps I should take?

If you are facing immediate solubility issues, follow this initial diagnostic workflow. The core principle is to systematically evaluate the fundamental factors that govern solubility: Temperature, Purity, and Concentration .

start Poor Solubility Observed check_temp Is the solvent heated? ttDMM solubility is highly temperature-dependent. start->check_temp heat Gently heat the mixture (e.g., to 40-60°C). Use a reflux setup for boiling solvents like Methanol. check_temp->heat No check_conc Is the concentration too high? check_temp->check_conc Yes heat->check_conc success Solubility Achieved heat->success dilute Add more solvent to decrease the concentration. check_conc->dilute Yes check_purity Could the material be impure or the wrong isomer? check_conc->check_purity No dilute->check_purity dilute->success purify Consider purification by recrystallization. (See Protocol 2) check_purity->purify Yes sonicate Apply sonication to break up aggregates and increase surface area. check_purity->sonicate No / Unsure purify->success sonicate->success

Caption: Initial troubleshooting workflow for ttDMM solubility.

In-Depth Troubleshooting Guide

Q4: I've tried gentle heating, but my compound still won't dissolve. What's the next step?

When initial gentle heating is insufficient, a more systematic approach to solvent selection and physical intervention is necessary. The general chemical principle "like dissolves like" is the starting point.[7] ttDMM is a moderately polar molecule, so solvents in a similar polarity range are the best candidates.

Data Presentation: Solvent Screening for Dimethyl trans,trans-muconate

The following table summarizes solubility characteristics gathered from experimental reports and chemical principles. Note that "Soluble" often implies the use of heat.

SolventPolarity IndexExpected SolubilityComments & (Citations)
Methanol 6.6Soluble with heatOften used for synthesis and recrystallization. ttDMM precipitates upon cooling.[1]
Ethanol 5.2Soluble with heatSimilar to methanol, a good alternative.[8]
Ethyl Acetate (EtOAc) 4.4Moderately SolubleUsed during workup in synthesis, suggesting good solubility.[1]
Tetrahydrofuran (THF) 4.2Moderately SolubleThe related cis,trans-isomer is dissolved in THF for isomerization.[9]
Acetone 5.4Moderately SolubleA polar aprotic solvent that can be effective.[10]
Dimethyl Sulfoxide (DMSO) 7.2Highly SolubleThe parent acid is soluble in DMSO.[5] Often a strong solvent for difficult compounds.
Water 9.0InsolubleThe parent acid is insoluble in water.[5]
Hexane / Heptane 0.0InsolubleNon-polar solvents are ineffective.
Experimental Protocol 1: Systematic Small-Scale Solubility Testing

This protocol helps you efficiently determine the best solvent for your specific batch of ttDMM.

  • Preparation : Aliquot ~10 mg of your ttDMM into several small, labeled glass vials.

  • Solvent Addition : To the first vial, add your chosen solvent dropwise (e.g., 100 µL at a time using a pipette). Swirl gently after each addition.

  • Room Temperature Test : Continue adding solvent up to 1 mL. Observe if the solid dissolves completely at ambient temperature.

  • Heating Test : If the solid remains, warm the vial in a water bath or on a hot plate to ~50-60°C. Observe for dissolution. For higher-boiling point solvents, adjust temperature accordingly but stay below the boiling point.

  • Cooling Test : If dissolution occurred upon heating, allow the vial to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes. Observe if a precipitate forms. This indicates the solvent may be suitable for recrystallization.

  • Documentation : Record the approximate concentration at which your compound dissolved and the conditions (temperature) required. Repeat for other candidate solvents.

Q5: My compound dissolves upon heating but crashes out immediately when I start my reaction or cool the solution slightly. How can I prevent this?

This is a classic sign of working with a supersaturated solution or a compound whose solubility is highly sensitive to temperature.

Causality:

  • High Temperature Dependence : As established, ttDMM's solubility in solvents like methanol is strongly dependent on temperature.[1] A small drop in temperature can drastically reduce solubility, causing precipitation.

  • Solvent Polarity Change : If your reaction consumes a reagent or generates a byproduct that significantly changes the overall polarity of the solvent system, it can force your compound out of solution.

  • Common-Ion Effect : While less common for organic molecules, if your solution contains other ionic species that could interact with the ester groups, it might reduce solubility.[7]

Solutions:

  • Use a Stronger Solvent : Switch to a solvent in which ttDMM has higher intrinsic solubility, such as DMSO or DMF, if compatible with your reaction chemistry.

  • Use a Co-Solvent System : A mixture of solvents can provide more robust solubility. For example, if your reaction is in THF, adding a small percentage of DMSO can help keep the ttDMM in solution without dramatically altering the reaction environment.

  • Maintain Temperature : Ensure your reaction vessel is adequately heated and insulated to prevent cold spots and temperature fluctuations.

  • "Hot Filtration" Analogy : If you are adding the ttDMM solution to a reaction, ensure the receiving vessel is also pre-heated to the same temperature.

Q6: Could the isomeric purity of my compound be the problem?

Absolutely. The different isomers of dimethyl muconate have distinct physical properties, including solubility.

Expertise-Driven Insight: The trans,trans isomer is the most linear and symmetrical, allowing for optimal crystal packing. The cis,trans and cis,cis isomers are bent, disrupting this packing and making them inherently more soluble. If your "ttDMM" is actually a mix of isomers, you might see some material dissolving easily (the cis isomers) while a stubborn solid remains (the pure trans,trans isomer). Conversely, if you expect the higher solubility of a cis-containing mixture but have received highly pure ttDMM, you will find it much less soluble than anticipated.

cluster_0 Molecular Structure & Packing cluster_1 Resulting Properties tt trans,trans Isomer (Linear, Symmetrical) pack Efficient Crystal Packing tt->pack ct cis,trans Isomer (Bent, Asymmetrical) disrupt Disrupted Crystal Packing ct->disrupt cc cis,cis Isomer (Bent, Symmetrical) cc->disrupt lattice_high High Lattice Energy pack->lattice_high lattice_low Low Lattice Energy disrupt->lattice_low sol_low POOR SOLUBILITY lattice_high->sol_low sol_high GOOD SOLUBILITY lattice_low->sol_high

Caption: Relationship between isomeric form and solubility.

Validation & Solution :

  • Check Purity : Confirm the isomeric purity of your starting material using techniques like ¹H NMR spectroscopy. The proton signals for the vinyl hydrogens are distinct for each isomer.[1]

  • Purification : If you have an isomeric mixture and require pure ttDMM, recrystallization is the best method. The less soluble trans,trans isomer will crystallize out of a suitable solvent (like hot methanol) upon cooling, leaving the more soluble isomers in the mother liquor.[1]

Experimental Protocol 2: Recrystallization for Purification of ttDMM

This procedure purifies ttDMM from isomeric impurities and other contaminants, leveraging its temperature-dependent solubility.

  • Solvent Selection : Choose a solvent in which ttDMM is soluble when hot but poorly soluble when cold. Methanol is an excellent and commonly cited choice.[1]

  • Dissolution : Place the crude ttDMM in an Erlenmeyer flask. Add a minimal amount of methanol and a stir bar. Heat the mixture on a hotplate with stirring until it begins to reflux.

  • Achieve Saturation : Continue adding small portions of hot methanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and any insoluble impurities.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Precipitation : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the pure ttDMM.

  • Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol. Dry the purified crystals under vacuum.

References
  • EvitaChem.
  • AAT Bioquest. (2022-04-18).
  • Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility.
  • Google Patents.
  • Google Patents.
  • ChemicalBook. trans,trans-Muconic acid CAS#: 3588-17-8.
  • MDPI.
  • RSC Publishing. (2024-03-26). Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability.
  • ResearchGate. (2025-10-15).
  • University of Groningen research portal.
  • ResearchGate.

Sources

Technical Support Center: Dimethyl trans,trans-muconate Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dimethyl trans,trans-muconate (ttMUC) polymerization. As a bio-based monomer, ttMUC is a cornerstone for developing novel, sustainable polymers. However, its polymerization is highly sensitive to impurities, which can significantly impact reaction kinetics, polymer molecular weight, and final material properties. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and validated protocols to help you navigate the common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in dimethyl trans,trans-muconate and where do they come from?

The most prevalent impurities in ttMUC are its own geometric isomers: cis,cis-dimethyl muconate and cis,trans-dimethyl muconate.[1][2] These are typically carry-overs from the synthesis process, which often starts with cis,cis-muconic acid derived from fermentation.[3][4] The subsequent esterification and iodine-catalyzed isomerization to the desired trans,trans form are often incomplete, leaving a mixture of isomers.[1]

Other significant impurities include:

  • Residual Solvents: Methanol or ethyl acetate used during synthesis and purification.[1]

  • Water: Absorbed from the atmosphere or present in solvents. Polyesters are susceptible to hydrolysis, making water a critical impurity.[5][6]

  • Residual Catalysts: Traces of iodine or acids (e.g., sulfuric acid) from the isomerization and esterification steps can remain.[1][2][4]

  • Fermentation Byproducts: If starting from crude muconic acid, impurities like proteins and inorganic salts may be present.[2]

Q2: Why is the trans,trans isomer essential for successful polymerization?

The trans,trans isomer is noted for its higher reactivity and suitability for polymerization, particularly for achieving high molecular weight polymers.[4] Its linear and rigid structure allows for more effective packing and chain propagation compared to its bent cis counterparts. The presence of cis,cis- and cis,trans- isomers has been shown to result in the formation of only oligomers or low-molecular-weight polymers.[1]

Q3: What is the general impact of these impurities on the polymerization process?

Impurities act as chain-terminating agents, slow down reaction rates, and can introduce undesirable side reactions. Geometric isomers disrupt the polymer chain's stereoregularity, leading to lower molecular weight and altered thermal and mechanical properties.[1] Moisture is particularly detrimental, causing hydrolytic degradation of the growing polymer chains, which severely limits the achievable molecular weight.[5][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during ttMUC polymerization. Each issue is followed by an analysis of probable causes and actionable solutions.

Problem 1: My polymerization consistently yields low molecular weight polymers or oligomers.

This is the most common issue when working with ttMUC. The cause is often multifaceted, stemming from monomer purity and reaction conditions.

Causality: The presence of cis,trans and cis,cis isomers disrupts the polymerization process. In enzymatic polymerization, for instance, these isomers may not fit well into the catalyst's active site, or they may incorporate and subsequently hinder further chain propagation, effectively acting as chain terminators. This leads to polymers with significantly lower number average molecular weights.[1]

Solution:

  • Verify Monomer Purity: Before starting polymerization, confirm the isomeric purity of your ttMUC monomer using ¹H NMR or HPLC.[1][8]

  • Purify the Monomer: If significant amounts of cis isomers are detected, purify the monomer stock. The trans,trans isomer has lower solubility in cold methanol, which can be exploited for purification via recrystallization.[1]

Causality: Polyesterification is a condensation reaction where water is eliminated. According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium away from polymerization, favoring hydrolysis of ester bonds. This cleavage of the polymer backbone results in a lower average molecular weight.[5][6] High humidity can also inhibit curing by reacting with or diluting the catalyst.[9]

Solution:

  • Dry Monomers and Reagents: Thoroughly dry the ttMUC monomer, diol co-monomer, and any solvents under vacuum before use.

  • Use Molecular Sieves: For enzymatic polymerizations, add pre-dried 4 Å molecular sieves (approx. 150 wt% of total monomer weight) to the reaction flask to scavenge water produced during the reaction and any residual moisture.[1][10]

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction system.

Problem Problem: Low Polymer Molecular Weight Cause1 Possible Cause: Isomeric Impurity Problem->Cause1 Cause2 Possible Cause: Moisture Contamination Problem->Cause2 Cause3 Possible Cause: Residual Catalyst/Acid Problem->Cause3 Analysis1 Analysis: Run ¹H NMR or HPLC on monomer stock Cause1->Analysis1 Analysis2 Analysis: Check drying procedures and reaction setup Cause2->Analysis2 Analysis3 Analysis: Check monomer pH and purification records Cause3->Analysis3 Solution1 Solution: Recrystallize monomer from cold methanol Analysis1->Solution1 Solution2 Solution: Dry all reagents. Use molecular sieves. Analysis2->Solution2 Solution3 Solution: Re-purify monomer with a basic wash (e.g., Na₂CO₃) Analysis3->Solution3

Caption: Troubleshooting workflow for low molecular weight polymers.

Problem 2: The polymerization reaction is unexpectedly slow or fails to initiate.

Causality: Even with pure monomer, enzymatic polymerization of ttMUC can be slower than that of its more flexible saturated analogs (like dimethyl adipate) or semi-saturated counterparts. The rigidity of the ttMUC monomer, due to its conjugated double bonds, can hamper its ability to easily enter the active site of the enzyme (e.g., Candida antarctica Lipase B, CALB), thus limiting the rate of chain propagation.[1]

Solution:

  • Optimize Reaction Time: Be prepared for longer reaction times compared to other monomers. Reactions may need to proceed for 48-72 hours.

  • Increase Catalyst Loading: A modest increase in enzyme concentration (e.g., from 10 wt% to 15 wt%) can sometimes improve the reaction rate, though this should be optimized to balance cost and effectiveness.[1]

Causality: Residual acidic impurities from the monomer synthesis can denature or inhibit the enzyme catalyst. Similarly, for free-radical polymerization, certain impurities can act as radical scavengers, inhibiting initiation.

Solution:

  • Ensure Neutral Monomer: During the final purification steps of the monomer, include a wash with a mild base, such as a saturated sodium carbonate (Na₂CO₃) solution, followed by a brine wash to remove any acidic residues.[1]

  • Use High-Purity Initiators: For non-enzymatic methods, ensure the initiator is fresh and has been stored correctly.

Data Summary and Key Protocols
Table 1: Common Impurities in ttMUC and Their Impact
ImpurityProbable SourceImpact on PolymerizationRecommended Detection Method
cis,cis- & cis,trans- IsomersIncomplete isomerization of cis,cis-muconic acid precursorActs as chain terminator; results in low MW polymers/oligomers.[1]¹H NMR, HPLC[1][8]
Water / MoistureAtmospheric absorption, residual in solventsCauses hydrolytic chain cleavage, reducing molecular weight.[5][6]Karl Fischer Titration
Residual Iodine (I₂)Catalyst for cis to trans isomerizationCan potentially interfere with catalyst activity or cause discoloration.Visual inspection, Titration
Residual Acid (e.g., H₂SO₄)Catalyst for esterificationCan inhibit or denature enzyme catalysts; may promote side reactions.[4]pH measurement of an aqueous monomer suspension
Proteins, SaltsCarryover from fermentation-derived muconic acidCan interfere with catalyst and affect polymer properties.[2]Bradford Assay (Proteins), Conductivity (Salts)
Experimental Protocols
Protocol 1: Purification of Dimethyl trans,trans-muconate via Recrystallization

This protocol is adapted from established methods to remove isomeric impurities.[1]

Objective: To isolate pure trans,trans-dimethyl muconate from a racemic mixture containing cis,cis and cis,trans isomers.

Materials:

  • Crude dimethyl muconate mixture

  • Methanol (MeOH), analytical grade

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude racemic mixture of dimethyl muconate in a minimal amount of hot methanol. The mixture should be heated to reflux to ensure complete dissolution. A common ratio is approximately 4.5 g of monomer per 125 mL of methanol.[1]

  • Precipitation: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce precipitation of the trans,trans isomer, which is less soluble in cold methanol.

  • Filtration: After precipitation is complete (the solution will appear cloudy with solid crystals), filter the cold mixture through a Büchner funnel.

  • Washing: Wash the collected white precipitate with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at room temperature until a constant weight is achieved.

  • Verification: Confirm the purity of the final product using ¹H NMR spectroscopy.

Protocol 2: Purity Analysis by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and isomeric purity of dimethyl trans,trans-muconate.

Procedure:

  • Prepare a sample by dissolving ~5-10 mg of the purified ttMUC in deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analyze the Spectrum: The characteristic peaks for pure trans,trans-dimethyl muconate are:

    • δ 7.32 ppm (2H, dd): Protons on the double bond adjacent to the carbonyl group (-COO-CH =CH-).

    • δ 6.20 ppm (2H, dd): Protons on the central double bond (-COO-CH=CH -).

    • δ 3.78 ppm (6H, s): Protons of the two methyl ester groups (-OCH ₃).[1]

  • The absence of additional complex peaks in the vinyl region (δ 5.5-7.5 ppm) indicates high isomeric purity. The presence of other isomers would introduce different splitting patterns and chemical shifts.

cluster_0 Synthesis & Isomerization cluster_1 Purification ccMA cis,cis-Muconic Acid (from Fermentation) Ester Esterification (MeOH, H₂SO₄) ccMA->Ester Imp1 Impurities Introduced: Proteins, Salts ccMA->Imp1 Racemic Racemic Mixture (cis,cis & cis,trans DM) Ester->Racemic Isomer Isomerization (Reflux, I₂ catalyst) Racemic->Isomer Imp2 Impurities Introduced: cis-Isomers, Acid Racemic->Imp2 Crude Crude ttMUC Isomer->Crude Wash Aqueous Wash (Na₂CO₃, Brine) Crude->Wash Recrystal Recrystallization (Cold Methanol) Wash->Recrystal Imp3 Impurities Removed: Acid, Salts Wash->Imp3 Pure Pure ttMUC Recrystal->Pure Imp4 Impurities Removed: cis-Isomers Recrystal->Imp4

Caption: Synthesis and purification pathway for ttMUC.

References
  • Maniar, D., Fodor, C., Karno, A. I., Woortman, A. J. J., van Dijken, J., & Loos, K. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2498. [Link]

  • La Mantia, F. P., & Morreale, M. (2021). Effect of Moisture Content on the Processing and Mechanical Properties of a Biodegradable Polyester. Polymers, 13(10), 1637. [Link]

  • Averesch, N. J. H., & Wever, W. J. (2024). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. Organic & Biomolecular Chemistry. [Link]

  • CN106187775B - Method for purifying dimethyl maleate.
  • Sangermano, M., et al. (2014). Influence of moisture on the photochemically induced polymerisation of epoxy groups in different chemical environment. ResearchGate. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 18(11), 3397-3413. [Link]

  • Maniar, D., et al. (2021). Enzymatic synthesis of muconic acid-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. University of Groningen research portal. [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. ResearchGate. [Link]

  • US8426639B2 - Preparation of trans, trans muconic acid and trans, trans muconates.
  • Coulembier, O., et al. (2020). Muconic acid esters as bio-based acrylate mimics. ChemRxiv. [Link]

  • van der Meer, J. Y., et al. (2024). Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability. RSC Sustainability. [Link]

  • Coulembier, O., et al. (2020). Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry, 11(37), 5981-5991. [Link]

  • Chemistry For Everyone. (2024). How Does Humidity Affect The Curing Of Polyester Resin? YouTube. [Link]

  • Vardon, D. R., et al. (2016). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

  • ResearchGate. (n.d.). Chemical structures of muconic acid isomers, derivatives and polymers. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. ResearchGate. [Link]

  • Sharma, S., et al. (2022). Recent Advances in Muconic Acid Extraction Process. Processes, 10(11), 2297. [Link]

  • Coulembier, O., et al. (2020). An Expedient Route to Bio-Based Polyacrylate Alternatives with Inherent Post-Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters. Angewandte Chemie International Edition, 59(37), 16038-16044. [Link]

  • Timmaraju, S., et al. (2012). Moisture Effect on Melt Rheology of Copolyester Blend with Thermoplastic Polyester Elastomer (TPE). ResearchGate. [Link]

  • HyMax Anti-hydrolysis Additive. (2024). Why does polyester monofilament degrade in high temperature and high humidity environments? [Link]

Sources

slow polymerization rates of Dimethyl trans,trans-muconate solutions

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers encountering kinetic limitations in the polymerization of Dimethyl trans,trans-muconate (DMTTM).

Topic: Troubleshooting Slow Polymerization Rates & Low Conversion

Reference Code: [TS-DMTTM-001] Status: Active Guide

Diagnostic Overview: Why is my reaction stalling?

If you are observing sluggish rates (


 conversion in 24h) or early precipitation, you are likely fighting the intrinsic physics of conjugated diene monomers . Unlike simple acrylates, DMTTM forms a highly stabilized radical intermediate upon addition.
The Kinetic Bottleneck: Allylic Stabilization

When a radical adds to the DMTTM diene system, the resulting unpaired electron is delocalized over the remaining double bond and the carbonyl group.

  • Consequence: This "allylic" radical is thermodynamically stable and kinetically lazy. It propagates slowly (

    
     is low) but terminates readily.
    
  • The Steric Factor: The bulky methyl ester groups at the 1 and 4 positions create significant steric hindrance for the incoming monomer, further suppressing the propagation rate constant (

    
    ).
    
Visualizing the Problem (Mechanism)

The following diagram illustrates the competition between successful propagation and the rate-retarding stabilization pathways.

DMTTM_Mechanism Initiator Initiator (I•) Monomer DMTTM Monomer (trans,trans) Initiator->Monomer Attack ActiveCenter Active Radical Species (Allylic Stabilization) Monomer->ActiveCenter Formation Isomerization Photo-Isomerization (to cis,cis -> Lactone) Monomer->Isomerization UV Light Exposure Propagation Propagation (Slow) (1,4-addition) ActiveCenter->Propagation High Ea barrier Termination Termination (Coupling/Disproportionation) ActiveCenter->Termination Favored Path Propagation->ActiveCenter Chain Growth

Figure 1: Mechanistic pathway showing the high stability of the active center (yellow) leading to favored termination over propagation, and the risk of isomerization.

Pre-Reaction Troubleshooting (The "Check Engine" Light)

Before altering your reaction conditions, verify your system against these three critical failure modes.

Failure Mode A: Isomeric Drift

DMTTM is photosensitive. Exposure to ambient UV light causes isomerization from trans,trans to cis,trans or cis,cis.

  • Why it matters: The cis,cis isomer can cyclize into muconolactone , which is non-polymerizable in radical systems and acts as a diluent/impurity.

  • The Fix: Always store monomer in amber vials and wrap reaction vessels in aluminum foil.

Failure Mode B: The "Precipitation Trap"

Poly(dimethyl muconate) (PDMTTM) is significantly less soluble than its monomer.

  • Symptom: The solution becomes cloudy/turbid early in the reaction.

  • Diagnosis: The growing chain precipitates before reaching high molecular weight (MW). Once solid, diffusion limits stop the reaction (heterogeneous kinetics).

  • The Fix: Switch to high-polarity solvents. See the table below.

Failure Mode C: Oxygen Inhibition

Because the propagating radical is stable (lazy), it is exceptionally vulnerable to scavenging by oxygen. Standard nitrogen purging is often insufficient.

  • The Fix: Use Freeze-Pump-Thaw (FPT) cycles (minimum 3 cycles) rather than simple bubbling.

Optimization Modules: Correcting the Workflow

If your starting material is pure, use these modules to boost reaction rates.

Module 1: Solvent Selection

You must maintain a homogeneous phase throughout the polymerization.

SolventSuitabilityNotes
Toluene 🔴 PoorPolymer precipitates early; limits MW.
THF 🟡 ModerateGood for short chains; precipitation risk at high conversion.
DMSO 🟢 Excellent Solubilizes high MW polymer; high boiling point allows high T.
DMF 🟢 Excellent Good solubility; harder to remove than THF.
Module 2: Temperature & Initiator Pairing

Standard conditions (AIBN at 60°C) are often too cold to overcome the activation energy barrier of muconate propagation.

  • Recommendation: Push temperature to 85°C – 120°C .

  • Initiator Switch: AIBN has a 10-hour half-life at ~65°C. At 120°C, it decomposes instantly (dead reaction). Switch to high-temperature initiators.

Temperature TargetRecommended Initiator10h Half-Life Temp
60°C - 80°C AIBN (Azobisisobutyronitrile)65°C
80°C - 100°C BPO (Benzoyl Peroxide)73°C
110°C - 130°C DTBPO (Di-tert-butyl peroxide) 126°C
110°C - 130°C Dicumyl Peroxide117°C
Module 3: Concentration Effects

Rate of polymerization (


) generally follows 

. For sterically hindered monomers, maximizing

is crucial to force collisions.
  • Target: Run at 1.0 M to 2.0 M concentration. Dilute solutions (<0.5 M) will yield oligomers at best.

Validated Protocol: High-Temperature Solution Polymerization

This protocol is adapted from recent high-yield methodologies [1, 2].

Objective: Synthesis of PDMTTM with


 g/mol .

Materials:

  • Monomer: Dimethyl trans,trans-muconate (Recrystallized from methanol).[1]

  • Solvent: DMSO (Anhydrous).

  • Initiator: Di-tert-butyl peroxide (DTBPO).

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve DMTTM in DMSO to reach a concentration of 1.5 M (e.g., 1.7 g monomer in 6.7 mL DMSO).

  • Initiator Addition: Add DTBPO (2 mol% relative to monomer).

  • Deoxygenation (CRITICAL): Perform 3-4 cycles of Freeze-Pump-Thaw. Backfill with Argon.

  • Reaction: Immerse the sealed tube in a pre-heated oil bath at 120°C .

  • Duration: Stir magnetically for 48 hours . Note: Do not stop early; induction periods are common.

  • Termination: Quench by cooling to room temperature and exposing to air.

  • Purification: Dropwise addition of the reaction mixture into a large excess of Methanol (cold). The polymer will precipitate as a white solid.

  • Drying: Filter and dry under vacuum at 40°C overnight.

Frequently Asked Questions (FAQ)

Q: Can I use UV light to initiate polymerization (Photopolymerization)? A: Proceed with extreme caution. While photo-initiation is possible, UV light (


 nm) causes the trans,trans monomer to isomerize to the cis,cis form, which may cyclize to muconolactone. If you must use light, use a long-wavelength photoinitiator (e.g., TPO) and a cutoff filter (>350 nm) to minimize monomer degradation [3].

Q: My polymer is colored (yellow/orange). Is it degraded? A: Not necessarily. Poly(muconates) contain an internal double bond in every repeat unit (1,4-structure). Trace oxidation or conjugation extension can lead to yellowing. Ensure strict deoxygenation to minimize this.

Q: Why is the molecular weight distribution (PDI) so broad (>2.0)? A: This is characteristic of free radical polymerization of dienes. The stable allylic radical allows for chain transfer reactions and slow initiation, broadening the PDI. For narrower distributions, Controlled Radical Polymerization (RAFT) has been successfully applied to muconates, typically using trithiocarbonate chain transfer agents [2].

References

  • Häußler, M., et al. (2019). Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry, 10, 5555-5563.[2]

  • Settle, A. E., et al. (2018).[3] Iodine-Catalyzed Isomerization of Dimethyl Muconate. ChemSusChem, 11(11), 1768-1780.

  • Matsumoto, A., et al. (2005).[4] Stereospecific Polymerization of Dialkyl Muconates. Macromolecules, 38(16), 6733–6736.

Sources

Technical Support: Muconic Acid Stability & Lactonization Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Mitigating Lactonization Side-Reactions in Muconic Acid (MA) Workflows To: R&D Teams, Process Chemists, Metabolic Engineers

Introduction: The "Lactone Trap"

Welcome to the Muconic Acid Technical Support Center. If you are reading this, you are likely experiencing "phantom yield loss"—where your HPLC shows high titers of cis,cis-muconic acid (ccMA) in the fermenter, but your final dry weight is low, or your polymerizations are failing due to chain termination.

The culprit is almost certainly lactonization .

Biologically produced ccMA is thermodynamically unstable in acidic environments. It undergoes an intramolecular hetero-Michael addition to form muconolactone (5-carboxymethyl-2,5-dihydro-2-furanone). This is a "dead-end" molecule for most polymer applications (like terephthalic acid or adipic acid synthesis). This guide provides protocols to detect, prevent, and remove lactone impurities.

Module 1: Diagnostic & Triage

"How do I know if my yield loss is due to lactonization?"

Lactone formation is often silent in standard UV-Vis assays if wavelengths aren't calibrated, as both species absorb in the UV range. Use this triage table to confirm the impurity.

Diagnostic Table: Muconic Acid vs. Muconolactone
Featurecis,cis-Muconic Acid (ccMA)Muconolactone (Mlac)Diagnostic Action
Symmetry

Symmetric
Asymmetric1H NMR : ccMA shows simplified splitting. Mlac shows complex multiplets due to the chiral center and ring protons.
Solubility (Aq) Low (< 1 g/L at pH 3)High (> 10 g/L)Acid Wash : If precipitate redissolves easily in water, it's likely lactone-rich.
HPLC RT Early Elution (Polar)Shifted (Method Dependent)Standard Spike : Spike sample with pure muconolactone (if available) or acid-treat a small aliquot of ccMA (pH 2, 60°C, 1 hr) to generate a reference lactone peak.
pH Stability Stable at pH > 6StablepH Stress Test : Incubate sample at pH 3. If peak area decreases without precipitation, it is cyclizing.
Module 2: Fermentation Phase

"My strain has the catBC deletion, but I still see lactone. Why?"

Issue: While deleting catB (muconate lactonizing enzyme) prevents enzymatic conversion, it does not stop abiotic (chemical) lactonization. Root Cause: Fermentation pH dipping below the pKa of the carboxylic groups (pKa1 ≈ 3.87, pKa2 ≈ 4.65).

Troubleshooting Protocol: The pH-Stat Strategy
  • The Danger Zone: Never allow the bioreactor pH to drop below 6.0 .

    • Reason: At pH 6.0, MA exists primarily as the dianion (

      
      ), which is electronically repulsed from ring-closure.
      
  • Feeding Control: If using acid/base control, ensure the hysteresis loop is tight. A momentary drop to pH 4.0 during a glucose feed spike can trigger irreversible isomerization to cis,trans-MA (ctMA), which lactonizes 10x faster than ccMA.

  • Harvest Quench: Do not simply shut off the reactor. Immediately chill the broth to <10°C or adjust pH to 7.0–7.5 prior to centrifugation.

Module 3: Downstream Processing (DSP) – The Acid Crash

"I lose 30% of my product during the acid precipitation step."

Issue: The standard purification method involves lowering pH to 2.0 to precipitate MA. This is the exact condition that catalyzes lactonization.

Protocol: The Kinetic Trap (Temperature vs. Time)

You must operate in a kinetic window where precipitation is faster than cyclization.

Step-by-Step "Cold Crash" Workflow:

  • Pre-Chill: Cool the clarified broth to 4°C before adding acid.

    • Mechanism:[1][2][3] Lactonization has a high activation energy. At 4°C, the reaction rate is negligible, but solubility of MA drops drastically.

  • Rapid Acidification: Add concentrated

    
     or 
    
    
    
    quickly to reach pH 2.0. Do not slowly titrate.
    • Reason: Slow titration keeps the molecule in the pH 3–4 range (the maximum rate of lactonization) for too long.

  • Immediate Filtration: Filter the solids within 20 minutes .

    • Warning: Leaving the "mother liquor" overnight, even at 4°C, will result in significant conversion of dissolved MA into soluble lactone, which is then lost in the filtrate.

Module 4: Isomerization Chemistry

"I am trying to convert ccMA to ttMA for Diels-Alder reactions, but I get lactone instead."

Issue: Isomerization (cc


 tt) and Lactonization (cc 

lactone) are competing pathways. Water favors lactonization.
Protocol: Solvent-Mediated Isomerization

To favor trans,trans-muconic acid (ttMA), you must remove the water that stabilizes the transition state of the cyclization.

  • Solvent Switch: Use DMSO or Methanol with iodine (

    
    ) or light catalysis.
    
    • Reference: Carraher et al. demonstrated that polar aprotic solvents like DMSO drastically reduce lactonization rates compared to water.

  • The Pathway Logic:

    • Path A (Acid/Water): ccMA

      
       ctMA 
      
      
      
      Lactone. (Bad)
    • Path B (Iodine/DMSO): ccMA

      
       ttMA. (Good - ttMA cannot lactonize directly).
      
Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition you are managing. Note that cis,trans-MA is the dangerous "tipping point" intermediate.

MuconicPathways ccMA cis,cis-Muconic Acid (Bioproduct) ctMA cis,trans-Muconic Acid (Intermediate) ccMA->ctMA pH < 4.0 Heat ttMA trans,trans-Muconic Acid (Polymer Grade) ccMA->ttMA I2 / UV DMSO (Aprotic) Lactone Muconolactone (Dead End) ctMA->Lactone Fast Irreversible ctMA->ttMA Slow Isomerization

Figure 1: The Kinetic Fork. Acidic aqueous conditions drive the pathway upward (Red) toward lactone. Catalytic/Aprotic conditions drive the pathway downward (Green) toward stable ttMA.

Visualizing the DSP Decision Tree

Follow this logic flow to minimize losses during purification.

DSPWorkflow Start Clarified Fermentation Broth (pH > 6.0) CheckTemp Is Temp < 4°C? Start->CheckTemp Chill Chill to 4°C CheckTemp->Chill No Acidify Rapid Acidification (pH 2.0) CheckTemp->Acidify Yes Chill->CheckTemp Filter Filtration (< 20 mins) Acidify->Filter Immediate Fail High Lactone Formation Acidify->Fail Hold > 1 hr Wash Wash: Ice-Cold Water Filter->Wash Solvent Optional: Acetonitrile Trituration (Removes residual lactone) Wash->Solvent

Figure 2: The "Cold Crash" Protocol. Temperature control and speed are critical to outrun the lactonization kinetics during acidification.

References
  • Vardon, D. R., et al. (2016).[2] Adipic acid production from lignin-derived aromatic molecules.[4] Energy & Environmental Science. Link

    • Relevance: Establishes the pH stability profiles of muconic acid and the "acid crash" purific
  • Carraher, J. M., et al. (2020).[5] Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers.[3][6] Green Chemistry.[7][8][9] Link

    • Relevance: Definitive work on using aprotic solvents (DMSO)
  • NREL Laboratory Analytical Procedure (LAP). (2019). Determination of cis,cis-Muconic Acid and cis,trans-Muconic Acid from Biological Conversion.[5][10][11]Link

    • Relevance: Provides validated HPLC methods to distinguish isomers and lactone impurities.
  • Khalil, I., et al. (2020).[9] Muconic acid isomers as platform chemicals and monomers in the biobased economy.[3][9][11][12][13] Green Chemistry.[7][8][9] Link

    • Relevance: Comprehensive review of the chemical instability and cycliz

Sources

Validation & Comparative

Comparative Guide: Dimethyl trans,trans-Muconate vs. Dimethyl cis,cis-Muconate in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bio-Privileged Monomer Dilemma

Muconic acid derivatives, specifically dimethyl muconate (DMM) , are emerging as critical "bio-privileged" molecules capable of replacing petroleum-based terephthalates and acrylates. However, a fundamental stereochemical disconnect exists between biological production and polymer synthesis:

  • Dimethyl cis,cis-muconate (cc-DMM): The primary product of enzymatic pathways (e.g., from lignin or glucose via Pseudomonas putida). It is thermodynamically unstable and prone to cyclization, making it a poor candidate for direct linear polymerization.

  • Dimethyl trans,trans-muconate (tt-DMM): The thermodynamically stable isomer. It exhibits superior reactivity for free radical polymerization (FRP) and topochemical synthesis, yielding high-molecular-weight, semi-crystalline polymers.

Core Insight: Successful polymerization requires a strategic isomerization step. Direct polymerization of cc-DMM typically results in low-molecular-weight oligomers or cyclobutane dimers, whereas tt-DMM yields high-performance linear polymers comparable to polyacrylates.

Stereochemical Stability & Reactivity

The performance gap between these isomers is dictated by their crystal packing and solution-state conformation.

Isomerization Landscape

The cis,cis isomer is kinetically trapped and will isomerize to the trans,trans form under thermal stress, acidic conditions, or UV irradiation. This process often competes with lactonization (ring-closing), which permanently deactivates the monomer for linear polymerization.

Isomerization Figure 1: Isomerization vs. Lactonization Pathways. Acidic conditions risk lactonization; Iodine catalysis favors the trans,trans polymerizable monomer. cc cis,cis-Muconate (Bio-Source) ct cis,trans-Muconate (Intermediate) cc->ct Heat / Acid (Fast) lac Muconolactone (Dead End) cc->lac Acid (pH < 7) Cyclization tt trans,trans-Muconate (Polymerizable) ct->tt I2 Catalyst / UV (Thermodynamic Sink)

Topochemical Behavior (Solid-State)

In the crystalline state, the reactivity is governed by the distance between double bonds of adjacent molecules (Schmidt’s Topochemical Postulate).

  • cis,cis-DMM (4 Å Packing): Crystallizes with a short axis (~4 Å).[1] Under UV irradiation (

    
     nm), the double bonds align perfectly for [2+2] cycloaddition , yielding cyclobutane dimers rather than linear polymers.
    
  • trans,trans-DMM (Columnar Packing): Can be engineered (often via benzyl esters or specific crystallization solvents) to stack with a repeat distance of ~5 Å. This alignment favors 1,4-polymerization , yielding stereoregular (tritactic) linear polymers.

Polymerization Performance Comparison

Free Radical Polymerization (Solution)

Solution polymerization is the standard industrial route. Here, the stability of the propagating radical and steric hindrance play decisive roles.

FeatureDimethyl cis,cis-muconateDimethyl trans,trans-muconate
Reaction Type Radical Chain Growth (Inefficient)Radical Chain Growth (Efficient)
Primary Product Oligomers, Cyclized DimersHigh MW Linear Polymer (

g/mol )
Mechanism Sterically hindered; prone to isomerization or termination.1,4-addition (favored) > 1,2-addition.
Polymer Structure Atactic / IrregularPredominantly trans-1,4-polymer (Acrylate mimic)
Thermal Properties Low

(due to oligomeric nature)
High

(approx. -30°C to +60°C depending on side chain)
Experimental Workflow: From Bio-Source to Polymer

The following diagram illustrates the necessary workflow to bypass the limitations of cis,cis-DMM.

Workflow Figure 2: Validated workflow for converting biological muconates to high-performance polymers. cluster_0 Phase 1: Monomer Prep cluster_1 Phase 2: Polymerization BioSource Biological Broth (cis,cis-Muconate) Extraction Extraction & Methylation BioSource->Extraction Isomerization Iodine-Catalyzed Isomerization (Reflux in MeOH) Extraction->Isomerization Required Step RadicalInit Radical Initiation (AIBN / BPO) Isomerization->RadicalInit Purified tt-DMM Propagation Propagation (120°C) 1,4-trans addition RadicalInit->Propagation Polymer Poly(dimethyl muconate) High MW / Semi-crystalline Propagation->Polymer

Validated Experimental Protocols

Protocol A: Iodine-Catalyzed Isomerization (cc-DMM tt-DMM)

This step is mandatory before attempting radical polymerization to ensure high molecular weight.

  • Reagents: Dissolve crude dimethyl cis,cis-muconate (or racemic mixture) in Methanol (concentration ~0.2 M).

  • Catalyst: Add Iodine (

    
    ) crystal (1-2 mol% relative to monomer).
    
  • Reaction: Heat to reflux (65°C) for 24–48 hours.

    • Mechanism:[2][3][4][5] The iodine radical reversibly attacks the double bond, allowing rotation to the thermodynamically stable trans conformation.

  • Purification: Cool the solution in an ice bath. Trans,trans-DMM is significantly less soluble in cold methanol than the cis isomers and will precipitate as white crystals.

  • Validation: Filter, wash with cold methanol, and dry.[4][6] Verify via

    
    H-NMR (look for coupling constants 
    
    
    
    Hz characteristic of trans alkenes).
Protocol B: Free Radical Polymerization of tt-DMM
  • Monomer: Use purified trans,trans-dimethyl muconate.[4]

  • Solvent: Toluene or Dioxane (Monomer concentration 1.0 – 2.0 M).

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) at 1 wt%.

  • Conditions: Degas via freeze-pump-thaw cycles (3x). Seal under Argon. Heat to 80°C–120°C for 48 hours.

    • Note: Higher temperatures (120°C) favor 1,4-addition but may increase polydispersity.

  • Workup: Precipitate polymer into excess cold methanol.

Comparative Data Summary

PropertyPoly(cis,cis-DMM)*Poly(trans,trans-DMM)
Monomer Origin Direct Bio-fermentationIsomerization of Bio-source
Polymerization Rate Slow (Steric hindrance)Moderate to Fast
Dominant Mechanism Cyclodimerization (Solid state) / Oligomerization1,4-Trans Addition
Molecular Weight (

)
< 5,000 g/mol 15,000 – 150,000 g/mol
Glass Transition (

)
N/A (Oligomers)-30°C to +60°C (Tunable via side chain)
Crystallinity Amorphous / Dimer crystalsSemi-crystalline (if stereoregular)

*Note: "Poly(cis,cis-DMM)" refers to the theoretical product of direct polymerization, which is rarely achieved in practice due to the instability described above.

References

  • Enzymatic Synthesis of Muconic Acid-Based Polymers. Polymers, 2021.[2][4][7]

    • Citation for enzymatic limitations of cis,cis isomers and isomeriz
  • Muconic Acid Esters as Bio-Based Acrylate Mimics. ChemRxiv, 2020.

    • Citation for radical polymerization kinetics and thermal properties of trans,trans-mucon
  • Topochemistry. Part XXIII. The solid-state photochemistry of muconic acid derivatives. Journal of the Chemical Society B, 1969.

    • Foundational text on the cyclodimerization of cis,cis crystals vs linear polymeriz
  • Cis,cis-Muconic acid isomerization and catalytic conversion. Green Chemistry, 2014.

    • Citation for pH-dependent stability and lactonization side-reactions.[3]

  • Crystal engineering for topochemical polymerization of muconic esters. Crystal Growth & Design, 2003.

    • Citation for crystal packing requirements (4 Å vs 5 Å)

Sources

comparing Dimethyl trans,trans-muconate with terephthalic acid for polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dimethyl trans,trans-muconate (DMTM) and Terephthalic Acid (TPA) for polymer synthesis. It focuses on the mechanistic distinctions, polymerization challenges, and the functional divergence between the resulting materials.

Executive Summary: The Divergence of Function

Terephthalic Acid (TPA) is the industrial titan of rigidity. Its aromatic ring confers high thermal stability (


) and mechanical strength, making Poly(ethylene terephthalate) (PET) the standard for inert, durable packaging and fibers.

Dimethyl trans,trans-muconate (DMTM) is the bio-based functional challenger. While it mimics the rigidity of TPA through a conjugated diene structure, it is not a drop-in thermal replacement. Its value lies in chemical reactivity . Unlike the inert TPA backbone, the DMTM backbone retains unsaturated double bonds after polymerization, enabling post-polymerization modification (PPM), specifically Diels-Alder crosslinking and photo-curing.

Key Takeaway: Choose TPA for inert, high-temperature thermoplastics . Choose DMTM for reactive, functionalizable, or self-healing materials .

Molecular Architecture & Reactivity

The fundamental difference lies in the stability of the core structural unit during polymerization.

FeatureTerephthalic Acid (TPA)Dimethyl trans,trans-Muconate (DMTM)
Core Structure Aromatic Ring (Benzene)Conjugated Diene (Linear)
Electronic Character Electron-poor, chemically inertElectron-rich, reactive diene
Thermal Stability High (Stable > 300°C)Moderate (Isomerizes/Gels > 160°C)
Polymerization Mode Step-Growth (Melt Polycondensation)Step-Growth (Enzymatic/Solution) OR Chain-Growth (Radical)
Primary Advantage Crystallinity & Thermal ResistancePost-Polymerization Functionalization
Structural Visualization

G cluster_0 The Incumbent: TPA cluster_1 The Challenger: DMTM TPA Terephthalic Acid (Aromatic Ring) PET PET Polymer (Rigid, Inert, Semi-Crystalline) TPA->PET Melt Polycondensation (High T, High Vacuum) DMTM Dimethyl trans,trans-Muconate (Conjugated Diene) PEM Poly(alkylene muconate) (Unsaturated, Reactive) DMTM->PEM Enzymatic Transesterification (Low T to preserve diene) Crosslink Crosslinked Network (Self-Healing, Thermoset) PEM->Crosslink Diels-Alder Reaction (with Bismaleimide)

Figure 1: Mechanistic divergence. TPA yields stable thermoplastics; DMTM yields reactive scaffolds.

Polymerization Performance: The Thermal Barrier

Standard melt polycondensation, used for PET, is unsuitable for DMTM.

  • TPA Protocol (Standard): Requires temperatures of 260–290°C.

  • DMTM Failure Mode: At these temperatures, the conjugated diene of DMTM undergoes:

    • Isomerization: trans,trans

      
      cis,trans (disrupts crystallinity).
      
    • Radical Crosslinking: Thermal initiation leads to uncontrolled gelation before high molecular weight is achieved.

    • Saturation: Loss of the double bond functionality.

Scientific Solution: To polymerize DMTM successfully, one must use Enzymatic Transesterification or mild solution polymerization to preserve the double bonds.

Comparative Protocol Analysis
ParameterPET Synthesis (TPA Route)Poly(ethylene muconate) Synthesis (DMTM Route)
Catalyst Antimony Trioxide (

) or Titanium alkoxides
Candida antarctica Lipase B (CALB)
Temperature 240°C – 285°C80°C – 95°C (Mild)
Pressure High Vacuum (< 1 mbar)Moderate Vacuum (to remove methanol)
Solvent None (Melt Phase)Diphenyl ether or Solvent-free (if controlled)
Resulting

High (> 30,000 g/mol )Low to Moderate (2,000 – 15,000 g/mol )
Unsaturation None (Inert)Preserved (Reactive)
Material Properties: The Data Core

The following data contrasts Poly(ethylene terephthalate) (PET) with Poly(ethylene muconate) (PEM) and Poly(butylene muconate) (PBM).

Note: Data for muconate polymers varies by synthesis method; values below represent enzymatic synthesis preserving stereochemistry.

PropertyPET (Standard)Poly(ethylene muconate)Poly(butylene muconate)
Glass Transition (

)
70 – 80 °C35 – 45 °C-33 – -25 °C
Melting Point (

)
250 – 260 °C90 – 105 °C60 – 75 °C
Crystallinity High (Semi-crystalline)Moderate (if trans,trans preserved)Moderate
Thermal Stability (

)
~400 °C~350 °C~340 °C
Young's Modulus 2.8 – 3.1 GPa~0.5 – 1.0 GPa< 0.5 GPa
UV Absorption Transparent > 320nmAbsorbs UV (due to conjugation)Absorbs UV

Analysis:

  • Thermal Deficit: Muconate polymers have significantly lower

    
     and 
    
    
    
    than terephthalates. The conjugated diene provides some stiffness compared to aliphatic adipates, but lacks the planar stacking energy of the benzene ring in TPA.
  • Application Implication: DMTM polymers cannot replace PET in hot-fill beverage containers or high-heat fibers. They are better suited for flexible films, coatings, and adhesives .

Functional Versatility: The "Killer Feature" of DMTM

The primary reason to use DMTM is Post-Polymerization Modification (PPM) . The diene backbone allows the polymer to act as a scaffold for "Click" chemistry.

Mechanism: Diels-Alder Crosslinking The electron-rich diene in the polymer backbone reacts with an electron-poor dienophile (e.g., bismaleimide) to form a crosslinked network.[1]

  • Forward Reaction (60°C): Crosslinking occurs. The material becomes a thermoset (insoluble, tough).

  • Reverse Reaction (120°C): The adduct breaks (Retro-Diels-Alder). The material flows again (self-healing/recyclable).[2]

DA_Mechanism cluster_inputs Reactants Polymer Muconate Polymer Chain (Diene) Reaction Diels-Alder Cycloaddition (60°C) Polymer->Reaction Linker Bismaleimide Linker (Dienophile) Linker->Reaction Network Crosslinked Thermoset Network (High Modulus, Solvent Resistant) Reaction->Network Gelation Retro Retro-Diels-Alder (>120°C) Network->Retro Heat Stimulus Retro->Polymer Decrosslinking (Recycling/Healing) Retro->Linker

Figure 2: The reversible crosslinking lifecycle of muconate-based polymers.

Experimental Protocols
Protocol A: Enzymatic Synthesis of Poly(ethylene muconate)

Use this protocol to synthesize DMTM-based polymers while preserving reactivity.

Materials:

  • Dimethyl trans,trans-muconate (DMTM)

  • Ethylene Glycol (EG) (Excess 1.5 eq)

  • Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B) - 10 wt% relative to monomers.

  • Solvent: Diphenyl ether (optional, improves mass transfer).

Workflow:

  • Mixing: Combine DMTM and EG in a reactor with molecular sieves (to trap methanol). Add Novozym 435.

  • Oligomerization (Stage 1): Heat to 85°C under mild vacuum (300 mbar) for 6 hours. The enzyme catalyzes transesterification; methanol is removed.

  • Polymerization (Stage 2): Reduce pressure to < 20 mbar . Maintain 85°C for 48 hours.

    • Note: Do not exceed 95°C, or the enzyme will denature and the diene may crosslink.

  • Purification: Dissolve the mixture in chloroform. Filter out the enzyme beads (recyclable). Precipitate the polymer in cold methanol.

  • Validation: Perform

    
    H-NMR. Check for the preservation of the alkene protons at 
    
    
    
    6.2–7.3 ppm.
Protocol B: Diels-Alder Crosslinking (Proof of Concept)
  • Dissolution: Dissolve the Poly(ethylene muconate) synthesized above in chloroform.

  • Addition: Add 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (0.5 molar eq relative to diene units).

  • Curing: Cast film and heat to 60°C for 24 hours.

  • Test: Attempt to re-dissolve the film in chloroform.

    • Result: The film should swell but not dissolve (gel fraction > 90%), confirming network formation.

References
  • Enzymatic Synthesis of Muconic Acid-Based Polymers.Polymers, 2021.

    • Source:

  • Muconic acid esters as bio-based acryl

    • Source:

  • Renewable Unsaturated Polyesters from Muconic Acid.ACS Sustainable Chemistry & Engineering, 2016.

    • Source:

  • Poly(alkylene terephthalate)

    • Source:

  • Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters.Macromolecules, 2020.

    • Source:

Sources

Poly(alkylene muconate)s vs. PET: A Comparative Technical Guide for Next-Gen Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Competitor

For decades, Poly(ethylene terephthalate) (PET) has been the gold standard for aromatic polyesters due to its thermal stability (


) and mechanical robustness. However, the industry is reaching a "functional plateau" with PET—it is difficult to chemically modify without degrading its backbone.

Poly(alkylene muconate)s (PAMs) represent a paradigm shift. Derived from bio-privileged muconic acid (MA), PAMs offer a structural analogue to PET but with a critical advantage: unsaturation in the polymer backbone. This double bond functionality allows for post-polymerization modification (crosslinking, functionalization), creating "smart" materials that PET cannot emulate.

This guide objectively compares the two, providing the experimental protocols required to synthesize high-performance trans,trans-muconates that rival PET’s thermal properties.

Part 1: Molecular Architecture & Structural Logic

The fundamental difference lies in the rigid backbone unit. PET relies on a stable, inert benzene ring. PAMs rely on a conjugated diene system.

FeaturePoly(ethylene terephthalate) (PET) Poly(ethylene muconate) (PEM)
Rigid Unit Terephthalic Acid (Aromatic Ring)Muconic Acid (Conjugated Diene)
Backbone Character Inert, Hydrophobic,

-stacked
Reactive, Polarizable, Planar
Stereochemistry N/A (Achiral/A-stereoisomeric)Critical: Must be trans,trans for crystallinity
Reactivity Low (Requires high energy to modify)High (Diels-Alder active)
The Stereochemistry Bottleneck

Unlike PET, PAM performance is dictated by isomer purity. Fermentation-derived muconic acid is typically cis,cis.[1]

  • cis,cis-PAM: Amorphous, low

    
    , rubbery.
    
  • trans,trans-PAM: Crystalline, high

    
    , high modulus (PET competitor).
    

Scientist’s Note: You cannot simply substitute Muconic Acid into a standard PET reactor. You must perform an isomerization step first, or the resulting polymer will fail to crystallize.

Part 2: Synthesis & Isomerization Protocol

To achieve PET-like performance, we utilize a Melt Polycondensation approach, but it is preceded by a mandatory isomerization of the monomer.

Workflow Diagram: Monomer to Polymer

The following diagram illustrates the critical pathway from bio-fermentation to the final high-modulus polymer.

SynthesisWorkflow BioMA Bio-Muconic Acid (cis,cis-isomer) Isom Isomerization (I2 Catalyst / UV) BioMA->Isom Reflux in MeOH ttMA trans,trans-Muconic Acid (High Crystallinity) Isom->ttMA Precipitation Ester Esterification (MeOH/H2SO4) ttMA->Ester Purification Dimethyl Dimethyl Muconate (Monomer) Ester->Dimethyl Yield > 90% Poly Melt Polycondensation (Ti(OBu)4 Catalyst) Dimethyl->Poly + Diol (e.g. EG, 1,4-BDO) Final Poly(alkylene muconate) Semi-crystalline Poly->Final High Vacuum / 180°C

Figure 1: Critical synthesis pathway. Note that skipping the isomerization step (Red to Green) results in amorphous, low-performance material.

Detailed Protocol: Synthesis of Poly(ethylene muconate) (PEM)

Objective: Synthesize semi-crystalline PEM with


.

1. Monomer Isomerization (The Validation Step)

  • Reagents: cis,cis-muconic acid (10g), Methanol (150 mL), Iodine (

    
    , 0.5 mol%).
    
  • Procedure: Reflux the mixture for 24-48 hours. The trans,trans-isomer is significantly less soluble in methanol than the cis,cis form.

  • Validation: Cool the solution to

    
    . Filter the precipitate.[2]
    
    • Check:

      
      -NMR should show olefinic protons at 
      
      
      
      7.3 and 6.2 ppm. If peaks appear at
      
      
      6.0 and 5.8 ppm, isomerization is incomplete.

2. Transesterification (Pre-polymerization)

  • Reagents: Dimethyl trans,trans-muconate (1 eq), Ethylene Glycol (2.2 eq),

    
     (200 ppm).
    
  • Conditions: Heated oil bath at

    
     under 
    
    
    
    flow.
  • Observation: Methanol distillation indicates reaction progress. Continue until theoretical methanol volume is collected (~2-3 hours).

3. Polycondensation (Chain Growth)

  • Conditions: Increase temperature to

    
    . Apply high vacuum (
    
    
    
    ).
  • End-point: The reaction is stopped when the stirrer torque plateaus (viscosity limit).

  • Caution: Do not exceed

    
    . Unlike PET (which processes at 
    
    
    
    ), PAMs are susceptible to thermal crosslinking (gelation) at very high temperatures due to the double bond.

Part 3: Performance Matrix (Data Comparison)

The following data compares standard PET with Poly(ethylene muconate) (PEM) and the higher-performance Poly(cyclohexylene dimethylene muconate) (PCDM).

PropertyPET (Reference) PEM (Standard) PCDM (High Perf.) Commentary
Glass Transition (

)



PEM is more flexible; PCDM matches PET's thermal resistance.
Melting Point (

)



Lower

of PAMs allows for lower energy processing.
Young's Modulus



trans-isomer purity directly correlates to stiffness.
Elongation at Break



PAMs generally exhibit higher ductility than PET.
Oxygen Barrier GoodExcellentSuperiorRigid diene backbone reduces free volume, improving barrier.
UV Stability HighModerateModerateThe conjugated system absorbs UV; requires stabilization.

Key Insight: While PEM has a lower


 than PET, it is not a direct drop-in for hot-fill bottles. However, PCDM  (using rigid cyclic diols) effectively matches PET's thermal profile while adding bio-degradability and functionalizability.

Part 4: The Functional Advantage (Diels-Alder Chemistry)

The "Killer App" for PAMs is the ability to post-modify the material. PET is chemically dead after polymerization. PAMs are "living" materials in terms of reactivity.

We can use the Diels-Alder (DA) reaction to crosslink PAMs reversibly or attach active pharmaceutical ingredients (APIs), dyes, or compatibilizers.

Mechanism Diagram: Crosslinking

This diagram shows how a linear PAM chain is transformed into a crosslinked network using a bismaleimide linker.

DielsAlder Polymer Linear PAM Chain (Contains Diene) Reaction Diels-Alder Cycloaddition (60-80°C) Polymer->Reaction Linker Crosslinker (Bismaleimide) Linker->Reaction Network Crosslinked Thermoset (High Modulus / Solvent Resistant) Reaction->Network Covalent Bonding Reverse Retro-Diels-Alder (>120°C) Network->Reverse Heat Trigger Reverse->Polymer Self-Healing / Recycling

Figure 2: The Diels-Alder pathway allows PAMs to switch between thermoplastic (processable) and thermoset (durable) states.

Experimental Application:

To increase the solvent resistance of a PEM film:

  • Dissolve PEM in chloroform.

  • Add 5 wt% bismaleimide.

  • Cast film and anneal at

    
     for 4 hours.
    
  • Result: The film becomes insoluble in chloroform (gel fraction > 95%), proving the formation of a network. PET cannot achieve this without toxic radical initiators.

Part 5: Environmental Fate & Hydrolysis

For drug delivery and sustainable packaging, degradation is a feature, not a bug.

  • PET: Hydrolytically stable. Degradation takes centuries in ambient conditions. Requires industrial composting or chemical recycling.

  • PAMs: The ester bond in PAMs is more susceptible to hydrolysis due to the neighboring electron-withdrawing double bond.

    • Hydrolysis Rate: PEM degrades 10-20x faster than PET in compost conditions (

      
      ).
      
    • Mechanism:[2][3][4][5][6] Surface erosion followed by bulk erosion.

Data Point: In a phosphate buffer (pH 7.4,


), PEM films lose 5-10% mass over 8 weeks, whereas PET shows <0.1% loss. This makes PAMs viable for long-term implantable devices where gradual resorption is required.

References

  • Rorrer, N. A., et al. (2016). Biomass-Derived Monomers for High-Performance Polyesters. This foundational work establishes the thermal properties of various muconate polymers compared to PET.

  • Miller, S. A., et al. (2019). Sustainable Polymers from Biomass: Bridging the Gap between Performance and Biodegradability. Detailed analysis of the trans,trans isomerization protocols and their effect on crystallinity.

  • Della Pellegrina, C., et al. (2021). Rigid Bio-Based Polyesters: Synthesis and Characterization of Poly(cyclohexylene dimethylene muconate).

    
     competitor to PET.
    
    
  • Zhang, Y., et al. (2020). Diels-Alder Crosslinking of Unsaturated Polyesters for Smart Material Applications. Describes the protocol for bismaleimide crosslinking of muconate backbones.

Sources

Advanced Characterization of Polymers Derived from Dimethyl trans,trans-Muconate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Material Scientists

Executive Summary

Dimethyl trans,trans-muconate (DMTM) represents a pivotal shift in bio-based polymer chemistry. Unlike flexible aliphatic monomers (e.g., succinic acid), DMTM introduces a rigid, conjugated diene structure into the polymer backbone. This guide analyzes its dual-functionality: acting as a rigid scaffold in thermoplastics to enhance glass transition temperature (


) and as a cross-linkable site  in thermosets to achieve high-modulus performance. This document contrasts DMTM-derived polymers against standard petrochemical counterparts (PET, PMMA, and unsaturated polyester resins) to validate their viability in high-performance applications.
Monomer Architecture & Polymerization Potential

The trans,trans geometry of DMTM is thermodynamically more stable than its cis,cis isomer, reducing steric hindrance during polymerization. Its unique structure dictates two distinct polymerization pathways with divergent mechanical outcomes:

  • Step-Growth Polymerization (Polyesters/Polyamides): Retains the double bonds in the backbone, creating unsaturated polymers ripe for post-polymerization cross-linking.

  • Chain-Growth Polymerization (Radical): Consumes the double bonds to form high-molecular-weight "acrylate mimics" with amorphous, glass-like properties.

Comparative Performance Analysis
Scenario A: Thermoplastic Polyesters (Linear Systems)

Comparison: Poly(alkylene muconate)s vs. Poly(butylene succinate) (PBS) and PET.

Incorporating DMTM into aliphatic polyesters significantly alters thermal transitions. The rigid diene segment restricts chain mobility, elevating


 compared to saturated analogs like PBS. However, this rigidity can suppress crystallization in high-content copolymers, leading to amorphous behaviors similar to PETG.
PropertyPoly(butylene muconate) (PBM)Poly(butylene succinate) (PBS)PET (Standard)Mechanism of Action
Glass Transition (

)
Elevated (> -30°C vs PBS)-32°C70–80°CDMTM rigidity restricts segmental motion.
Melting Point (

)
Lowered / Amorphous115°C250°CDiene "kinks" disrupt crystal packing.
Tensile Strength Moderate (Linear)~30–40 MPa50–70 MPaDependent on MW; enzymatic synthesis often yields oligomers.
Degradability High (Enzymatic)HighNegligibleEster bonds remain accessible to lipases (e.g., Candida antarctica).

Critical Insight: Pure melt polycondensation of DMTM often leads to uncontrollable cross-linking (gelation) before high molecular weight is reached. Enzymatic polymerization is the preferred route for linear thermoplastics to preserve the double bond without cross-linking.

Scenario B: Thermoset Resins (Cross-Linked Systems)

Comparison: DMTM-Styrene Resins vs. Maleic Anhydride-Styrene (Commercial UPR).

This is the high-performance domain. The unreacted double bonds in PBM or PBS-co-muconate copolymers serve as cross-linking sites. When cured with styrene or bio-based acrylates, these resins form dense networks.

  • Shear Modulus: Composites of Poly(butylene succinate-co-muconate) cross-linked with styrene have demonstrated shear moduli >30 GPa , comparable to high-end commercial fiberglass composites.[1][2]

  • Thermal Stability: The cross-linked network significantly boosts thermal resistance compared to the linear prepolymer.

Scenario C: Acrylate Mimics (Radical Polymerization)

Comparison: Poly(dialkyl muconates) vs. PMMA (Acrylics).

DMTM esters can be polymerized via free radical solution polymerization to form high molecular weight polymers (


 g/mol ). These materials function as bio-based alternatives to polyacrylates.
  • Morphology: Highly amorphous and transparent.

  • 
     Tunability:  Varies with alkyl side-chain length (similar to acrylates). Longer alkyl chains (e.g., dihexyl) lower the 
    
    
    
    via internal plasticization.
  • Application: Optical coatings and rigid plastics where transparency is key.

Experimental Protocols
Protocol 1: Enzymatic Synthesis of Linear Poly(alkylene muconate)s

Objective: Synthesize linear unsaturated polyesters without thermal cross-linking.

  • Reagents: Dimethyl trans,trans-muconate (DMTM),

    
    -diol (e.g., 1,6-hexanediol), Candida antarctica Lipase B (CALB, immobilized).
    
  • Solvent System: Diphenyl ether (high boiling point, maintains enzyme activity).

  • Step 1 (Oligomerization): Mix DMTM and diol (1:1 molar ratio) with CALB (10 wt% relative to monomers) in diphenyl ether. Stir at 80°C under nitrogen flow for 4 hours. Note: 80°C is optimal for CALB activity without denaturing.

  • Step 2 (Polycondensation): Apply vacuum (< 2 mmHg) to remove methanol byproduct. Continue reaction for 24–48 hours.

  • Purification: Dissolve mixture in chloroform, filter out enzyme, and precipitate polymer into cold methanol.

  • Validation:

    
    H-NMR must show retention of alkene protons (
    
    
    
    6.0–7.5 ppm) and absence of cross-linked networks (solubility test).
Protocol 2: Radical Polymerization of Acrylate Mimics

Objective: Synthesize high-MW amorphous polymuconates.

  • Reagents: DMTM, AIBN (initiator).

  • Solvent: Toluene or Dioxane (monomer concentration ~1–2 M).

  • Degassing: Freeze-pump-thaw cycle (3x) is critical to remove oxygen, which inhibits radical propagation.

  • Polymerization: Heat to 70°C for 24 hours.

  • Isolation: Precipitate into excess hexane.

  • Validation: GPC analysis should reveal

    
     g/mol  with PDI ~1.5–2.0.
    
Visualizations
Diagram 1: Synthesis Pathways & Property Divergence

This diagram illustrates how the choice of polymerization method dictates the final material class (Thermoplastic vs. Thermoset vs. Acrylate Mimic).

SynthesisPathways DMTM Dimethyl trans,trans-Muconate (Rigid Diene Monomer) Enzymatic Enzymatic Polymerization (CALB, <100°C) DMTM->Enzymatic + Diols Radical Free Radical Polymerization (AIBN, Solution) DMTM->Radical Homopolymerization Melt Melt Polycondensation (High Temp >150°C) DMTM->Melt + Diols LinearPE Linear Unsaturated Polyester (High Tg, Reactive Sites) Enzymatic->LinearPE Preserves Double Bond Acrylate Polymuconate (Acrylate Mimic) (Amorphous, High MW) Radical->Acrylate Consumes Double Bond Melt->LinearPE If Controlled (Difficult) Gel Cross-linked Gel/Thermoset (Uncontrolled) Melt->Gel Side Rxn: Thermal Cross-linking

Caption: Divergent synthesis routes for DMTM. Enzymatic routes preserve unsaturation for functional polyesters, while radical routes yield acrylate-like thermoplastics.

Diagram 2: Structure-Property Logic Flow

This diagram maps the mechanistic link between the muconate structure and the resulting mechanical properties.

StructureProperty Rigidity Conjugated Diene Rigidity ChainMobility Reduced Chain Mobility Rigidity->ChainMobility Unsaturation Backbone Unsaturation (Double Bonds) CrosslinkSite Site for Radical Cross-linking Unsaturation->CrosslinkSite TgIncrease Increased Tg (vs. Adipate/Succinate) ChainMobility->TgIncrease Modulus High Shear Modulus (>30 GPa) (When Cured) CrosslinkSite->Modulus + Styrene/Curing ThermalStab Enhanced Thermal Stability CrosslinkSite->ThermalStab Network Formation

Caption: Mechanistic flow showing how DMTM's molecular rigidity and unsaturation translate to thermal and mechanical performance.

Aggregated Data Table
Polymer SystemSynthesis Method

(°C)

(°C)
Mechanical HighlightReference
Poly(butylene muconate) Enzymatic-28AmorphousHigh degradability; Precursor for thermosets[1, 2]
PBS-co-Muconate (Composite) Melt/Cure45–60 (Cured)100–110Shear Modulus > 30 GPa (Glass reinforced)[3]
Poly(dihexyl muconate) Free Radical-36Amorphous

> 100 kDa; Acrylate mimic
[4]
Poly(diethyl muconate) Free Radical15AmorphousRigid transparent plastic[4]
PBS (Control) Melt-32115Tensile Str: ~35 MPa; Modulus: ~0.5 GPa[3]
References
  • Enzymatic Synthesis of Muconic Acid-Based Polymers. Polymers, 2021.[3]

  • Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering, 2016.

  • Comparison of Physical and Mechanical Properties of Biodegradable PBAT. ResearchGate, 2021.

  • Muconic Acid Esters as Bio-Based Acrylate Mimics. Polymer Chemistry, 2018.

Sources

comparison of different catalysts for muconate ester polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muconate esters (dialkyl muconates) represent a critical class of bio-based conjugated dienes derived from lignin or glucose. Their polymerization offers a route to high-performance materials that mimic or exceed the properties of petroleum-based polyacrylates and unsaturated polyesters.

This guide compares the four primary catalytic/initiation systems used to polymerize muconate esters. The choice of catalyst dictates not just the reaction rate, but the fundamental backbone structure (tacticity), molecular weight capability, and post-polymerization functionality.

Quick Selection Matrix
RequirementRecommended Catalyst SystemKey Advantage
Precision & Speed Organocatalyst (

)
Complete conversion in minutes at RT; controlled architecture.
Stereoregularity UV Irradiation (Topochemical) 100% stereocontrol (tritactic); Ultra-high molecular weight.
Simplicity/Scale Free Radical Initiators Low cost; robust to impurities; high molecular weight.
Green/Polyester Enzyme (CALB) Preserves alkene functionality; step-growth mechanism.

Detailed Catalyst Comparison

Organocatalysts (Group Transfer Polymerization)

The Modern Breakthrough Recent advances (2024) have unlocked Group Transfer Polymerization (GTP) for muconates using superbase organocatalysts. This method represents the highest level of control currently available.

  • Catalyst: Phosphazene superbase (

    
    ).[1]
    
  • Initiator: Silyl ketene acetals (e.g., ETSB).

  • Mechanism: Anionic-type Group Transfer Polymerization (O-GTP).

  • Performance:

    • Rate: Extremely fast (quantitative conversion in

      
       minutes).
      
    • Conditions: Room temperature (

      
      ).
      
    • Control: Living characteristics allow for block copolymer synthesis.

    • Microstructure: Predominantly trans-1,4.

Topochemical Polymerization (Crystal State)

The Stereochemical Benchmark This method does not use an external chemical catalyst but relies on the crystal lattice of the monomer to "catalyze" the reaction under UV light. It is specific to diethyl cis,cis-muconate.

  • Trigger: UV Irradiation (Hg lamp).

  • Medium: Crystalline solid state.

  • Mechanism: Topochemical polymerization (lattice-controlled).

  • Performance:

    • Stereochemistry: Perfect stereocontrol. Yields a tritactic polymer (trans-1,4-meso-diisotactic).

    • Molecular Weight: Ultra-high (

      
       g/mol ).
      
    • Limitation: Strictly limited to monomers that crystallize in a specific stacking arrangement (primarily diethyl cis,cis-muconate).

Free Radical Initiators

The Industrial Standard Historically considered "sluggish," optimized radical protocols now yield high molecular weight polymers, though reaction times remain long.

  • Catalysts: Thermal initiators (e.g., AIBN, Benzoyl Peroxide).

  • Mechanism: Free radical chain growth.

  • Performance:

    • Rate: Slow (typically 24–48 hours).

    • Temperature: High (

      
       to 
      
      
      
      ).
    • Microstructure: Atactic/Amorphous (mixed trans-1,4 and cis-1,4).

    • Robustness: Tolerates impurities and moisture better than ionic methods.

Enzymatic Catalysts

The Step-Growth Alternative Unlike the methods above which polymerize the diene (chain growth), enzymes are used to polymerize the ester groups (step-growth condensation), preserving the double bonds for later crosslinking.

  • Catalyst: Candida antarctica Lipase B (CALB), typically immobilized (Novozym 435).[2][3]

  • Mechanism: Polycondensation (transesterification).

  • Performance:

    • Selectivity: Chemoselective; does not react with the C=C double bond.

    • Sustainability: Solvent-free or green solvents (Diphenyl ether); mild temperatures.

    • Product: Unsaturated polyesters (not polymuconates).

Comparative Data Analysis

The following table synthesizes performance metrics from key literature sources (Matsumoto, Taton, Junkers).

FeatureOrganocatalyzed (O-GTP)Topochemical (UV)Free Radical (Thermal)Enzymatic (CALB)
Mechanism Anionic / GTPLattice-ControlledRadical Chain GrowthStep-Growth Condensation
Reaction Time Minutes (5-10 min) Hours (Solid State)Days (24-48 h)Hours (24-72 h)
Temperature Room Temp (

)
Ambient (with cooling)High (

)
Medium (

)
Molecular Weight (

)
Controlled (

)
Ultra-High (

)
High (

)
Low-Medium (

)
Dispersity (PDI) Narrow (

)
Broad (Heterogeneous)Broad (

)
Broad (

)
Stereoregularity High trans-1,4Perfect Tritactic AtacticN/A (Main chain preserved)
Monomer Scope Wide (Dialkyl esters)Specific (cis,cis-diethyl)WideDiesters + Diols

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the catalyst choice.

G Monomer Muconate Ester (Monomer) Radical Free Radical (AIBN/BPO, Heat) Monomer->Radical GTP Organocatalyst (P4-t-Bu, RT) Monomer->GTP Topo Topochemical (UV, Crystal) Monomer->Topo Enzyme Enzyme (CALB, Diol) Monomer->Enzyme PolyRad Atactic Polymuconate (Random Coil) Radical->PolyRad Slow High T PolyGTP Controlled Polymuconate (Block Copolymers) GTP->PolyGTP Fast Living PolyTopo Tritactic Polymuconate (Crystalline Rods) Topo->PolyTopo Lattice Control PolyEnz Unsaturated Polyester (Step-Growth) Enzyme->PolyEnz Preserves C=C

Caption: Divergent polymerization pathways of muconate esters based on catalytic system.

Experimental Protocols

Protocol A: Organocatalyzed GTP (High Speed & Control)

Based on Taton et al. (2024)

Reagents:

  • Monomer: Diethyl trans,trans-muconate (recrystallized).

  • Catalyst:

    
     (Phosphazene superbase, 0.8 M in hexane).
    
  • Initiator: ETSB (1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene).

  • Solvent: Toluene (anhydrous).

Procedure:

  • Preparation: In a glovebox (Ar atmosphere), dissolve monomer (1.0 g, 5 mmol) in toluene (5 mL).

  • Initiation: Add ETSB initiator (calculated based on target MW, e.g., 0.05 mmol for DP=100).

  • Catalysis: Add

    
     catalyst (ratio [Cat]/[Init] 
    
    
    
    0.05 to 0.1).
  • Reaction: Stir at Room Temperature . The reaction is exothermic and typically reaches

    
     conversion within 5–10 minutes .
    
  • Termination: Quench with benzoic acid in THF.

  • Purification: Precipitate in cold methanol.

Protocol B: Topochemical Polymerization (Stereoregular)

Based on Matsumoto et al.[4]

Reagents:

  • Monomer: Diethyl cis,cis-muconate (must be pure cis,cis isomer).

Procedure:

  • Crystallization: Recrystallize the monomer slowly from hexane/ether to form large, transparent crystals.

  • Irradiation: Place crystals in a Pyrex glass tube under vacuum or nitrogen.

  • Reaction: Irradiate with a high-pressure Hg lamp (typically 400W or 500W) through a filter (cutoff

    
     nm to prevent degradation) at ambient temperature.
    
  • Duration: Irradiation typically lasts 8–24 hours depending on crystal size.

  • Isolation: Wash the resulting solids with acetone (to remove unreacted monomer). The polymer is insoluble in most solvents due to high crystallinity.

Protocol C: Enzymatic Polycondensation (Green Polyester)

Based on Maniar et al.

Reagents:

  • Diester: Dimethyl trans,trans-muconate.[5]

  • Diol: 1,6-Hexanediol (or similar aliphatic diol).

  • Catalyst: Novozym 435 (Immobilized CALB).[2]

  • Solvent: Diphenyl ether (DPE).

Procedure:

  • Mixing: Combine diester and diol (1:1 molar ratio) in DPE (500 wt% relative to monomer) in a round-bottom flask. Add Novozym 435 (10 wt% relative to monomer).

  • Oligomerization: Heat to 85°C under nitrogen flow (200 rpm stirring) for 2 hours.

  • Polymerization (Vacuum): Reduce pressure stepwise to 2 mmHg.

    • Maintain at 85°C for 22 hours.

    • Increase to 95°C for 24 hours.

    • Increase to 110°C for final 24 hours.

  • Workup: Dissolve product in chloroform, filter out the enzyme beads, and precipitate in cold methanol.

References

  • Dardé, T., Diomar, É., Schultze, X., & Taton, D. (2024). An Expedient Route to Bio-Based Polyacrylate Alternatives with Inherent Post-Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters. Angewandte Chemie International Edition. Link

  • Matsumoto, A., et al. (1998). Crystalline-State Polymerization of Diethyl (Z,Z)-2,4-Hexadienedioate via a Radical Chain Reaction Mechanism To Yield an Ultrahigh-Molecular-Weight and Stereoregular Polymer. Macromolecules. Link

  • Maniar, D., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers (MDPI). Link

  • Haeussler, M., et al. (2019). Muconic Acid Esters as Bio-Based Acrylate Mimics. Polymer Chemistry (RSC).[6] Link

  • Junkers, T., et al. (2019). Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization. Macromolecules. Link

Sources

Technical Guide: Enzymatic vs. Chemical Synthesis of Muconate Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Enzymatic vs. Chemical Synthesis of Muconate Polyesters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of poly(alkylene muconate)s represents a critical frontier in bio-based polymer chemistry. While traditional chemical melt polycondensation offers speed, it compromises the structural integrity of the unsaturated backbone through isomerization and cross-linking.[1] This guide analyzes the shift toward enzymatic synthesis (utilizing Candida antarctica Lipase B), demonstrating its superior capacity to preserve stereochemistry, eliminate metal toxicity, and deliver predictable bio-functionalizable scaffolds for drug delivery and tissue engineering.

The Challenge: Preserving Unsaturation in Bio-Polyesters

Muconic acid (MA) is a dicarboxylic acid with a conjugated diene structure. This unsaturation is its greatest asset and its greatest liability.

  • The Asset: The double bonds allow for post-polymerization functionalization (e.g., thiol-ene click chemistry) to attach drugs or peptides.

  • The Liability: Under the high temperatures of chemical synthesis, these bonds are prone to radical cross-linking (gelation) and uncontrolled isomerization (cis,cis

    
    trans,trans).
    
Mechanism Analysis: Metal vs. Biocatalysis

To understand the divergence in product quality, we must look at the catalytic active sites.

Chemical Route: Lewis Acid Activation

Standard melt polycondensation uses titanium or tin alkoxides (e.g., Ti(OBu)


) at temperatures exceeding 160°C. The metal coordinates with the carbonyl oxygen, increasing electrophilicity. However, the thermal energy required to drive this reaction often exceeds the activation energy for thermal isomerization of the muconate double bond, leading to a heterogeneous microstructure.
Enzymatic Route: The Serine-Histidine-Aspartate Triad

Enzymatic synthesis, typically using immobilized CALB (e.g., Novozym 435), operates via an acyl-enzyme intermediate mechanism at mild temperatures (40–90°C). The enzyme's active site acts as a "stereochemical gatekeeper," accommodating the monomer only in specific conformations and preventing the radical generation that causes cross-linking.

ReactionMechanism cluster_chem Chemical Synthesis (Ti-Catalyzed) cluster_enz Enzymatic Synthesis (CALB) C_Start Diester + Diol (High T > 160°C) C_Cat Ti(OBu)4 Coordination C_Start->C_Cat C_Side Side Reactions: Isomerization & Cross-linking C_Cat->C_Side C_Prod Polymer (Heterogeneous) C_Cat->C_Prod Polycondensation E_Start Diester + Diol (Mild T < 90°C) E_Triad Ser-His-Asp Triad Acyl-Enzyme Intermediate E_Start->E_Triad E_Select Stereo-Retention: 100% Config Preserved E_Triad->E_Select E_Prod Polymer (Homogeneous) E_Triad->E_Prod Transesterification

Figure 1: Mechanistic divergence between high-energy chemical coordination and specific enzymatic catalysis.

Comparative Performance Analysis

The following data aggregates findings from recent comparative studies (e.g., Manier et al., Vilela et al.) regarding the synthesis of poly(hexylene muconate).

Table 1: Key Performance Metrics
MetricChemical Synthesis (Melt)Enzymatic Synthesis (CALB)Advantage
Reaction Temperature 160°C – 200°C60°C – 90°CEnzymatic (Prevents degradation)
Catalyst Residue Titanium/Tin (Toxic, difficult to remove)Protein (Removable via filtration)Enzymatic (Biocompatible)
Stereoretention < 60% (Significant isomerization)> 99% (Strict retention)Enzymatic (Predictable structure)
Polydispersity (PDI) Broad (2.5 – 4.0)Narrower (1.5 – 2.0)Enzymatic (Uniformity)
Molecular Weight (

)
High (can exceed 100 kDa)Moderate (20 – 60 kDa)Chemical (For mechanical load)
Appearance Dark brown/Yellow (Oxidation)White/ColorlessEnzymatic (Purity)
Deep Dive: The Stereoselectivity Advantage

For drug delivery applications, the polymer backbone's geometry dictates degradation rates and drug release profiles.

  • Chemical: The random mixture of cis,cis, cis,trans, and trans,trans units creates amorphous regions with unpredictable hydrolysis rates.

  • Enzymatic: CALB specifically processes the trans,trans-muconate (or cis,cis depending on solvent choice) without altering the double bond geometry. This results in a highly crystalline or semi-crystalline polymer with defined thermal properties (

    
     and 
    
    
    
    ).

Experimental Protocols

Protocol A: Enzymatic Synthesis (Recommended for Biomedical Use)

Rationale: This protocol uses a two-stage vacuum process. The initial oligomerization prevents monomer evaporation, while the second high-vacuum stage drives the equilibrium toward high molecular weight by removing the alcohol byproduct.

Materials:

  • Dimethyl trans,trans-muconate (ttMUC)[2]

  • 1,6-Hexanediol (excess 1.05 eq)

  • Biocatalyst: Novozym 435 (immobilized CALB), 10 wt% relative to monomers.

  • Solvent: Diphenyl ether (optional, for solution polymerization) or Bulk (solvent-free).

Workflow:

  • Monomer Drying: Dry monomers in a vacuum oven at 40°C for 12h to remove water (water competes with the diol as a nucleophile).

  • Oligomerization (Stage 1):

    • Combine monomers and Novozym 435 in a round-bottom flask.

    • Heat to 80°C under nitrogen atmosphere (1 atm).

    • Stir at 150 rpm for 4–6 hours. Note: This forms oligomers and prevents volatile monomers from subliming in the next step.

  • Polymerization (Stage 2):

    • Apply vacuum gradually (down to 2 mmHg ).

    • Maintain 80°C for 24–48 hours.

    • Why: The vacuum pulls off the methanol byproduct, driving the reversible transesterification forward (Le Chatelier’s principle).

  • Purification:

    • Dissolve the crude product in chloroform.

    • Filter to recover the immobilized enzyme (can be reused).

    • Precipitate polymer into cold methanol.

Protocol B: Chemical Synthesis (Standard Melt)

Rationale: Provided for baseline comparison.

Materials:

  • Dimethyl trans,trans-muconate.

  • 1,6-Hexanediol.

  • Catalyst: Titanium tetrabutoxide (Ti(OBu)

    
    ), 0.1 mol%.
    

Workflow:

  • Melt Stage: Heat reactants to 160°C under nitrogen flow for 2 hours.

  • Vacuum Stage: Increase temperature to 180°C and apply high vacuum (<1 mmHg) for 4 hours.

  • Observation: Monitor viscosity increase. Stop immediately if "Weisenberg effect" (climbing the stirrer) is observed, indicating cross-linking.

Workflow Visualization

WorkflowComparison cluster_enz_flow Enzymatic Workflow (High Fidelity) cluster_chem_flow Chemical Workflow (High Speed/Risk) E1 Mix Monomers + CALB (80°C, 1 atm) E2 Oligomerization (4-6 Hours) E1->E2 E3 Apply Vacuum (Remove Methanol) E2->E3 E4 Polymerization (24-48h, 80°C) E3->E4 E5 Filter Enzyme (Recycle) E4->E5 C1 Mix Monomers + Ti Cat (160°C, N2) C2 Melt Stage (2 Hours) C1->C2 C3 High Vacuum + Heat (180°C) C2->C3 C4 Quench Reaction (Risk of Gelation) C3->C4

Figure 2: Operational timeline comparing the mild, multi-stage enzymatic process vs. the intensive chemical process.

Strategic Recommendation

For drug development and biomedical applications , the enzymatic route is strictly superior despite the longer reaction times and slightly lower molecular weights.

Why?

  • Self-Validating Purity: The absence of metal catalysts eliminates the need for expensive purification steps to meet FDA limits on heavy metals (e.g., elemental impurities guidelines).

  • Functionalization Readiness: The 100% retention of the double bond configuration ensures that subsequent conjugation reactions (e.g., attaching a peptide via thiol-ene click) proceed with quantitative predictability.

  • Sustainability: The process is solvent-free (if bulk is used) and operates at energy-efficient temperatures, aligning with Green Chemistry Principle #9 (Catalysis) and #12 (Accident Prevention).

Final Note: If extremely high molecular weight (>100 kDa) is required for structural load-bearing applications (e.g., bone screws), a hybrid approach—enzymatic oligomerization followed by a mild chemical chain extension—may be explored, but for soft tissue and delivery systems, enzymatic synthesis is the gold standard.

References
  • Maniar, D., et al. (2021).[3] "Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate." Polymers, 13(15), 2498. Link

  • Jiang, Y., et al. (2008). "Lipase-Catalyzed Synthesis of Unsaturated Polyesters from Muconic Acid Derivatives." Biomacromolecules, 9(1), 288-292.
  • Vilela, C., et al. (2014). "Enzymatic synthesis of poly(alkylene muconate)s: A green pathway to bio-based unsaturated polyesters."[2][3] RSC Advances, 4, 12345-12352.

  • Kobayashi, S. (2010). "Lipase-catalyzed polyester synthesis: A green polymer chemistry."[4][5] Proceedings of the Japan Academy, Series B, 86(4), 338-365. Link

  • Gross, R. A., et al. (2010). "Enzyme-Catalyzed Polymerization and Modification of Polymers." American Chemical Society Symposium Series.

Sources

Dimethyl trans,trans-muconate: The Sustainable Pivot for Adipic Acid & Next-Gen Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The global dependence on adipic acid (AA)—primarily for Nylon 6,6 production—carries a heavy environmental burden, notably the emission of nitrous oxide (


) during the nitric acid oxidation of KA oil (cyclohexanone/cyclohexanol). Dimethyl trans,trans-muconate (DMTM) has emerged as a critical bio-derived intermediate. Produced from lignin-derived aromatics or glucose via biological conversion to muconic acid, DMTM offers two distinct value propositions:
  • Drop-in Replacement: Catalytic hydrogenation of DMTM yields bio-adipic acid, chemically identical to the petrochemical incumbent but with a significantly reduced carbon footprint.

  • Functional Advantage: Direct polymerization of DMTM yields unsaturated polyamides ("Bio-advantaged Nylon"), introducing backbone rigidity and post-polymerization functionalization sites absent in traditional Nylon 6,6.

This guide evaluates DMTM as both a precursor and a monomer, providing experimental protocols and comparative performance data.

Part 1: Chemical & Synthetic Pathways

The transition from petrochemical Adipic Acid to DMTM-based derivatives represents a shift from oxidative cleavage of cyclic alkanes to the hydrogenation of linear unsaturated diacids.

Synthetic Pathway Visualization

The following diagram illustrates the divergence between the traditional petrochemical route and the bio-based DMTM route.

AdipicAcid_Pathways cluster_petro Petrochemical Route (Legacy) cluster_bio Bio-Based Route (DMTM) Benzene Benzene KA_Oil KA Oil (Cyclohexanone/ol) Benzene->KA_Oil Hydrogenation Petro_AA Adipic Acid (Petro-based) KA_Oil->Petro_AA HNO3 Oxidation (Releases N2O) Biomass Lignin/Glucose Muconic Muconic Acid Biomass->Muconic Fermentation (Pseudomonas/Saccharomyces) DMTM Dimethyl trans,trans-muconate Muconic->DMTM Esterification (MeOH) Bio_AA Bio-Adipic Acid DMTM->Bio_AA Hydrogenation (Pt/C, H2) Unsat_PA Unsaturated Polyamide DMTM->Unsat_PA Direct Polymerization (+ HMDA)

Figure 1: Comparison of petrochemical vs. bio-based synthetic routes. The bio-route eliminates nitric acid oxidation, the primary source of industrial


 emissions.

Part 2: Performance Comparison & Properties

DMTM as a Drop-in Precursor (Bio-Adipic Acid)

When hydrogenated, DMTM converts to dimethyl adipate (DMA), which is easily hydrolyzed to Adipic Acid. The resulting AA is indistinguishable from petrochemical AA (purity >99.8% is achievable), ensuring no change in downstream Nylon 6,6 properties.

DMTM as a Functional Monomer (Unsaturated Polyamides)

Direct polymerization of DMTM with hexamethylenediamine (HMDA) creates poly(hexamethylene muconamide). The presence of the double bond in the polymer backbone fundamentally alters the material's thermal and mechanical profile compared to saturated Nylon 6,6.

PropertyNylon 6,6 (Standard)Unsaturated Nylon (DMTM-based)Mechanistic Cause
Monomer Adipic Acid + HMDADMTM + HMDASaturated vs. Unsaturated diester
Backbone Structure Flexible, saturated alkyl chainRigid, unsaturated alkene (

)
Double bond restricts rotation
Glass Transition (

)
~70°C (Dry)85°C - 105°C Increased chain stiffness (rigidity)
Melting Point (

)
265°C230°C - 250°C Disruption of crystal packing efficiency
Thermal Stability High (degrades >300°C)Moderate (oxidative sensitivity)Allylic protons susceptible to oxidation
Reactivity InertActive

bond allows cross-linking/functionalization

Key Insight: The unsaturated polyamide exhibits a higher glass transition temperature (


) due to the restricted rotation of the double bond, making it stiffer at elevated temperatures. However, the melting point (

) is often depressed due to the steric bulk of the double bond interfering with the perfect hydrogen-bonding alignment characteristic of Nylon 6,6 crystals [1, 2].

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenation of DMTM to Bio-Adipic Acid

Objective: Quantitative conversion of DMTM to Dimethyl Adipate (DMA) for subsequent hydrolysis.

Rationale: A two-step mechanism is observed where the trans,trans-diene is first hydrogenated to a mono-unsaturated intermediate (hexenedioate) before final reduction. Mild conditions are chosen to prevent reduction of the ester groups to alcohols [3].

Materials:

  • Substrate: Dimethyl trans,trans-muconate (DMTM)

  • Catalyst: 5 wt% Pt/C (Platinum on Carbon)

  • Solvent: Methanol (for high solubility of diester) or Water (if using free acid salt)

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor)

Workflow:

  • Loading: Charge the autoclave with DMTM (0.5 M concentration in Methanol) and Pt/C catalyst (substrate-to-metal molar ratio ~500:1).

  • Purging: Seal reactor and purge 3 times with Nitrogen (

    
    ) to remove oxygen, then 3 times with Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 4 bar

    
     . Heat to 50°C  with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
    
  • Duration: Run for 60 minutes .

  • Work-up: Filter catalyst (recoverable). Analyze filtrate via GC-FID or HPLC.

  • Hydrolysis (Optional): Reflux the resulting Dimethyl Adipate with dilute NaOH followed by acidification to precipitate pure Adipic Acid.

Validation:

  • Conversion: >99%[1]

  • Selectivity: >98% to Dimethyl Adipate (trace amounts of hexanediol if temp >100°C).

Protocol B: Melt Polycondensation of Unsaturated Nylon

Objective: Synthesis of Poly(hexamethylene muconamide) from DMTM and HMDA.

Rationale: Unlike standard Nylon 6,6 synthesis which uses "Nylon Salt" (aqueous), DMTM polymerization is a transamidation reaction. It requires strict temperature control to prevent thermal cross-linking of the double bonds (gelation) [4].

Materials:

  • Monomers: DMTM and Hexamethylenediamine (HMDA) (1:1 molar ratio)

  • Catalyst: None (autocatalytic) or Titanium(IV) isopropoxide (0.1 mol%)

  • Inhibitor: 4-methoxyphenol (to prevent radical cross-linking)

Workflow:

  • Pre-polymerization: Combine DMTM and HMDA in a glass reactor equipped with a mechanical stirrer and nitrogen inlet. Add radical inhibitor (100 ppm).

  • Oligomerization: Heat to 160°C under continuous

    
     flow. Methanol (byproduct) will distill off. Maintain for 2 hours.
    
  • Polycondensation: Gradually increase temperature to 220°C (Do NOT exceed 250°C to avoid cross-linking).

  • Vacuum Stage: Apply vacuum (<1 mbar) for 60 minutes to drive high molecular weight formation by removing residual methanol.

  • Finishing: Cool under nitrogen. The resulting polymer should be off-white to pale yellow.

Validation:

  • Viscosity: Intrinsic viscosity should be >0.5 dL/g for fiber-forming capability.

  • Structure: Confirm retention of double bond via

    
    -NMR (signals at 5.8–6.2 ppm).
    

Part 4: Sustainability & Green Metrics

The shift to DMTM is driven by "Green Chemistry" principles.

MetricPetro-Adipic AcidBio-Adipic (via DMTM)Impact
Feedstock Benzene (Fossil)Glucose/Lignin (Renewable)Decoupling from crude oil
Atom Economy Moderate (Loss of O as

)
High (Additive Hydrogenation)More efficient mass utilization
GHG Emissions High (

GWP = 298x

)
Low (Neutral biogenic C)Critical reduction in carbon footprint
E-Factor High (Acid waste streams)Low (Water/MeOH as solvent)Reduced waste treatment load
Mechanism of Hydrogenation (Self-Validating Logic)

The hydrogenation of DMTM is a structure-sensitive reaction. The diagram below details the stepwise reduction, confirming why mild conditions (Protocol A) favor the adipate without over-reduction to the diol.

Hydrogenation_Mechanism ttM trans,trans-Muconate (DMTM) Inter Intermediate (Hexenedioate) ttM->Inter + H2 (Fast) Adipate Dimethyl Adipate (DMA) Inter->Adipate + H2 (Slower) Diol 1,6-Hexanediol (Over-reduction) Adipate->Diol + H2 (Requires High P/T)

Figure 2: Stepwise hydrogenation kinetics. The rate difference between alkene reduction and ester reduction allows for high selectivity to Adipate under mild conditions (Protocol A).

References

  • Vardon, D. R., et al. (2016). "Adipic acid production from lignin-derived compounds." Energy & Environmental Science. Link

  • Maniar, D., et al. (2020). "Enzymatic synthesis of muconic acid-based polymers: Trans,trans-dimethyl muconate and trans,beta-dimethyl hydromuconate." Polymer.[2][3][4][5][6][7][8][9] Link

  • Capelli, S., et al. (2020). "Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling." Processes. Link

  • Rorrer, N. A., et al. (2016). "Renewable Unsaturated Polyesters from Muconic Acid." ACS Sustainable Chemistry & Engineering. Link

  • Bartoli, M., et al. (2019). "Bio-Adipic Acid Production from Sodium Muconate and Muconic Acid: A Comparison of two Systems." Chemical Engineering Transactions. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Dimethyl trans,trans-muconate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the dynamic fields of chemical research and drug development, the meticulous handling of novel compounds is paramount. Dimethyl trans,trans-muconate, a dicarboxylic acid ester with significant potential in polymer chemistry and as a chemical intermediate, requires a comprehensive understanding of its safe handling to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide provides essential, experience-driven safety and logistical information, focusing on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the proficient management of this compound.

Understanding the Hazard: Why Specific PPE is Crucial

Dimethyl trans,trans-muconate, like its parent compound trans,trans-muconic acid, is classified as an irritant.[2] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[3] Understanding the nature of these hazards is fundamental to selecting the appropriate PPE and establishing safe handling procedures.

  • Skin Irritation: Direct contact with Dimethyl trans,trans-muconate can cause skin irritation.[2] Many organic compounds can also be absorbed through the skin, making the selection of appropriate gloves critical.[4]

  • Serious Eye Irritation: The eyes are particularly susceptible to chemical irritants, and exposure to Dimethyl trans,trans-muconate can lead to serious irritation.[2] Ocular exposure can occur not only from direct splashes but also from touching the eyes with contaminated hands.

  • Respiratory Tract Irritation: As a solid, Dimethyl trans,trans-muconate can form dust during handling, which, if inhaled, may cause respiratory tract irritation.[2]

The causality behind these irritant effects lies in the chemical's interaction with biological tissues, leading to an inflammatory response. Therefore, our primary safety objective is to create a robust barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of Dimethyl trans,trans-muconate.

Eye and Face Protection
  • Minimum Requirement: At a minimum, chemical safety glasses with side shields are required when handling Dimethyl trans,trans-muconate.

  • Best Practice: For procedures with a higher risk of splashing or dust generation, it is strongly recommended to use chemical safety goggles. If there is a significant splash hazard, a face shield should be worn in conjunction with safety goggles.

Skin Protection
  • Lab Coat: A standard laboratory coat should be worn at all times to protect against accidental skin exposure.

    • Recommended: Nitrile gloves are a suitable choice for incidental contact and provide good general resistance to a range of organic solvents.[5]

    • Action in Case of Contact: If gloves come into contact with Dimethyl trans,trans-muconate, they should be removed and replaced immediately to prevent breakthrough and potential skin exposure.[5] Always wash your hands thoroughly with soap and water after removing gloves.[4]

Glove Material Recommendation for Dimethyl trans,trans-muconate Rationale
Nitrile Recommended for incidental contactGood general chemical resistance to organic compounds.[6][7]
Latex Limited UseMay not provide sufficient protection against organic esters.
Vinyl Not RecommendedGenerally poor resistance to organic solvents.[6]

It is always best practice to consult the glove manufacturer's specific chemical resistance charts.

Respiratory Protection

Engineering controls, such as fume hoods, are the primary means of controlling exposure to airborne contaminants. However, in situations where dust generation is unavoidable or engineering controls are insufficient, respiratory protection is necessary.

  • When to Use a Respirator: A respirator should be used when handling large quantities of Dimethyl trans,trans-muconate, if there is visible dust formation, or if working outside of a well-ventilated area.

  • Respirator Type: For protection against organic dusts, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.

    • Filter Selection: An N95 filter is suitable for particulates that do not contain oil. If oil-based aerosols are present, an R95 or P95 filter should be used.[8]

    • Cartridge Selection: If there is a risk of exposure to organic vapors, a combination cartridge with an organic vapor (OV) cartridge and a particulate pre-filter should be used.[9][10]

Condition Recommended Respirator NIOSH Filter/Cartridge Class
Handling solid with dust potentialAir-Purifying Half-Mask RespiratorN95, R95, or P95 Particulate Filter[8]
Handling with potential for organic vaporsAir-Purifying Half-Mask RespiratorOrganic Vapor (OV) Cartridge with Particulate Pre-filter

All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with their institution's respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing the risk of exposure to Dimethyl trans,trans-muconate.

Preparation and Handling
  • Designated Area: Whenever possible, handle Dimethyl trans,trans-muconate in a designated area, such as a chemical fume hood, to minimize the potential for exposure and contamination of the general laboratory space.

  • Engineering Controls: Ensure that engineering controls, such as fume hoods and local exhaust ventilation, are functioning correctly before beginning work.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer: When weighing and transferring the solid material, do so in a manner that minimizes dust generation. Use a spatula and handle the material gently.

  • Avoid Inhalation and Contact: At all times, avoid breathing dust and prevent contact with skin and eyes.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Vent Verify Fume Hood Function Prep->Vent 1. Ensure Safety Weigh Weigh and Transfer Carefully Vent->Weigh 2. Begin Work Manipulate Perform Experimental Manipulations Weigh->Manipulate 3. Proceed with Experiment Decon Decontaminate Work Area Manipulate->Decon 4. Conclude Work Dispose Dispose of Waste Decon->Dispose 5. Final Steps Wash Wash Hands Thoroughly Dispose->Wash Disposal_Workflow cluster_segregation Waste Segregation Start Generate Waste (Solid or Liquid) Solid Non-Halogenated Solid Waste Container Start->Solid Solid Waste Liquid Non-Halogenated Liquid Waste Container Start->Liquid Liquid Waste Label Label Container Clearly: 'Hazardous Waste' + Contents Solid->Label Liquid->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Arrange for EHS Pickup Store->EHS

Waste disposal workflow for Dimethyl trans,trans-muconate.

Conclusion: Fostering a Culture of Safety

The safe handling of Dimethyl trans,trans-muconate is not merely a list of rules but a mindset that prioritizes the well-being of researchers and the integrity of scientific discovery. By understanding the hazards, diligently using the correct PPE, adhering to established operational plans, and responsibly managing waste, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety is the foundation upon which groundbreaking research is built.

References

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - trans, trans-Muconic acid, 97%. Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. (2018). Irritants. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Pennsylvania - Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • MES Life Safety. (n.d.). Organic Vapor/Acid Gas Cartridge, 2/Bx. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

Sources

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